Ribose-5-Phosphate Barium Salt Hexahydrate: Structural Dynamics, Stabilization, and Experimental Methodologies
Executive Summary In the realm of biochemical assay development and metabolic research, the structural integrity of your substrates dictates the reliability of your kinetic data. Ribose-5-phosphate (R5P) is a foundationa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of biochemical assay development and metabolic research, the structural integrity of your substrates dictates the reliability of your kinetic data. Ribose-5-phosphate (R5P) is a foundational metabolite, but in its free acid form, it is highly susceptible to degradation. By complexing this monosaccharide phosphate with a barium cation to form Ribose-5-phosphate barium salt hexahydrate , we achieve a highly stable, storable reagent[1]. This whitepaper details the physiochemical properties of this compound, the causality behind its stabilization, and provides a self-validating experimental protocol for converting it into a biologically compatible format for downstream enzymology.
Chemical Architecture & Physiochemical Properties
Understanding the baseline specifications of your reagents is the first step in rigorous assay design. The barium salt form of R5P is specifically engineered for enhanced stability and solubility in controlled laboratory settings[1].
As an application scientist, I am frequently asked why we utilize heavy metal salts for biological substrates. Phosphorylated sugars are notoriously labile in their free acid or sodium salt forms. The phosphate ester bond at the C5 position is highly susceptible to hydrolysis, and the furanose ring can undergo spontaneous isomerization or degradation in aqueous environments.
The Causality of Stabilization:
By complexing D-Ribose-5-Phosphate with a divalent barium cation (
Ba2+
), the phosphate group is electronically shielded through strong ionic interactions, preventing spontaneous dephosphorylation[1]. Furthermore, crystallization as a hexahydrate creates a rigid, highly ordered hydration shell. This water lattice physically shields the ester bond from nucleophilic attack and prevents hygroscopic degradation during long-term storage at 2-8°C.
Metabolic Significance & Enzymology
In biological systems, R5P is a critical intermediate in the non-oxidative phase of the Pentose Phosphate Pathway (PPP)[3]. It serves as the primary substrate for enzymes such as ribose-5-phosphate isomerase and phosphopentomutase. Crucially, it is the direct precursor for Phosphoribosyl pyrophosphate (PRPP), which is essential for the downstream biosynthesis of nucleotides and coenzymes[4].
Metabolic routing of Ribose-5-Phosphate into nucleotide biosynthesis.
Targeting the PPP and PRPP synthetase is a major focus in oncology, as cancer cells upregulate nucleotide synthesis to support rapid proliferation. R5P is utilized as a primary substrate in high-throughput screening (HTS) assays to identify novel inhibitors of these pathways,[5].
While the barium salt is ideal for storage,
Ba2+
is highly toxic to biological systems and acts as a potent inhibitor for many kinases. It also readily precipitates with ATP and sulfate in standard assay buffers. Therefore, the barium must be quantitatively removed and replaced with a biologically compatible monovalent cation (like
Na+
) prior to any enzymatic assay.
Causality of the Protocol:
This protocol utilizes the extreme insolubility of Barium Sulfate (
BaSO4
,
Ksp≈1.08×10−10
). By introducing a stoichiometric excess of Sodium Sulfate (
Na2SO4
) to the dissolved R5P-Ba salt, we force the quantitative precipitation of
BaSO4
, leaving the highly soluble R5P-Na in the supernatant.
Step-by-Step Protocol (Self-Validating System)
Acidic Dissolution: Suspend 100 mg of R5P-Ba hexahydrate in 2 mL of cold deionized water. Add 1M HCl dropwise while vortexing until the suspension fully clarifies.
Expert Insight: Barium phosphate salts are highly soluble at low pH. This step ensures complete dissociation of the complex before precipitation.
Sulfate Precipitation: Add 1.2 molar equivalents of 0.1 M
Na2SO4
dropwise to the solution. A dense, milky white precipitate of
BaSO4
will form immediately.
Incubation: Incubate the mixture on ice for 15 minutes to maximize the precipitation yield and prevent thermal degradation of the free R5P.
Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the
BaSO4
.
Neutralization: Carefully decant the supernatant into a fresh tube. Slowly adjust the pH to 7.0 using 0.1 M NaOH.
System Validation (Critical): To ensure the absolute removal of
Ba2+
, add 10 µL of 0.1 M
Na2SO4
to a 50 µL aliquot of the final neutralized supernatant. The absence of any visible turbidity confirms that the
Ba2+
concentration has been successfully depleted below the solubility limit, validating the reagent for downstream biological assays.
Protocol for converting R5P Barium Salt to biologically compatible Sodium Salt.
References
Title: D-Ribose, 5-(dihydrogen phosphate), barium salt (1:1)
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
A Technical Guide to the Role and Application of Ribose-5-Phosphate Barium Salt in Pentose Phosphate Pathway Research
Executive Summary The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, essential for generating NADPH for reductive biosynthesis and antioxidant defense, and for producing the precursors for nucle...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, essential for generating NADPH for reductive biosynthesis and antioxidant defense, and for producing the precursors for nucleotide and nucleic acid synthesis.[1][2] At the heart of the non-oxidative phase of this pathway lies Ribose-5-Phosphate (R5P), a critical intermediate that serves as the direct precursor for the synthesis of purine and pyrimidine nucleotides.[3][4] For researchers, scientists, and drug development professionals investigating this pathway, the ability to manipulate and measure its components is paramount. This guide provides an in-depth technical overview of Ribose-5-Phosphate's function and focuses on the practical application of its commercially available barium salt form as a vital tool for in vitro studies, particularly in enzymatic assays and kinetic analysis. We will explore the rationale behind its use, detailed protocols for its preparation and application, and the interpretation of data derived from its use as a substrate.
The Pentose Phosphate Pathway: A Metabolic Hub
The Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt, is a metabolic pathway that runs parallel to glycolysis.[1][5] It is fundamentally distinct from glycolysis in that its primary purpose is not the generation of ATP. Instead, it serves two major functions: the production of NADPH and the synthesis of pentose sugars.[6][7] The pathway is divided into two distinct phases:
The Oxidative Phase: This is an irreversible series of reactions that converts Glucose-6-Phosphate (G6P) into Ribulose-5-Phosphate.[8] In the process, it generates two molecules of NADPH for each molecule of G6P that is oxidized.[9] This phase is tightly regulated, primarily at the first step by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), which is allosterically inhibited by high levels of NADPH.[7][10]
The Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions.[11] Its primary substrate is Ribulose-5-Phosphate, the product of the oxidative phase. This phase allows the cell to convert pentose phosphates back into glycolytic intermediates (Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate) or, crucially, to produce Ribose-5-Phosphate for biosynthesis.[2][9]
The cellular demand for either NADPH or R5P dictates the flux and direction of the pathway, making it a critical node for maintaining metabolic flexibility and homeostasis.[4][9]
Figure 1: Overview of the Pentose Phosphate Pathway (PPP).
Ribose-5-Phosphate: The Biosynthetic Precursor
Ribose-5-Phosphate (R5P) is the central product of the non-oxidative PPP, formed from the isomerization of Ribulose-5-Phosphate by the enzyme Ribose-5-Phosphate Isomerase (RPI).[12][13] This five-carbon sugar phosphate is the fundamental building block for several critical biomolecules:
Nucleotide Synthesis: R5P is the direct precursor to Phosphoribosyl Pyrophosphate (PRPP), an "activated" form of ribose.[3][14] The enzyme PRPP Synthetase catalyzes this activation. PRPP is essential for the de novo and salvage pathways of purine and pyrimidine synthesis, forming the sugar-phosphate backbone of DNA and RNA.[5]
Coenzyme Synthesis: R5P is also a component of vital coenzymes such as ATP, NAD⁺, FAD, and Coenzyme A.
Amino Acid Synthesis: In some organisms, intermediates of the PPP, derived from R5P, are precursors for the synthesis of aromatic amino acids like histidine.[5]
In rapidly proliferating cells, such as cancer cells, the demand for R5P is significantly upregulated to support increased DNA replication and RNA transcription.[3][9] This makes the enzymes responsible for R5P synthesis and utilization attractive targets for therapeutic intervention.
Ribose-5-Phosphate Barium Salt: A Key Reagent for In Vitro Research
While R5P is a central metabolite, its free acid form is not exceptionally stable for long-term storage. For research purposes, it is most commonly supplied as a stable barium salt (C₅H₉BaO₈P).[15][16] This salt form offers high purity and stability as a dry powder, making it ideal for storage and shipping.[15]
However, the presence of barium ions (Ba²⁺) is often incompatible with biological assays, as divalent cations can inhibit enzyme activity or precipitate with other buffer components (e.g., phosphate). Therefore, a crucial first step in any experiment is the conversion of the insoluble barium salt into a soluble sodium or potassium salt.
Table 1: Physicochemical Properties of Ribose-5-Phosphate Barium Salt.
Rationale for Use in Enzymatic Assays
The primary application of R5P barium salt is as a substrate for studying the kinetics and inhibition of PPP enzymes.[18] By providing a pure, quantifiable source of R5P, researchers can:
Characterize Enzyme Kinetics: Determine key parameters like Kₘ and kcat for enzymes such as Ribose-5-Phosphate Isomerase, Transketolase, and PRPP Synthetase.[19]
Screen for Inhibitors: Develop high-throughput screening assays to identify small molecules that inhibit these enzymes, which is a critical step in drug discovery for oncology and infectious diseases.[12][15]
Reconstitute Metabolic Pathways: Use R5P in combination with other substrates and enzymes to study segments of the PPP in a controlled, in vitro environment.
Methodologies and Experimental Protocols
The following protocols provide a framework for the preparation and use of R5P from its barium salt for a common enzymatic assay.
Protocol 1: Preparation of Soluble Ribose-5-Phosphate (Sodium Salt)
Causality: This protocol is designed to remove the inhibitory Ba²⁺ ions by precipitating them as insoluble barium sulfate (BaSO₄), leaving the desired R5P in solution as a soluble sodium salt. The stoichiometry of the reaction is critical for ensuring complete removal of barium without introducing excess sulfate.
Materials:
D-Ribose-5-phosphate barium salt (R5P-Ba)
Sodium Sulfate (Na₂SO₄), 1M solution
Deionized water
0.22 µm syringe filter
Microcentrifuge and tubes
Procedure:
Weighing: Accurately weigh a desired amount of R5P-Ba powder. For a 100 mM stock solution, this would be ~36.5 mg/mL.
Suspension: Suspend the R5P-Ba powder in a calculated volume of deionized water. The salt will not fully dissolve.
Barium Precipitation: While vortexing, add an equimolar amount of 1M Na₂SO₄ solution dropwise. For every 1 mole of R5P-Ba (365.42 g), 1 mole of Na₂SO₄ is required. A fine white precipitate of BaSO₄ will form immediately.
Incubation: Incubate the mixture on ice for 30 minutes to ensure complete precipitation.
Centrifugation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the BaSO₄ precipitate.
Supernatant Collection: Carefully collect the supernatant, which contains the soluble R5P sodium salt.
Filtration (Optional but Recommended): For complete removal of any remaining precipitate, pass the supernatant through a 0.22 µm syringe filter.
Concentration Determination: The concentration of the final R5P solution should be confirmed using a suitable method, such as a specific radioenzymatic or spectrophotometric assay, as the final volume may vary slightly.[20]
Storage: Aliquot the solution and store at -20°C or -80°C for long-term use.
Figure 2: Experimental workflow from R5P-Ba salt to enzymatic data.
Protocol 2: Spectrophotometric Assay of Ribose-5-Phosphate Isomerase (RPI) Activity
Causality: This assay measures the activity of RPI by monitoring the conversion of R5P to Ribulose-5-Phosphate. The product, a ketose, has a slight absorbance at 290 nm, allowing for a direct, continuous spectrophotometric measurement of enzyme activity.[19] The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction.
UV-Vis spectrophotometer capable of kinetic measurements at 290 nm and maintaining a constant temperature (e.g., 37°C).
Reagent
Stock Concentration
Volume for 1 mL Assay
Final Concentration
Assay Buffer
10x (500 mM)
100 µL
50 mM
Deionized H₂O
-
Up to 1 mL
-
RPI Enzyme
Varies
X µL
Varies (e.g., 2-5 nM)
R5P Substrate
100 mM
1-100 µL
0.1 - 10 mM
Table 2: Example reaction components for an RPI kinetic assay.
Procedure:
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 290 nm at a constant temperature (e.g., 37°C). Set up a kinetic program to take readings every 10-15 seconds for 5-10 minutes.
Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the assay buffer and water. Add the appropriate amount of RPI enzyme. The total volume should be just under the final desired volume (e.g., 980 µL for a 1 mL final volume).
Equilibration: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.
Baseline Reading: Start the kinetic measurement for 30-60 seconds to establish a stable baseline before adding the substrate.
Reaction Initiation: Initiate the reaction by adding the R5P stock solution to the cuvette. Mix quickly but gently (e.g., by pipetting or using a cuvette stirrer) and immediately resume the kinetic reading.
Data Acquisition: Record the change in absorbance at 290 nm over time. The initial linear portion of the curve represents the initial reaction velocity (v₀).
Data Analysis: Calculate the rate of reaction from the slope of the linear phase. To determine kinetic parameters (Kₘ, Vmax), repeat the assay across a range of R5P concentrations (e.g., from 0.1x Kₘ to 10x Kₘ).[19]
Conclusion
Ribose-5-Phosphate is an indispensable metabolite, bridging central carbon metabolism with the biosynthesis of genetic material and essential cofactors. For the researchers dedicated to understanding the intricate regulation of the Pentose Phosphate Pathway and developing novel therapeutics, the commercially available Ribose-5-Phosphate barium salt is a critical research tool. Its stability and purity provide a reliable starting material for a host of in vitro applications. By understanding the principles behind its preparation and application in robust enzymatic assays, scientists can confidently probe the function of PPP enzymes, elucidate regulatory mechanisms, and screen for next-generation inhibitors targeting metabolic vulnerabilities in disease.
References
Ribose 5-phosphate - Wikipedia. (n.d.).
CSIR NET LIFE SCIENCE COACHING. (2026, March 17).
CliniSciences. (n.d.). Pentose phosphate pathway.
Creative Proteomics. (n.d.). Overview of Pentose Phosphate Pathway.
Fiveable. (2025, August 15). Ribose-5-phosphate: Biological Chemistry II Study Guide.
Medicine LibreTexts. (2021, November 2). 7.2: Nucleotide synthesis.
The Lynchpin of Biosynthesis: A Technical Guide to Ribose-5-Phosphate Barium Salt xHydrate for the Research Professional
This guide provides an in-depth exploration of Ribose-5-Phosphate (R5P), a critical biomolecule at the heart of cellular metabolism. We will delve into its fundamental biochemical significance and the practical applicati...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth exploration of Ribose-5-Phosphate (R5P), a critical biomolecule at the heart of cellular metabolism. We will delve into its fundamental biochemical significance and the practical applications of its commercially available barium salt x-hydrate form in research and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of R5P and its utility in the laboratory.
The Central Role of Ribose-5-Phosphate in Cellular Metabolism
Ribose-5-phosphate is a phosphorylated pentose sugar that serves as a vital intermediate in the pentose phosphate pathway (PPP) , a crucial metabolic route that operates in parallel with glycolysis.[1][2] The PPP is bifurcated into two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that deals with the interconversion of sugars.[2] R5P is a key product of the non-oxidative phase, formed from the isomerization of ribulose-5-phosphate.[3]
The significance of R5P stems from its dual role in cellular metabolism:
Precursor for Nucleotide Biosynthesis: R5P is the foundational building block for the synthesis of purine and pyrimidine nucleotides, which are the monomers of DNA and RNA.[2] The availability of R5P is therefore a rate-limiting factor for cell growth, proliferation, and the accurate transmission of genetic information.[2] In this process, R5P is first converted to phosphoribosyl pyrophosphate (PRPP), an activated form of ribose, which then participates in the de novo and salvage pathways of nucleotide synthesis.[3]
Source of NADPH: The oxidative phase of the PPP, which ultimately leads to the formation of the R5P precursor ribulose-5-phosphate, is a primary source of cellular NADPH.[3] NADPH is a critical reducing agent essential for various anabolic processes, including fatty acid synthesis and cholesterol biosynthesis. It also plays a vital role in protecting cells from oxidative damage by regenerating reduced glutathione.[2]
The cellular concentration of R5P is tightly regulated and is dependent on the metabolic state of the cell, including the demand for NADPH, ATP, and nucleotides.[3]
Figure 1: Simplified overview of the Pentose Phosphate Pathway highlighting the central position of Ribose-5-Phosphate.
Ribose-5-Phosphate Barium Salt xHydrate: A Tool for In Vitro Investigation
For research purposes, R5P is commonly supplied as a stable barium salt x-hydrate. This form offers several advantages for laboratory use, including enhanced stability and a longer shelf life compared to the free acid. However, for most biochemical assays, the barium ions must be removed to prevent interference with enzymatic activity.
Properties of Ribose-5-Phosphate Barium Salt xHydrate
Preparation of Barium-Free Ribose-5-Phosphate Solutions
The removal of barium ions is a critical step before using R5P barium salt in most enzymatic reactions. This is typically achieved by precipitation of barium sulfate, which is highly insoluble.
Protocol for Preparation of Barium-Free R5P Solution:
Dissolution: Dissolve the desired amount of Ribose-5-Phosphate Barium Salt xHydrate in deionized water.
Precipitation: Add a stoichiometric amount of a sulfate salt solution (e.g., sodium sulfate or potassium sulfate) to the R5P solution. A white precipitate of barium sulfate (BaSO₄) will form.
Incubation: Allow the mixture to stand for a period to ensure complete precipitation. This can be done at room temperature or on ice.
Centrifugation: Centrifuge the mixture at a sufficient speed and duration to pellet the barium sulfate precipitate.
Supernatant Collection: Carefully collect the supernatant, which contains the soluble sodium or potassium salt of Ribose-5-Phosphate.
pH Adjustment: Adjust the pH of the supernatant to the desired value for your experiment using a suitable buffer.
Concentration Determination: It is crucial to determine the final concentration of the R5P solution spectrophotometrically or using a specific enzymatic assay.[4]
Figure 2: Workflow for the removal of barium ions from Ribose-5-Phosphate Barium Salt solutions.
Applications in Research and Drug Discovery
The availability of a stable form of R5P is invaluable for a wide range of in vitro studies.
Enzyme Kinetics and Inhibitor Screening
R5P barium salt, after conversion to its soluble form, is a key substrate for studying the kinetics of several enzymes within the PPP and nucleotide biosynthesis pathways. This includes:
Ribose-5-phosphate isomerase (Rpi): Catalyzes the interconversion of ribose-5-phosphate and ribulose-5-phosphate.[5]
Transketolase: A key enzyme in the non-oxidative PPP that transfers a two-carbon unit from a ketose to an aldose.[6]
PRPP Synthetase: Catalyzes the conversion of R5P to PRPP.
Exemplary Protocol: Spectrophotometric Assay for Ribose-5-Phosphate Isomerase (Rpi)
This assay measures the conversion of ribose-5-phosphate to ribulose-5-phosphate by monitoring the increase in absorbance at 290 nm, as ribulose-5-phosphate absorbs UV light at this wavelength while ribose-5-phosphate does not.[7]
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
50 µL of 1 M Tris-HCl, pH 7.5
50 µL of 0.1 M barium-free ribose-5-phosphate solution
Deionized water to a final volume of 995 µL
Initiation: Start the reaction by adding 5 µL of the RpiA enzyme solution.
Measurement: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 290 nm over time at regular intervals (e.g., every 10 seconds).
Data Analysis: Determine the initial velocity (v) of the reaction from the linear phase of the absorbance versus time plot. The change in concentration can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for ribulose-5-phosphate at 290 nm is 72 M⁻¹cm⁻¹.[7]
In Vitro Studies of Glycation
Ribose, and by extension R5P, is a highly reactive reducing sugar that can participate in non-enzymatic glycation of proteins, leading to the formation of advanced glycation end-products (AGEs). AGEs are implicated in the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. In vitro glycation studies using R5P can help elucidate the mechanisms of AGE formation and screen for potential inhibitors.
Reconstitution of Metabolic Pathways and In Vitro Systems
R5P is an essential component for the in vitro reconstitution of metabolic pathways, such as nucleotide synthesis. It is also a necessary supplement in some cell-free protein synthesis systems, particularly those that rely on de novo nucleotide synthesis.
Conclusion
Ribose-5-phosphate is a cornerstone of cellular metabolism, linking carbohydrate metabolism with the biosynthesis of nucleic acids and the production of essential reducing power in the form of NADPH. The commercially available ribose-5-phosphate barium salt x-hydrate provides a stable and reliable source of this critical metabolite for a wide array of in vitro research applications. A thorough understanding of its biochemical significance and the proper handling and preparation of its salt form are essential for researchers aiming to investigate the intricate network of metabolic pathways and to develop novel therapeutic interventions targeting these processes.
References
Tozzi, M. G., Sgarrella, F., Del Corso, A., & Ipata, P. L. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods, 10(3-4), 163–171. [Link]
Jones, K. S., et al. (2021). Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. Annals of the New York Academy of Sciences, 1498(1), 77–84. [Link]
Medicine LibreTexts. (2021, November 2). 7.2: Nucleotide synthesis. [Link]
Unknown. Reaction and physical basis of the assay: The enzyme in the wet lab is ribose-5-phosphate isomerase (RpiA from spinach), which catalyzes the reversible isomerization of ribose-5-phosphate (an aldose) to ribulose-5-phosphate (a ketose). [Link]
Taylor & Francis Online. (2006, December 6). Separation of Ribose-5-phosphate, Ribose-1-phosphate, Deoxyribose-1-phosphate by High Performance Liquid Chromatography and Spectrophotometric Determination Using 2-Cyanoacetamide. [Link]
Acta Scientific. (2021, June 15). Erythrocyte Transketolase as an Index for Thiamine Deficiency. [Link]
Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved March 24, 2026, from [Link]
CSIR NET Life Science Coaching. (2026, March 17). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. [Link]
Zhang, Y. E., et al. (2023, July 15). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. [Link]
Khlebnikov, A. I., et al. (2025, November 12). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. [Link]
CSIR NET Life Science Coaching. (2026, March 17). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. [Link]
Moon, S. L., & Parker, R. (2011). In Vitro Transcription of Modified RNAs. In Methods in Molecular Biology (Vol. 703, pp. 67–80). Humana Press. [Link]
Unknown. (2025, January 4). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. Journal of Hematology & Oncology, 18(1), 2. [Link]
Protocols.io. (2022, October 5). In vitro transcription of guide RNAs and 5'-triphosphate removal. [Link]
Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved March 24, 2026, from [Link]
Zhang, R. G., et al. (2003). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. Protein Science, 12(2), 309–319. [Link]
Khlebnikov, A. I., et al. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(22), 14357. [Link]
Diva-Portal.org. (n.d.). Structural and Functional Studies of Ribose-5-phosphate isomerase B. [Link]
Poly Processing. (2021, August 30). Understanding the Barium Removal Process. [Link]
Google Patents. (n.d.). EP0289394A2 - Process for the purification of a barium salt.
ResearchGate. (2025, October 15). (PDF) Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. [Link]
Hurwitz, J., & Horecker, B. L. (1956). The Enzymatic Formation of Xylulose 5-Phosphate from Ribose 5-Phosphate in Spleen. Journal of Biological Chemistry, 223(2), 993–1008. [Link]
MDPI. (2020, June 5). Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. [Link]
Watch Water. (n.d.). Bariumtrapp. Retrieved March 24, 2026, from [Link]
Google Patents. (n.d.). US2844514A - Process for the production of nucleotides.
The Pivotal Role of Ribose-5-Phosphate in Nucleotide Synthesis: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Ribose-5-phosphate (R5P) stands as a critical nexus in cellular metabolism, bridging the catabolic breakdown of glucose with the anabolic synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribose-5-phosphate (R5P) stands as a critical nexus in cellular metabolism, bridging the catabolic breakdown of glucose with the anabolic synthesis of nucleotides, the fundamental building blocks of DNA and RNA. This technical guide provides an in-depth exploration of the mechanism of action of R5P in nucleotide biosynthesis. We will dissect the generation of R5P via the pentose phosphate pathway, its activation to phosphoribosyl pyrophosphate (PRPP), and its subsequent utilization in the de novo synthesis of purine and pyrimidine nucleotides. This document is designed to provide a comprehensive resource for researchers and drug development professionals, offering insights into the underlying biochemistry and potential therapeutic targets within these essential pathways.
The Genesis of a Precursor: Ribose-5-Phosphate Production
The journey to nucleotide synthesis begins with the generation of its ribose sugar backbone, a process primarily orchestrated by the pentose phosphate pathway (PPP) .[1][2][3] The PPP is a cytosolic metabolic route that runs parallel to glycolysis, diverging at glucose-6-phosphate.[2][3] Its primary anabolic roles are twofold: the production of NADPH for reductive biosynthesis and antioxidant defense, and the synthesis of R5P for nucleotide and nucleic acid formation.[1][3]
The PPP is comprised of two distinct phases:
The Oxidative Phase: This phase is characterized by the irreversible conversion of glucose-6-phosphate into ribulose-5-phosphate, with the concomitant production of two molecules of NADPH. The key regulatory enzyme of the entire pathway, glucose-6-phosphate dehydrogenase (G6PD) , catalyzes the first committed step.[4] The activity of G6PD is principally regulated by the cellular ratio of NADP+ to NADPH; high levels of NADPH are inhibitory, thus ensuring that the production of reducing equivalents is tightly coupled to cellular demand.[4]
The Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions.[4] The initial step is the isomerization of ribulose-5-phosphate to its aldose isomer, ribose-5-phosphate, catalyzed by ribose-5-phosphate isomerase .[4] Alternatively, ribulose-5-phosphate can be epimerized to xylulose-5-phosphate. The enzymes transketolase and transaldolase then orchestrate a series of carbon-shuffling reactions, allowing for the conversion of pentose phosphates back into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. This reversibility provides metabolic flexibility, allowing the cell to generate R5P from glycolytic intermediates when the demand for nucleotide synthesis outweighs the need for NADPH.[4]
A common method to assess the flux through the oxidative phase of the PPP is to measure the activity of its rate-limiting enzyme, G6PD.
Caption: The synthesis of PRPP from R5P and its regulation.
De Novo Purine Synthesis: Building the Double Ring on a Ribose Scaffold
The de novo synthesis of purine nucleotides is a complex, energy-intensive process that constructs the purine ring system directly onto the ribose moiety of PRPP. [5][6]This 11-step pathway culminates in the formation of inosine monophosphate (IMP), the common precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
[7]
The Committed Step:
The first committed and rate-limiting step of purine synthesis is the conversion of PRPP to 5-phosphoribosyl-1-amine (PRA). This reaction is catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) . [1]GPAT transfers the amide group from glutamine to PRPP, displacing the pyrophosphate group. [1]This enzyme is a major site of feedback regulation, being inhibited by the end-products of the pathway: AMP, GMP, and IMP.
[8]
Caption: The committed step of de novo purine synthesis.
Following the formation of PRA, a series of reactions add atoms from glycine, formate (via tetrahydrofolate derivatives), aspartate, and carbon dioxide to build the imidazole and then the pyrimidine portions of the purine ring, ultimately yielding IMP.
De Novo Pyrimidine Synthesis: Assembling the Ring Before Attachment
In contrast to purine synthesis, the pyrimidine ring is first synthesized as a free base, orotate, before it is attached to the ribosyl phosphate moiety provided by PRPP.
[9]
The pathway begins with the synthesis of carbamoyl phosphate from glutamine and CO₂ in the cytosol, catalyzed by carbamoyl phosphate synthetase II (CPS II) . [10]This is the primary regulated step in pyrimidine synthesis in mammals, activated by PRPP and inhibited by the downstream product UTP. [9]Aspartate transcarbamoylase then adds aspartate to carbamoyl phosphate. Following a ring closure and an oxidation step, the pyrimidine ring, in the form of orotate, is complete.
The Role of PRPP in Pyrimidine Synthesis:
The completed orotate ring is then covalently linked to PRPP in a reaction catalyzed by orotate phosphoribosyltransferase (OPRTase) . [10][11]This reaction forms orotidine-5'-monophosphate (OMP) and releases pyrophosphate.
[10]
Orotate + PRPP → Orotidine-5'-monophosphate (OMP) + PPi
OMP is then decarboxylated by OMP decarboxylase to yield uridine-5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, and dTMP). [6]In mammals, OPRTase and OMP decarboxylase exist as a single bifunctional protein known as UMP synthase.
[11]
Therapeutic Implications and Drug Development
The central role of R5P and PRPP in nucleotide synthesis makes the enzymes involved in their metabolism attractive targets for therapeutic intervention, particularly in cancer chemotherapy and for the treatment of metabolic disorders. [12][13][14]Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis, and thus are often more sensitive to the inhibition of these pathways.
[14]
Table 1: Key Enzymes and Potential Therapeutic Strategies
Enzyme
Pathway
Role
Potential Inhibitors/Therapeutic Relevance
Glucose-6-Phosphate Dehydrogenase (G6PD)
Pentose Phosphate Pathway
Rate-limiting enzyme, produces NADPH and precursors for R5P.
Targeting G6PD can induce oxidative stress in cancer cells. G6PD deficiency is a known human enzymopathy. [14][15]
PRPP Synthetase (PRS)
PRPP Synthesis
Activates R5P to PRPP, a key precursor for multiple pathways.
Overactivity is linked to gout. [16]Inhibitors could limit nucleotide availability for cancer cells. [17]
Glutamine PRPP Amidotransferase (GPAT)
Purine Synthesis
Committed step in de novo purine synthesis.
A key target for anti-proliferative drugs. Glutamine analogs can act as inhibitors.
Orotate Phosphoribosyltransferase (OPRTase)
Pyrimidine Synthesis
Attaches the pyrimidine ring to PRPP.
A target for anticancer drugs. The drug 5-fluorouracil is converted to a fraudulent nucleotide that inhibits thymidylate synthase, and OPRTase is involved in its activation. [11]
Conclusion
The metabolic journey from glucose to nucleotides is a testament to the elegance and efficiency of cellular biochemistry. Ribose-5-phosphate lies at the heart of this process, acting as the essential precursor whose availability and subsequent activation are meticulously regulated to meet the cell's anabolic demands. A thorough understanding of the mechanisms governing R5P generation by the pentose phosphate pathway, its conversion to the high-energy donor PRPP, and its differential utilization in purine and pyrimidine synthesis is fundamental for researchers in molecular biology and drug development. The enzymes that orchestrate these transformations, with their intricate allosteric controls and catalytic mechanisms, represent a rich landscape of potential targets for the development of novel therapeutics aimed at modulating cell growth and proliferation.
References
Li, S., Lu, Y., Peng, B., & Ding, J. (2007). Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site. Biochemical Journal, 401(1), 39–47. [Link]
de Brouwer, A. P. M., van Bokhoven, H., Nabuurs, S. B., & de Vrieze, E. (2012). Three-dimensional structure of the PRPPS and environment of the... ResearchGate. [Link]
Wikipedia contributors. (2023). Amidophosphoribosyltransferase. Wikipedia. [Link]
RCSB PDB. (2006). 2H06: Crystal structure of human phosphoribosyl pyrophosphate synthetase 1. RCSB PDB. [Link]
Krahn, J. M., Kim, J. H., Zalkin, H., & Smith, J. L. (1996). Structure and function of the glutamine phosphoribosylpyrophosphate amidotransferase glutamine site and communication with the phosphoribosylpyrophosphate site. PubMed. [Link]
Chen, S. (1998). Regulation and catalysis of glutamine phosphoribosylpyrophosphate amidotransferase. Purdue University. [Link]
López-Mayorga, O., Lence, E., Bustillo, A. J., et al. (2020). Elucidating the Catalytic Reaction Mechanism of Orotate Phosphoribosyltransferase by Means of X-ray Crystallography and Computational Simulations. ACS Catalysis. [Link]
Fox, I. H., & Kelley, W. N. (1972). Diagnostic evaluation of phosphoribosylpyrophosphate synthetase activities in hemolysates. PubMed. [Link]
RCSB PDB. (2011). 3NAG: Crystal structure of the phosphoribosylpyrophosphate (PRPP) synthetase from Thermoplasma Volcanium in complex with ADP. RCSB PDB. [Link]
Krahn, J. M., Smith, J. L., & Zalkin, H. (1997). Mechanism of the Synergistic End-Product Regulation of Bacillus subtilis Glutamine Phosphoribosylpyrophosphate Amidotransferase by Nucleotides. Biochemistry. [Link]
Krahn, J. M., Kim, J. H., Zalkin, H., & Smith, J. L. (1996). Structure and Function of the Glutamine Phosphoribosylpyrophosphate Amidotransferase Glutamine Site and Communication with the Phosphoribosylpyrophosphate Site. ResearchGate. [Link]
Wikipedia contributors. (2023). Orotate phosphoribosyltransferase. Wikipedia. [Link]
Scientific.Net. (n.d.). Pentose Phosphate Pathway in Disease and Therapy. Scientific.Net. [Link]
Pfam. (n.d.). Crystal structure of the phosphoribosylpyrophosphate (PRPP) synthetase from Thermoplasma volcanium in complex with an ATP analog (AMPCPP). (3lpn). Pfam. [Link]
Wu, N., & Pai, E. F. (2006). 'Irreversible' slow-onset inhibition of orotate phosphoribosyltransferase by an amidrazone phosphate transition-state mimic. PubMed. [Link]
Switzer, R. L. (1971). Regulation and Mechanism of Phosphoribosylpyrophosphate Synthetase. ResearchGate. [Link]
Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]
PatSnap. (2025). Pentose Phosphate Pathway and Disease: Future Directions. Eureka by PatSnap. [Link]
LibreTexts Medicine. (2021). 7.1: Pentose phosphate pathway. Medicine LibreTexts. [Link]
De Abreu, R. A., Van den Heuvel, L. P., & Gabreëls, F. J. (1982). A Simple and Sensitive Method for Estimating the Concentration and Synthesis of 5-phosphoribosyl 1-pyrophosphate in Red Blood Cells. PubMed. [Link]
Zhao, G., et al. (2009). An enzymatic colorimetric assay for glucose-6-phosphate. PMC - NIH. [Link]
Frontiers. (n.d.). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers. [Link]
Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer. Trends in Biochemical Sciences. [Link]
Boldt, R., & Zrenner, R. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
Marsolais, M., & Rosen, B. P. (2013). Cell cycle regulation of purine synthesis by phosphoribosyl pyrophosphate and inorganic phosphate. Biochemical Journal. [Link]
Sperling, O., et al. (1993). Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line. PubMed. [Link]
Becker, M. A. (1976). Patterns of Phosphoribosylpyrophosphate - and Ribose-5-Phosphate Concentration and Generation - in Fibroblasts from Patients with Gout and Purine Overproduction. JCI. [Link]
Biochemistry Den. (n.d.). Purine, Pyrimidine Metabolism, Disorders. biochemistry.org. [Link]
OSTI.GOV. (1990). Radiometric measurement of phosphoribosylpyrophosphate and ribose 5-phosphate by enzymatic procedures (Journal Article). OSTI.GOV. [Link]
PLOS Medicine. (2020). Quantification of glucose-6-phosphate dehydrogenase activity by spectrophotometry: A systematic review and meta-analysis. PLOS Medicine. [Link]
PVIVAX. (n.d.). Types of G6PD clinical diagnostic tests. PVIVAX. [Link]
Becher, H. J., & Löhr, G. W. (1979). Regulation of phosphoribosylpyrophosphate synthetase by endogenous purine and pyrimidine compounds and synthetic analogs in normal and leukemic white blood cells. PubMed. [Link]
Navigating the Nuances of Ribose-5-Phosphate Barium Salt x-hydrate: A Technical Guide to Molecular Weight and Exact Mass
For Immediate Release [CITY, STATE] – For researchers, scientists, and drug development professionals working with Ribose-5-phosphate, a critical intermediate in the pentose phosphate pathway, understanding the precise m...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
[CITY, STATE] – For researchers, scientists, and drug development professionals working with Ribose-5-phosphate, a critical intermediate in the pentose phosphate pathway, understanding the precise molecular characteristics of its salt forms is paramount.[1][2] This in-depth technical guide provides a comprehensive overview of the molecular weight and exact mass of Ribose-5-phosphate barium salt x-hydrate, offering insights into the impact of hydration and practical methodologies for its determination.
Chemical Identity and the Significance of Hydration
Ribose-5-phosphate barium salt is the barium salt of Ribose-5-phosphate, a key biological molecule. It is often supplied as a hydrated salt, denoted as "x-hydrate," indicating a variable number of water molecules are incorporated into its crystal structure. This water of crystallization significantly influences the material's properties, most notably its molecular weight.
The inherent hygroscopic nature of this compound, meaning its tendency to absorb moisture from the atmosphere, is the primary reason for the variable hydration state.[3] Improper handling and storage can lead to changes in the water content, which in turn affects the accuracy of measurements and the concentration of prepared solutions.[4][5] Therefore, for quantitative applications, a precise understanding and determination of the hydration state are crucial.
Deconstructing Molecular Weight and Exact Mass
The terms "molecular weight" and "exact mass" are often used interchangeably, but they represent distinct concepts crucial for analytical accuracy.
Molecular Weight (or Formula Weight): This is the sum of the atomic weights of the atoms in a molecule. The atomic weights used are the weighted average of the natural isotopic abundances of the elements. Molecular weight is an essential parameter for routine laboratory calculations, such as preparing solutions of a specific molarity.
Exact Mass: This is the mass of a molecule calculated from the mass of the most abundant isotope of each element. It is a critical value in high-resolution mass spectrometry, where it is used for the precise identification of compounds.
The presence of water of hydration directly impacts the molecular weight. For Ribose-5-phosphate barium salt, the molecular weight will increase with the number of water molecules associated with each formula unit.
Note: The exact mass is typically not reported for hydrated forms as it is a measure for a single, specific isotopic composition, and the water of hydration adds variability.
Experimental Determination of Water Content
Given the hygroscopic nature of Ribose-5-phosphate barium salt, experimental verification of the water content is often necessary to ensure the accuracy of its use in research and development. Two common methods for this determination are gravimetric analysis and Karl Fischer titration.
Gravimetric Analysis
This method involves heating a known mass of the hydrated salt to drive off the water of crystallization and then measuring the mass of the remaining anhydrous salt.[10][11][12]
Experimental Workflow: Gravimetric Analysis
Caption: Workflow for Gravimetric Determination of Water Content.
Karl Fischer Titration
This is a highly specific and accurate method for determining the water content in a sample.[6][8][13] It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base.
Solubilization Strategies and Physicochemical Profiling of Ribose-5-Phosphate Barium Salt in Aqueous Systems
Executive Summary Ribose-5-phosphate (R5P) is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP) and a fundamental building block for nucleotide biosynthesis. In commercial laborat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ribose-5-phosphate (R5P) is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP) and a fundamental building block for nucleotide biosynthesis. In commercial laboratory settings, R5P is predominantly supplied as a barium salt hexahydrate. While the barium counterion confers exceptional shelf stability and facilitates initial purification, it severely restricts aqueous solubility at physiological pH and introduces enzymatic inhibition. This technical guide provides an in-depth analysis of the solubility profile of R5P barium salt and details a field-proven, self-validating protocol for its conversion into a highly soluble, assay-compatible sodium salt.
Chemical Identity and the Role of the Barium Counterion
D-Ribose-5-phosphate is a highly polar, negatively charged sugar phosphate. In its free acid or sodium salt form, it is highly hygroscopic and susceptible to spontaneous hydrolysis and isomerization. To circumvent this degradation, chemical manufacturers isolate R5P as a barium salt hexahydrate[1].
The Causality of Barium Precipitation:
Barium ions (
Ba2+
) form strong ionic coordination complexes with the phosphate moiety of the sugar. In aqueous-ethanol mixtures, this complex is highly insoluble, allowing for the selective precipitation and purification of R5P from complex biochemical or fermentation mixtures[2]. The resulting barium salt is a non-hygroscopic, free-flowing powder that is highly stable under normal laboratory conditions, protecting the fragile ribose backbone from degradation[3].
The solubility of R5P barium salt is highly dependent on the pH and the dielectric constant of the solvent system.
Neutral to Alkaline pH: At pH 7.0, the barium salt is only sparingly soluble in water[3]. The strong ionic lattice energy of the barium-phosphate interaction prevents complete dissociation in neutral aqueous buffers.
Acidic pH: Lowering the pH (e.g., using dilute HCl) protonates the phosphate group, disrupting the barium-phosphate ionic bond and significantly increasing aqueous solubility[4]. However, prolonged exposure to low pH accelerates the hydrolysis of the phosphoester bond, making simple acidification an unviable strategy for biological assays.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics of the compound to guide experimental planning:
Experimental Methodology: Aqueous Reconstitution via Cation Exchange
Because
Ba2+
is toxic to cells and acts as a competitive inhibitor for magnesium-dependent enzymes (such as ribose-5-phosphate isomerase, RpiA, and phosphopentomutase)[1], it must be completely removed prior to downstream biological assays. The industry-standard method for solubilizing barium sugar phosphates is cation exchange chromatography[2].
Protocol: Conversion of R5P Barium Salt to Sodium Salt
This protocol utilizes Dowex 50W (a strongly acidic cation exchange resin in the
H+
form) to sequester
Ba2+
and release R5P as a highly soluble free acid, followed by immediate neutralization to the sodium salt. This is designed as a self-validating system to ensure zero barium carryover and prevent acid-catalyzed degradation.
Step-by-Step Workflow:
Resin Preparation: Wash Dowex 50W (
H+
form, 200-400 mesh) with deionized water until the effluent is clear and the pH stabilizes.
Suspension: Suspend 1.0 g of R5P barium salt hexahydrate in 20 mL of ice-cold deionized water. The suspension will appear cloudy due to the compound's low neutral solubility.
Ion Exchange: Add a 3-fold molar excess of the washed Dowex 50W resin to the suspension. Stir continuously at 4°C for 30–45 minutes.
Causality: The resin's high affinity for divalent cations drives the equilibrium, pulling
Ba2+
out of the solution and releasing
H+
. As the barium is removed, the R5P dissolves into its free acid form, and the solution transitions from cloudy to crystal clear[2].
Filtration: Vacuum filter the mixture through a sintered glass funnel to remove the barium-loaded resin. Retain the highly acidic filtrate.
Validation A (Barium Exclusion Test): Take a 100 µL aliquot of the filtrate and add 10 µL of 1 M
Na2SO4
.
Logic: If
Ba2+
is still present, it will react with the sulfate ions to form a stark white, insoluble
BaSO4
precipitate. If the solution remains perfectly clear, barium removal is complete. If cloudy, the sample must be passed through fresh resin (Repeat Step 3).
Neutralization: Immediately titrate the cold filtrate with 1 M NaOH under constant stirring until the pH reaches 6.8–7.2.
Causality: The free acid of R5P is highly unstable; rapid neutralization to the sodium salt prevents degradation of the ribose moiety and cleavage of the phosphate group.
Validation B (Integrity & Yield): Confirm the final pH using a calibrated micro-probe. Quantify the final R5P concentration using a standard orcinol assay or by spectrophotometric measurement.
Storage: Lyophilize the neutralized solution to obtain a stable D-Ribose-5-phosphate disodium salt powder, or store liquid aliquots at -80°C.
Fig 2: Self-validating workflow for the conversion of R5P barium salt to soluble sodium salt.
Conclusion
While the barium salt of ribose-5-phosphate provides unmatched storage stability and purity during chemical synthesis, its limited aqueous solubility and enzymatic incompatibility require careful pre-assay processing. By leveraging the differential affinity of cation exchange resins and implementing strict, self-validating quality control steps (such as the sulfate precipitation test), researchers can efficiently convert the stable barium salt into a highly soluble, biologically active sodium salt. This ensures robust, reproducible experimental outcomes in metabolic studies and drug development assays.
References
Buy Ribose-5-phosphate Barium Salt Hydrate (EVT-13862136) . EvitaChem. 1
SAFETY DATA SHEET - View PDF . American Elements. 3
Thermal Dynamics and Degradation Kinetics of Ribose-5-Phosphate Barium Salt Hydrate
Executive Summary: The Criticality of R5P-Ba in Biochemical Workflows Ribose-5-phosphate (R5P) is an indispensable substrate for characterizing enzymes within the pentose phosphate pathway (PPP), such as ribose-5-phospha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Criticality of R5P-Ba in Biochemical Workflows
Ribose-5-phosphate (R5P) is an indispensable substrate for characterizing enzymes within the pentose phosphate pathway (PPP), such as ribose-5-phosphate isomerase (RpiA) and phosphopentomutase. However, native R5P is notoriously unstable in aqueous environments. To mitigate this, the barium salt hexahydrate form (CAS: 15673-79-7) is universally utilized in rigorous biochemical assays.
As a Senior Application Scientist, I frequently encounter assay failures and irreproducible kinetic data stemming from a fundamental misunderstanding of this compound's thermal limits. This technical guide delineates the thermodynamic stability, degradation kinetics, and rigorous handling protocols required to maintain the structural integrity of R5P-Ba, ensuring that your downstream drug development assays remain robust and artifact-free.
Structural Dynamics: The Role of Barium and Hydration
The molecular architecture of R5P features a ribose sugar backbone with a phosphate group at the C5 position. In its native state, the furanose ring is highly susceptible to opening, and the phosphate ester bond is prone to hydrolysis.
The introduction of barium ions (Ba²⁺) creates a stabilizing ionic coordination sphere around the phosphate group, effectively shielding it from non-specific nucleophilic attack. Furthermore, the hexahydrate configuration forms a rigid crystalline lattice. At low temperatures (2–8°C), this lattice restricts molecular mobility, preventing the conformational shifts necessary for degradation [1]. However, when exposed to thermal stress, this protective lattice breaks down, initiating a cascade of irreversible structural failures.
Mechanistic pathways of thermal degradation in R5P-Ba hexahydrate.
Quantitative Thermal Degradation Kinetics
When thermal energy surpasses the stabilizing forces of the barium-hydrate lattice, the degradation of R5P is remarkably rapid. Research demonstrates that at elevated temperatures, R5P decomposes significantly faster than unphosphorylated ribose. The electron-withdrawing nature of the phosphate group exacerbates the instability of the furanose ring, leading to rapid isomerization and decomposition [2].
The table below summarizes the kinetic vulnerability of R5P compared to standard ribose under neutral pH conditions.
Table 1: Comparative Degradation Kinetics of Ribose and Ribose-5-Phosphate
Thermal Condition
Buffer pD/pH
Analyte
Observed Half-Life (t½)
Relative Degradation Rate
100°C
7.4
Ribose
73 Minutes
Baseline
100°C
7.4
R5P
7 Minutes
12x Faster than Ribose
0°C
7.0
Ribose
44 Years
Baseline
0°C
7.0
R5P
~3.6 Years*
12x Faster than Ribose
*Extrapolated value based on the established 12-fold kinetic acceleration caused by the C5-phosphate group.
To accurately determine the shelf-life or assay-window of R5P-Ba in your specific buffer systems, a self-validating kinetic profiling workflow is required. The following protocol utilizes ¹H-NMR to track degradation, employing internal controls to guarantee that observed signal decay is a true reflection of molecular degradation rather than instrument variance.
Self-validating experimental workflow for R5P-Ba thermal kinetic profiling.
Step-by-Step ¹H-NMR Kinetic Protocol
Buffer Preparation: Prepare a 0.05 M deuterated phosphate buffer (pD 7.4).
Causality: Deuteration (D₂O) is strictly required to prevent the massive H₂O solvent signal from masking the delicate anomeric proton (1-H) signal of the furanose ring during NMR acquisition.
Standard Addition (Self-Validation): Add 0.5% CHCl₃ in CCl₄ within a sealed capillary tube directly into the NMR tube as an external reference.
Causality: This provides a constant, temperature-independent integration baseline. It proves that any reduction in the R5P peak area is due to chemical degradation, not variations in magnetic shimming or detector sensitivity.
Sample Reconstitution: Dissolve R5P-Ba hexahydrate to a final concentration of 10 mM in the prepared buffer.
Causality: A 10 mM concentration provides an optimal signal-to-noise ratio without inducing concentration-dependent aggregation or altering the buffer's pD.
Thermal Stress Application: Seal the samples and incubate in a precision oil bath at the target stress temperature (e.g., 80°C).
Quenching and Time-Course Sampling: At predefined intervals (e.g., every 2 minutes for extreme temperatures), remove the tube and immediately plunge it into a 0°C ice-water bath.
Causality: Rapid quenching instantly halts the kinetic degradation process, preserving the exact molecular state for accurate "snapshot" analysis.
Data Acquisition & Integration: Acquire 300-MHz ¹H-NMR spectra. Integrate the area under the 1-H furanose peak relative to the CHCl₃ standard.
Kinetic Modeling: Plot the natural log of the normalized peak area versus time. A linear fit indicates first-order degradation kinetics, allowing for the precise calculation of the half-life (t½).
Handling, Storage, and Formulation Best Practices
Because of its extreme sensitivity to both heat and moisture, R5P-Ba must be managed with strict environmental controls to prevent premature degradation into inorganic phosphate and isomerized sugars [4].
Cold Chain Storage: The solid hexahydrate powder must be stored continuously at 2–8°C. Do not freeze, as extreme cold can disrupt the hexahydrate crystal lattice, leading to unpredictable solubility upon thawing [3].
Moisture Protection: The compound is highly hygroscopic. Vials should be allowed to equilibrate to room temperature in a desiccator before opening to prevent ambient condensation from initiating premature hydrolysis.
Just-in-Time Reconstitution: Never store R5P-Ba in aqueous solutions for extended periods. Solutions must be prepared fresh daily and kept on ice (0°C) during the duration of the enzymatic assay.
References
Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158-8160. Retrieved from: [Link]
Exploratory
A Comprehensive Technical Guide to the Safe Handling of Ribose-5-Phosphate Barium Salt x-hydrate
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety protocols and handling procedures for Ribose-5-phosphate barium salt x-hydrate. As a crucial intermed...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for Ribose-5-phosphate barium salt x-hydrate. As a crucial intermediate in the pentose phosphate pathway, Ribose-5-phosphate is a vital substrate in various biochemical and metabolic research applications, including nucleotide synthesis and drug development.[1][2] However, the presence of the soluble barium salt necessitates stringent safety measures to mitigate potential health risks. This document moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the "why" behind the protocols, ensuring a culture of safety and scientific integrity in the laboratory.
Part 1: Understanding the Hazard Profile
The primary hazard associated with Ribose-5-phosphate barium salt x-hydrate stems from the toxicity of the soluble barium ion (Ba²⁺). Unlike the inert and insoluble barium sulfate used in medical imaging, water-soluble barium compounds can be readily absorbed by the body, leading to significant health effects.[3][4]
Toxicological Profile of Soluble Barium
Upon ingestion or inhalation, soluble barium compounds can cause a range of symptoms, primarily due to their ability to interfere with potassium channels, leading to profound hypokalemia (low potassium levels).[5] This can result in:
Gastrointestinal Distress: Nausea, vomiting, and abdominal pain.[4]
Muscular Effects: Muscle weakness, tremors, and in severe cases, paralysis.[1]
Cardiovascular Effects: Irregular heartbeat and changes in blood pressure.[1][4]
The severity of these symptoms is dose-dependent. Therefore, the central principle of safe handling is the prevention of exposure.
GHS Classification and Key Data
Ribose-5-phosphate barium salt is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Hazard Class
Hazard Statement
Signal Word
Pictogram
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Warning
GHS07
Acute Toxicity, Inhalation (Category 4)
H332: Harmful if inhaled
Warning
GHS07
Key Physicochemical Data:
Property
Value
Molecular Formula
C₅H₉BaO₈P·xH₂O
Appearance
White to off-white powder
Solubility
Soluble in water
Part 2: Risk Assessment and Control Measures
A thorough risk assessment is the foundation of safe laboratory practice. The following workflow outlines the critical steps for handling Ribose-5-phosphate barium salt x-hydrate.
Caption: Risk assessment and control workflow for handling Ribose-5-phosphate barium salt.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
Chemical Fume Hood: All weighing and handling of the solid powder, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of fine particles.
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Administrative Controls
These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.
Designated Areas: Clearly demarcate areas where Ribose-5-phosphate barium salt is stored and handled.
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this compound.
Training: All personnel must be trained on the specific hazards of soluble barium compounds and the emergency procedures outlined in this guide.
Personal Protective Equipment (PPE)
PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.
PPE Item
Specification
Rationale
Gloves
Nitrile gloves
Provides a barrier against skin contact.
Eye Protection
Safety glasses with side shields or goggles
Protects eyes from dust particles and splashes.
Lab Coat
Standard laboratory coat
Prevents contamination of personal clothing.
Respiratory Protection
NIOSH-approved respirator (if required)
May be necessary for large-scale operations or in case of ventilation failure. Consult your institution's safety officer.[4]
Part 3: Step-by-Step Handling and Experimental Protocols
The following protocols are designed to be self-validating by incorporating safety checks at critical stages.
Preparation of a Stock Solution
This protocol details the safe preparation of an aqueous stock solution of Ribose-5-phosphate barium salt.
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (e.g., weigh boat, spatula, volumetric flask, beaker, stir bar).
Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.
Weighing: In the chemical fume hood, carefully weigh the desired amount of Ribose-5-phosphate barium salt powder onto a weigh boat. Avoid creating dust.
Dissolution: Place a stir bar in a beaker containing the appropriate volume of deionized water. Slowly add the weighed powder to the water while stirring to facilitate dissolution.
Transfer: Once fully dissolved, carefully transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a quantitative transfer.
Final Volume: Bring the solution to the final desired volume with deionized water, cap, and invert several times to ensure homogeneity.
Labeling: Clearly label the container with the chemical name, concentration, preparation date, and appropriate hazard warnings.
Decontamination: Wipe down the work area in the fume hood with a damp cloth. Dispose of the weigh boat and any contaminated wipes in the appropriate solid waste container.
Quenching of Reactions Containing Ribose-5-Phosphate Barium Salt
Cooling: If the reaction was performed at an elevated temperature, cool the reaction vessel to room temperature in an ice bath.
Dilution (Optional): If the reaction mixture is highly concentrated, it may be beneficial to dilute it with an appropriate solvent to better control the precipitation process.
Precipitation: While stirring the reaction mixture, slowly add a stoichiometric excess of a sulfate salt solution (e.g., sodium sulfate or potassium sulfate) or dilute sulfuric acid. The formation of a white precipitate (barium sulfate) will be observed.
Digestion: Allow the mixture to stir for at least one hour to ensure complete precipitation. For very dilute solutions, letting it stand overnight is recommended.[6][7]
Separation: The precipitated barium sulfate can be separated by filtration or centrifugation.
Waste Disposal: The solid barium sulfate can typically be disposed of as non-hazardous waste (confirm with your institution's guidelines). The remaining liquid (filtrate or supernatant) should be assessed for other hazardous components before disposal.
Part 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Caption: Emergency response flowchart for a spill of Ribose-5-phosphate barium salt.
Exposure Response
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Inform medical personnel that the poisoning is from a soluble barium compound.[8]
Spill Decontamination
Minor Spill (Solid):
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
Carefully scoop the material into a labeled container for hazardous waste.
Clean the spill area with soap and water.
Minor Spill (Liquid):
Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).
Scoop the absorbed material into a labeled container for hazardous waste.
Clean the spill area with soap and water.
Major Spill:
Evacuate the immediate area and alert others.
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Prevent entry into the affected area.
Part 5: Storage and Waste Management
Proper storage and disposal are essential to long-term safety and environmental protection.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from incompatible materials such as strong acids.
The recommended storage temperature is typically 2-8°C to maintain the integrity of the biochemical.
Waste Disposal
The guiding principle for the disposal of waste containing Ribose-5-phosphate barium salt is the conversion of soluble barium to insoluble barium sulfate.
Protocol for Aqueous Waste Treatment:
Collection: Collect all aqueous waste containing Ribose-5-phosphate barium salt in a designated, labeled hazardous waste container.
Precipitation: In a well-ventilated area (preferably a fume hood), adjust the pH of the waste solution to be near neutral if necessary. While stirring, slowly add an excess of 3M sulfuric acid or a saturated solution of sodium sulfate.[6][7]
Settling: Allow the precipitate (barium sulfate) to settle overnight.[6][7]
Verification: Test the supernatant for the presence of barium ions to ensure complete precipitation.
Filtration: Separate the solid barium sulfate from the liquid via filtration.
Disposal:
Solid: The filtered barium sulfate, once dried, can generally be disposed of as non-hazardous solid waste. Consult your local regulations.
Liquid: The remaining filtrate should be neutralized and can often be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials.[6] Always adhere to your institution's and local wastewater regulations.
By adhering to these comprehensive guidelines, researchers can safely utilize Ribose-5-phosphate barium salt x-hydrate in their work, advancing scientific discovery while maintaining the highest standards of laboratory safety and environmental responsibility.
References
APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS 1. Barium Chloride residues: Dissolve in water (not to exceed one L total volume) and add excess 3M H2SO4. After standing overnight, filter insoluble BaSO4, dry, mix with equal amount of sand and package for transfer to landfill. Neutralize the filtrate with NaOH and discard into the drain with excess running water.
Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. (2024, October 11). medtigo Journal.
Understanding the Barium Removal Process. (2021, August 30). Poly Processing.
Navigating the Disposal of Barium-135: A Guide for Laboratory Professionals. Benchchem.
Barium Hydroxide Safety Data Sheet. (2024, May 22). University of Washington.
Barium Chloride Solution Safety Data Sheet. Chemical Products Corporation.
Seregina, T., et al. (2025). Ribose-5-phosphate metabolism protects E. coli from antibiotic lethality. mBio, 16(8), e0065425.
Protocol for quenching reactive chemicals. EPFL.
Seregina, T., et al. (2025). Ribose-5-phosphate metabolism protects E. coli from antibiotic lethality. mBio.
Zhang, R., et al. (2001). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. Protein Science, 10(11), 2139-2146.
Mironov, A., & Nudler, E. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 26(22), 16499.
Radiometric measurement of phosphoribosylpyrophosphate and ribose 5-phosphate by enzymatic procedures. (1990, May 15). OSTI.GOV.
Ribulose 5-phosphate – Knowledge and References. Taylor & Francis.
STANDARD EXPERIMENTAL PROTOCOLS. Scripps Research.
Ribose 5-phosphate. Wikipedia.
RADIATION EMERGENCY PROCEDURE Minor Spill Decontamination Procedure. Olympic Health Physics.
Radiation Safety Operating Procedure Spill Response. Memorial University.
BARIUM | Poisoning & Drug Overdose, 7e. AccessMedicine.
Barium | Medical Management Guidelines. ATSDR - CDC.
PUBLIC HEALTH STATEMENT for Barium and Barium Compounds. NCBI Bookshelf.
Barium Sulfate Scale - Chemical Contaminant Removal. (2019, December 5). FQE Chemicals.
Technical Support Center: Quenching Procedures for Organometallic Reactions. Benchchem.
BARIUM SULPHATE - Safety Data Sheet. (2024, November 13). Elemental Microanalysis.
Preparation of Barium-Free Ribose-5-Phosphate Stock Solutions from Barium Salt xhydrate: An Application Note and Protocol
Abstract Ribose-5-phosphate (R5P) is a pivotal intermediate in the pentose phosphate pathway, serving as a fundamental precursor for the synthesis of nucleotides and nucleic acids.[1][2] While commercially available as a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Ribose-5-phosphate (R5P) is a pivotal intermediate in the pentose phosphate pathway, serving as a fundamental precursor for the synthesis of nucleotides and nucleic acids.[1][2] While commercially available as a stable barium salt, the presence of barium ions is often detrimental to downstream biological applications, necessitating its removal. This comprehensive guide provides a detailed protocol for the preparation of high-purity, barium-free R5P stock solutions from its barium salt xhydrate form. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for preparing this critical biochemical for use in enzymatic assays, cell culture, and other metabolic studies.
Introduction
Ribose-5-phosphate is a key metabolite in all known forms of life, acting as the primary substrate for the synthesis of purine and pyrimidine nucleotides.[2] Its role extends to the biosynthesis of the amino acids histidine and tryptophan. The inherent instability of the free acid form of R5P often leads to its commercial availability as a more stable salt, commonly the barium salt. However, the divalent barium cation (Ba²⁺) is known to interfere with numerous enzymatic reactions and can be toxic to cells in culture. Therefore, the preparation of a barium-free R5P solution is a critical prerequisite for its use in most research applications.
This application note details a robust and validated protocol for the solubilization of ribose-5-phosphate barium salt xhydrate, followed by the quantitative precipitation of barium ions as insoluble barium sulfate (BaSO₄). The resulting supernatant, containing the purified sodium salt of ribose-5-phosphate, is then carefully neutralized and characterized for its concentration. This guide provides a step-by-step methodology, explains the rationale behind each step, and includes quality control measures to ensure the integrity of the final stock solution.
Materials and Reagents
Material/Reagent
Grade
Ribose-5-phosphate barium salt xhydrate (C₅H₉BaO₈P·xH₂O)
≥95% Purity
Sodium Sulfate (Na₂SO₄), Anhydrous
ACS Reagent Grade
Sulfuric Acid (H₂SO₄), 0.1 M
ACS Reagent Grade
Sodium Hydroxide (NaOH), 0.1 M
ACS Reagent Grade
Deionized, nuclease-free water
High Purity (18.2 MΩ·cm)
0.22 µm syringe filters
Sterile
pH indicator strips or calibrated pH meter
Centrifuge and appropriate centrifuge tubes
Spectrophotometer
Protocol
The preparation of a barium-free ribose-5-phosphate stock solution involves three main stages: dissolution of the barium salt, precipitation and removal of barium ions, and finally, neutralization and concentration determination of the purified R5P solution.
PART 1: Dissolution of Ribose-5-Phosphate Barium Salt xhydrate
Ribose-5-phosphate barium salt is sparingly soluble in cold water.[3] To achieve a suitable concentration for the stock solution, the following procedure is recommended.
Step-by-Step Methodology:
Weighing: Accurately weigh the desired amount of ribose-5-phosphate barium salt xhydrate powder. For a target 100 mM stock solution, this will be approximately 4.73 g per 100 mL of water, accounting for the hexahydrate form (MW ~473.51 g/mol ).[4]
Initial Suspension: Add the powder to a beaker containing approximately 80% of the final desired volume of high-purity water at room temperature.
Dissolution: Stir the suspension vigorously using a magnetic stirrer. Gentle heating (up to 40°C) can be applied to aid dissolution, but prolonged heating should be avoided to prevent degradation of the ribose-5-phosphate.
Complete to Volume: Once the powder is fully dissolved, allow the solution to cool to room temperature and then transfer it to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask. Adjust the final volume to the mark with high-purity water.
PART 2: Precipitation and Removal of Barium Ions
The principle behind barium removal is the precipitation of the highly insoluble barium sulfate (BaSO₄) upon the addition of a sulfate source. This is a classic example of a precipitation reaction.[5]
Step-by-Step Methodology:
Sulfate Addition: While stirring the R5P-Barium salt solution, slowly add a stoichiometric equivalent of a 1 M sodium sulfate (Na₂SO₄) solution. For every mole of barium salt, one mole of sodium sulfate is required. A slight excess (e.g., 1.05 equivalents) of sodium sulfate can ensure complete precipitation of the barium ions.
Precipitation: A white precipitate of barium sulfate will form immediately.[5] Continue stirring the mixture at room temperature for at least one hour to ensure the precipitation is complete.
Sedimentation: Transfer the suspension to a centrifuge tube and centrifuge at 3,000 x g for 15 minutes to pellet the barium sulfate precipitate.
Supernatant Collection: Carefully decant the supernatant, which contains the sodium salt of ribose-5-phosphate, into a clean, sterile container. Be cautious not to disturb the barium sulfate pellet.
Filtration (Optional but Recommended): For complete removal of any residual fine precipitate, filter the supernatant through a 0.22 µm sterile syringe filter.
Diagram of the Barium Precipitation Workflow
Caption: Workflow for the removal of barium ions from the ribose-5-phosphate solution.
PART 3: Neutralization and Concentration Determination
The resulting ribose-5-phosphate sodium salt solution may have a slightly acidic or basic pH. It is crucial to neutralize it and accurately determine its concentration before use.
Step-by-Step Methodology:
pH Adjustment: Measure the pH of the solution using a calibrated pH meter or pH indicator strips. Adjust the pH to the desired level (typically pH 7.0-7.5 for most biological applications) using 0.1 M NaOH or 0.1 M H₂SO₄ as needed.
Concentration Determination: The concentration of the final ribose-5-phosphate solution can be determined using a variety of methods:
Enzymatic Assay: A highly specific method involves using a coupled enzyme assay. For instance, the conversion of R5P to ribulose-5-phosphate by ribose-5-phosphate isomerase can be coupled to other enzymatic reactions that result in a change in absorbance at a specific wavelength.[6]
Phosphate Assay: The concentration of inorganic phosphate can be measured after complete acid hydrolysis of the ribose-5-phosphate. This value can then be used to calculate the original R5P concentration.
Spectrophotometric Method: While less specific, the concentration can be estimated by measuring the absorbance at 260 nm, although this is more susceptible to interference from other nucleotide-like compounds.
Quality Control and Storage
Barium Ion Testing:
To confirm the complete removal of barium ions, a qualitative test can be performed on an aliquot of the final stock solution.
To 1 mL of the final R5P solution, add a few drops of 0.1 M H₂SO₄.
The absence of a white precipitate indicates the successful removal of barium ions. The formation of a precipitate suggests that the barium removal step should be repeated.
For more sensitive applications, Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be used for quantitative determination of residual barium.[7]
Storage and Stability:
The barium-free ribose-5-phosphate stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
When stored at -20°C, the solution is generally stable for up to one month. For long-term storage (up to 6 months), -80°C is recommended.[8]
Safe Disposal of Barium Sulfate:
The barium sulfate precipitate is considered non-hazardous for transport.[1]
It should be disposed of in accordance with local, state, and federal regulations for chemical waste. It can typically be buried in a landfill site approved for chemical waste.[1]
Troubleshooting
Problem
Possible Cause
Solution
Incomplete dissolution of barium salt
Insufficient stirring or heating
Continue stirring, and if necessary, gently warm the solution up to 40°C.
White precipitate forms after pH adjustment
Precipitation of ribose-5-phosphate at extreme pH
Ensure pH is adjusted slowly and does not go to extremes.
Positive barium test in the final solution
Incomplete precipitation or carryover of precipitate
Repeat the sodium sulfate precipitation and centrifugation steps. Ensure careful decanting of the supernatant.
Conclusion
This application note provides a detailed and reliable protocol for the preparation of high-purity, barium-free ribose-5-phosphate stock solutions from its commercially available barium salt. By following these procedures, researchers can confidently prepare a critical reagent for a wide range of biological and biochemical studies, ensuring that their experiments are not compromised by the presence of interfering barium ions. The inclusion of quality control steps and troubleshooting guidance further enhances the robustness and reproducibility of this method.
References
MSDS- Barium Sulfate Precipitated. (n.d.).
Proper Disposal of Barium Persulfate: A Step-by-Step Guide for Labor
Ribose 5-phosph
Barium Sulphate Precipitated - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific.
SAFETY DATA SHEET - Barium sulfate - precipitated. (2023, October 19). Fisher Scientific.
Enzymatic Assay of D-RIBULOSE 5-PHOSPHATE 3-EPIMERASE (EC 5.1.3.1). (1998, August 7). Sigma-Aldrich.
D-Ribose 5-phosph
Barium Ion Testing Procedures. (n.d.). Scribd.
SAFETY DATA SHEET - Barium sulfate. (2026, January 11). Merck Millipore.
Test for Barium (Ba) Ion. (2020, October 20). YouTube.
PYROPHOSPHORYLATION OF RIBOSE 5-PHOSPHATE IN THE ENZYMATIC SYNTHESIS OF 5-PHOSPHORYLRIBOSE I-PYROPHOSPH
ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds. (n.d.). NCBI.
Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity. (2015, January 8). PMC.
Partial purification and kinetic properties of ribose-5-phosphate ketol-isomerase and ribulose-5-phosphate 3-epimerase from various sources. (1973). Biochimica et Biophysica Acta (BBA) - Enzymology, 293(2), 534–541.
Activity Measurements of Pentose Phosphate Pathway Enzymes Using the Thermo Scientific NanoDrop 2000c Kinetics Applic
Tests for Barium Ion. (2016, March 30). MeitY OLabs - YouTube.
Quantitative determination of barium in human blood by ion chromatography: Method development and case application in barium intoxication. (2026, March 15).
Barium, inorganic water-soluble compounds. (n.d.). Health Council of the Netherlands.
Kinetic Characterization of Methylthio-D-ribose-1-Phosph
Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. (1984). Journal of Biochemical and Biophysical Methods, 10(3-4), 163–171.
D-Ribose, 5-(dihydrogen phosphate), barium salt (1:1). (n.d.). PubChem.
Ribose-5-phosphate Barium Salt. (n.d.). Santa Cruz Biotechnology.
D-Ribose 5-phosphate barium salt hexahydr
D-Ribose-5-phosphate barium salt hexahydrate, 99%. (n.d.). Thermo Fisher Scientific.
The Prodigal Compound: Return of Ribosyl 1,5-Bisphosphate as an Important Player in Metabolism. (n.d.). PMC.
Ribose-5-phosphate barium salt hexahydr
RIBOSE-5-PHOSPHATE BARIUM SALT. (n.d.).
Ribose-5-phosphate barium salt hexahydr
Reverse C-glycosidase reaction provides C-nucleotide building blocks of xenobiotic nucleic acids. (n.d.).
Preparation of barium sulfate chelating agent DTPA-5Na and molecular dynamics simulation. (2023, November 24). Scientific Reports, 13(1), 20689.
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024, November 16).
Metabolic plasticity, essentiality and therapeutic potential of ribose-5-phosphate synthesis in Toxoplasma gondii. (2024, April 8).
Solubility of common phosphate and sulfate salts (g l −1 at 20°C). (n.d.).
Process for the production of nucleotides. (n.d.).
Copper - Wikipedia. (n.d.). Wikipedia.
MySkinRecipes. (n.d.). MySkinRecipes.
Water-Solubilization of Nucleotides-Coated Single-Walled Carbon Nanotubes Using a High-Speed Vibration Milling Technique. (2006, February 18). Organic Letters, 8(5), 831–834.
Use of ribose-5-phosphate barium salt xhydrate in PRPP synthetase assays
Application Note & Protocol A Guide to the Use of Ribose-5-Phosphate Barium Salt in Continuous Spectrophotometric PRPP Synthetase Assays Introduction Phosphoribosylpyrophosphate (PRPP) Synthetase (PRS; EC 2.7.6.1) is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
A Guide to the Use of Ribose-5-Phosphate Barium Salt in Continuous Spectrophotometric PRPP Synthetase Assays
Introduction
Phosphoribosylpyrophosphate (PRPP) Synthetase (PRS; EC 2.7.6.1) is a pivotal enzyme that functions at the intersection of carbon and nitrogen metabolism.[1] It catalyzes the transfer of a pyrophosphate group from ATP to ribose-5-phosphate (R5P), yielding PRPP and AMP.[2][3] This reaction is the rate-limiting step for the de novo and salvage pathways of purine and pyrimidine biosynthesis, making PRPP a critical precursor for DNA, RNA, and essential cofactors like NAD.[4][5]
Given its central role, the activity of PRS is tightly regulated, and its dysregulation is implicated in several human diseases.[3] Gain-of-function mutations in the PRPS1 gene can lead to PRS superactivity, characterized by the overproduction of uric acid, resulting in hyperuricemia, gout, and in severe forms, neurodevelopmental abnormalities.[6][7][8] Conversely, reduced PRS activity is associated with distinct neurological disorders.[1][6] This clinical significance establishes PRS as a key diagnostic marker and a viable target for therapeutic intervention in oncology and metabolic diseases.[9]
Accurate and reliable measurement of PRS activity is therefore essential for both basic research and clinical applications. While radioisotopic methods exist, continuous spectrophotometric assays offer a safer, more convenient, and high-throughput alternative. This application note provides a comprehensive guide and a field-proven protocol for a continuous enzyme-coupled spectrophotometric assay for PRS. A primary focus is placed on the correct preparation and handling of the substrate D-Ribose 5-phosphate, which is commonly supplied as a stable barium salt hydrate (R5P-Ba), a critical detail often overlooked in standard protocols.
The Central Reaction: PRPP Synthetase Mechanism and Regulation
The fundamental reaction catalyzed by PRPP Synthetase is:
D-Ribose-5-Phosphate (R5P) + ATP → 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) + AMP
This reaction is dependent on the presence of magnesium ions (Mg²⁺) as an essential cofactor.[10] The enzyme's activity is further modulated by allosteric effectors. Inorganic phosphate (Pi) is a required activator for most classes of PRS, while the reaction is subject to feedback inhibition by purine nucleotides, particularly ADP and GDP, which helps to maintain nucleotide homeostasis within the cell.[1][5][11]
Caption: The PRPP Synthetase (PRS) reaction pathway.
Substrate Focus: Ribose-5-Phosphate Barium Salt (R5P-Ba)
Why the Barium Salt?
D-Ribose 5-phosphate is most frequently supplied commercially as a crystalline barium salt hydrate (CAS Number: 15673-79-7).[12][13] This form offers excellent long-term stability as a dry powder, making it ideal for storage.[12] However, the presence of barium ions (Ba²⁺) is problematic for enzymatic assays, as divalent heavy metal cations can inhibit many enzymes, including kinases and phosphatases involved in coupled assay systems. Therefore, the quantitative removal of barium is a mandatory prerequisite for reliable results.
Protocol: Conversion of R5P Barium Salt to a Soluble Salt
This protocol describes the conversion of R5P barium salt to the highly soluble sodium salt via precipitation of barium sulfate (BaSO₄), which is extremely insoluble in water.
Materials:
Ribose-5-phosphate barium salt hexahydrate (C₅H₉BaO₈P·6H₂O, MW: 473.51 g/mol ).[12]
Sodium Sulfate (Na₂SO₄), anhydrous.
High-purity deionized water.
Microcentrifuge tubes (1.5 mL or 2.0 mL).
Benchtop microcentrifuge.
Calibrated pipettes.
Procedure:
Prepare a 100 mM R5P-Ba Slurry: Weigh an appropriate amount of R5P-Ba hexahydrate and add deionized water to create a slurry with a nominal concentration of 100 mM. For example, to make 1 mL, weigh 47.35 mg of R5P-Ba and add water to a final volume of 1 mL. Mix thoroughly by vortexing. The barium salt is not fully soluble, so this will be a milky suspension.
Prepare a Saturated Na₂SO₄ Solution: Prepare a saturated solution of sodium sulfate in deionized water.
Precipitate Barium Sulfate: Add the saturated Na₂SO₄ solution dropwise to the R5P-Ba slurry while vortexing. A slight molar excess of sulfate is required to ensure complete precipitation of barium ions. For a 100 mM R5P-Ba solution, an equimolar amount of Na₂SO₄ (100 mM) is theoretically needed. Adding a 1.1x to 1.2x molar excess is recommended. A dense white precipitate of BaSO₄ will form immediately.
Incubate: Incubate the mixture for 10-15 minutes at room temperature to ensure the precipitation reaction goes to completion.
Centrifuge: Pellet the BaSO₄ precipitate by centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
Collect Supernatant: Carefully collect the clear supernatant, which now contains the sodium salt of Ribose-5-Phosphate (R5P-Na). Be cautious not to disturb the BaSO₄ pellet.
Verify pH and Store: Check the pH of the R5P-Na solution and adjust to ~7.5 if necessary. Aliquot the solution and store at -20°C or -80°C for long-term use.
Quality Control of Prepared R5P
For routine assays, it is often acceptable to assume 100% recovery from the conversion process and use the nominal concentration calculated from the initial weight of the barium salt. For more rigorous kinetic studies (e.g., Km determination), the precise concentration of the final R5P solution should be determined. This can be accomplished using a specific enzymatic assay for R5P, such as one involving phosphopentomutase and adenosine phosphorylase, or by other quantitative methods.[14]
Assay Principle: A Continuous Coupled Spectrophotometric Approach
To monitor PRS activity in real-time without the use of radioisotopes, we employ an enzyme-coupled system that links the production of AMP to the oxidation of NADH, a reaction that is easily monitored by the decrease in absorbance at 340 nm.[15] This classic assay cascade involves three coupling enzymes: Myokinase (MK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH).
In this system, the generation of one molecule of AMP by PRS results in the consumption of two molecules of NADH. The rate of decrease in absorbance at 340 nm is therefore directly proportional to the PRS activity.
Caption: Workflow of the continuous enzyme-coupled PRS assay.
Detailed Protocol: PRPP Synthetase Activity Assay
Reagent Preparation & Final Concentrations
Prepare all solutions in high-purity water and ensure coupling enzymes are of high specific activity and free from contaminating ATPases or nucleotidases.
Reagent
Stock Concentration
Final Concentration in Assay
Purpose
Tris-HCl, pH 7.6
1.0 M
100 mM
Buffer System
MgCl₂
1.0 M
5 - 10 mM
Essential Cofactor
KCl
2.0 M
100 mM
Ionic Strength / Enzyme Stability
Sodium Phosphate, pH 7.6
0.5 M
30 - 50 mM
Allosteric Activator
ATP, disodium salt
100 mM
2 - 5 mM
Substrate
Phosphoenolpyruvate (PEP)
100 mM
1.5 mM
PK Substrate
NADH, disodium salt
10 mM
0.3 mM
LDH Substrate / Reporter
R5P-Na Solution
100 mM
2 - 5 mM
Substrate (Prepared as in 3.2)
PK/LDH Enzyme Mix
Commercial Suspension
~10 units/mL PK, ~15 units/mL LDH
Coupling Enzymes
Myokinase (MK)
Commercial Suspension
~10 units/mL
Coupling Enzyme
PRS Enzyme Sample
Varies
Varies
Enzyme to be Assayed
Table 1: Reagent concentrations for the PRPP Synthetase assay.[15]
Assay Procedure
This procedure is designed for a standard 1 mL cuvette but can be scaled down for a 96-well microplate format.
Prepare Reaction Master Mix: In a 1.5 mL microcentrifuge tube, prepare a master mix containing all reagents except the final initiating substrate (e.g., R5P) and the PRS enzyme.
Aliquot and Add Enzyme: Pipette the appropriate volume of the master mix (e.g., 980 µL for a 1 mL final volume) into a temperature-controlled cuvette or microplate well. Add the PRS enzyme sample (e.g., 10 µL) and mix gently.
Equilibrate and Baseline: Incubate the mixture at the desired temperature (e.g., 37°C) for 3-5 minutes.[15] Begin monitoring the absorbance at 340 nm to establish a stable baseline. The rate of absorbance change should be near zero.
Initiate Reaction: Initiate the reaction by adding the final substrate, R5P (e.g., 10 µL of a 100x stock). Mix quickly but gently to avoid bubbles.
Monitor Activity: Immediately begin recording the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate should be linear during the initial phase of the reaction.
A Self-Validating System: Essential Controls
To ensure the trustworthiness of the results, the following controls must be run in parallel:
No-Enzyme Control: A complete reaction mixture but replacing the PRS enzyme sample with its storage buffer. This measures the background rate of non-enzymatic NADH oxidation. The rate should be negligible.
No-R5P Control: A complete reaction mixture lacking Ribose-5-Phosphate. This confirms that the observed activity is strictly dependent on the PRS substrate.
No-ATP Control: A complete reaction mixture lacking ATP. This confirms substrate dependency and can reveal any contaminating phosphatase activity in the sample that might be degrading NADH.
Data Analysis and Interpretation
The specific activity of PRPP Synthetase is calculated from the linear rate of NADH oxidation.
ΔA₃₄₀/min: The linear rate of absorbance change per minute (corrected for the background rate from the no-enzyme control).
V_total: Total assay volume in mL (e.g., 1.0 mL).
ε (Epsilon): Molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.
l (ell): Light path length in cm (typically 1 cm for a cuvette).
V_enz: Volume of the enzyme sample added in mL (e.g., 0.01 mL).
C_enz: Concentration of the enzyme sample in mg/mL.
S: Stoichiometric factor. In this assay, 1 mole of AMP leads to the oxidation of 2 moles of NADH, so S = 2.
Unit Definition: One unit (U) of PRPP Synthetase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of AMP from ATP and R5P per minute at the specified conditions (e.g., pH 7.6, 37°C).[15]
Time (min)
A₃₄₀ (Test)
A₃₄₀ (No-Enzyme Control)
Corrected A₃₄₀
0.0
0.850
0.851
0.850
1.0
0.812
0.850
0.812
2.0
0.775
0.849
0.776
3.0
0.737
0.849
0.738
4.0
0.700
0.848
0.701
5.0
0.662
0.848
0.663
ΔA/min
-0.0376
-0.0006
-0.0370
Table 2: Example data for calculating PRS activity. The corrected rate is used for the final calculation.
Applications in Research and Drug Development
This robust assay protocol is adaptable for numerous applications:
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ for substrates (ATP, R5P) and Kᵢ for inhibitors.
Drug Discovery: High-throughput screening (HTS) of compound libraries to identify novel inhibitors or activators of PRS.[9]
Clinical Diagnostics: Quantifying PRS activity in patient-derived samples, such as erythrocyte lysates, to diagnose PRS-related metabolic disorders.[16][17]
Biochemical Characterization: Studying the effects of mutations on enzyme activity and regulation.
Conclusion
The continuous spectrophotometric assay for PRPP Synthetase is a powerful tool for researchers in academia, clinical diagnostics, and the pharmaceutical industry. Its success, however, is critically dependent on the careful preparation of its substrates. This guide emphasizes the often-understated but essential step of converting the stable Ribose-5-Phosphate barium salt into a biochemically compatible form. By following this detailed, self-validating protocol, researchers can ensure the generation of accurate, reproducible, and trustworthy data, enabling deeper insights into nucleotide metabolism and accelerating the development of novel therapeutics targeting this crucial enzyme.
References
PubMed. Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP). [Link]
PubMed. A Simple and Sensitive Method for Estimating the Concentration and Synthesis of 5-phosphoribosyl 1-pyrophosphate in Red Blood Cells. [Link]
ScienceDirect. A spectrophotometric method for the determination of 5-phosphoribosyl-1-pyrophosphate. [Link]
ASM Journals. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance | Microbiology and Molecular Biology Reviews. [Link]
ResearchGate. Regulation and Mechanism of Phosphoribosylpyrophosphate Synthetase. [Link]
Ribose-5-phosphate barium salt xhydrate concentration for in vitro cell culture
Application Note: Ribose-5-Phosphate Barium Salt Hexahydrate – Preparation, Barium Removal, and In Vitro Cell Culture Optimization Executive Summary Ribose-5-phosphate (R5P) is a foundational metabolite in cellular biolo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Ribose-5-Phosphate Barium Salt Hexahydrate – Preparation, Barium Removal, and In Vitro Cell Culture Optimization
Executive Summary
Ribose-5-phosphate (R5P) is a foundational metabolite in cellular biology, serving as the critical bridge between carbon metabolism and nucleotide biosynthesis. For in vitro applications—ranging from rescuing cells under glucose starvation to tracing metabolic flux—R5P is typically sourced as a barium salt hexahydrate. While the barium salt offers unmatched chemical stability for storage,
Ba2+
is highly cytotoxic. This application note provides drug development professionals and researchers with a self-validating, field-proven methodology to quantitatively remove barium and optimize R5P concentrations for mammalian cell culture.
Mechanistic Grounding: The Role of R5P and the Barium Conundrum
Metabolic Significance of R5P
R5P is the terminal product of the oxidative phase of the pentose phosphate pathway (PPP) and a reversible intermediate in the non-oxidative phase[1]. It is the direct obligate precursor for Phosphoribosyl Pyrophosphate (PRPP), the activated sugar backbone required for de novo purine and pyrimidine synthesis, as well as histidine biosynthesis[1]. In cultured human lymphoblasts, the intracellular concentration of R5P acts as the primary rate-limiting determinant for de novo purine synthesis[2].
Caption: Metabolic logic of Ribose-5-Phosphate supplementation bypassing the Pentose Phosphate Pathway.
The Barium Paradox: Chemistry vs. Biology
The Chemical Advantage: Free sugar phosphates are notoriously unstable, highly hygroscopic, and prone to spontaneous hydrolysis[3]. Barium coordination stabilizes the furanose ring and the phosphate ester, allowing the hexahydrate salt (
C5H9BaO8P⋅6H2O
) to remain crystalline and stable indefinitely[4].
The Biological Threat: Barium (
Ba2+
) is highly toxic to mammalian cells. It acts as a potent, high-affinity blocker of inwardly rectifying potassium channels (
Kir
), triggering catastrophic membrane depolarization, calcium influx, and rapid apoptosis[5]. Therefore, the stoichiometric exchange of barium for a biologically inert cation (like sodium) is not merely a purification step—it is the functional activation of the molecule.
Experimental Workflows: Barium Removal Protocols
To ensure absolute trust in your cell culture medium, the following protocols integrate a self-validating feedback loop . We present two field-proven methods based on the downstream application.
Method A: Sodium Sulfate Precipitation (Preferred for General Cell Culture)
Causality: This method exploits the extreme insolubility of Barium Sulfate (
BaSO4
,
Ksp≈1.1×10−10
). By adding a precise molar equivalent of Sodium Sulfate (
Na2SO4
), the toxic
Ba2+
is forced out of solution, leaving the highly soluble Sodium Ribose-5-Phosphate in the supernatant.
Step-by-Step Protocol:
Dissolution: Weigh exactly 100 mg of D-Ribose 5-phosphate barium salt hexahydrate (MW: 473.51 g/mol )[4]. Dissolve in 5.0 mL of cold, sterile double-distilled water (
ddH2O
). Note: The solution may be slightly turbid; keep on ice.
Precipitation: Add 31.5 mg of anhydrous Sodium Sulfate (
Na2SO4
, MW: 142.04 g/mol ). This represents a ~5% molar excess to ensure complete barium displacement.
Incubation: Vortex vigorously for 60 seconds. Incubate the mixture at 4°C for 30 minutes to allow the heavy
BaSO4
crystals to nucleate and grow.
Separation: Centrifuge at 10,000 × g for 15 minutes at 4°C. The
BaSO4
will form a dense, stark-white pellet.
Self-Validation (The Barium Indicator Test): Carefully transfer the supernatant to a new tube. Take a 50 µL aliquot of this supernatant and add 1 µL of 1M
Na2SO4
.
If the droplet turns cloudy (Tyndall effect): Barium is still present. Add another 2 mg of
Na2SO4
to the main batch and repeat centrifugation.
If the droplet remains crystal clear: The system has validated its own purity. Barium is successfully removed.
Neutralization: Adjust the pH of the final supernatant to 7.2 - 7.4 using dilute
NaOH
, as the resulting free phosphate groups can lower the pH. Filter-sterilize through a 0.22 µm membrane before adding to cell culture media.
Caption: Step-by-step experimental workflow for the quantitative removal of barium via sulfate precipitation.
Method B: Cation-Exchange Chromatography (Preferred for Analytical Downstream)
Causality: For highly sensitive downstream assays (e.g., patch-clamp electrophysiology or mass spectrometry) where excess sulfate ions might interfere, a strong acid cation exchange resin (Dowex 50W-X8,
H+
or
Na+
form) is utilized[6]. The resin irreversibly traps the divalent
Ba2+
while the negatively charged R5P flows through[7].
Step-by-Step Protocol:
Prepare a 1 x 5 cm column of Dowex 50W-X8 (
Na+
form) and wash with 20 column volumes of
ddH2O
[6].
Dissolve the R5P barium salt in
ddH2O
(up to 50 mg/mL).
Pass the solution through the column at a gravity-fed flow rate of 1 mL/min.
Wash the column with 2 column volumes of
ddH2O
to elute the remaining R5P.
Lyophilize the combined flow-through to obtain pure, solid Sodium Ribose-5-Phosphate.
Quantitative Data & Cell Culture Guidelines
Because sugar phosphates possess poor plasma membrane permeability compared to unphosphorylated sugars, relatively high extracellular concentrations are required to drive sufficient intracellular uptake via fluid-phase endocytosis or low-affinity transporters.
Table 1: Stoichiometric Parameters for Barium Removal
Table 2: Empirical In Vitro Concentration Guidelines for R5P
Experimental Goal
Cell Type
Recommended R5P Concentration
Mechanistic Rationale
Rescue of Glucose Starvation
Human Lymphoblasts
1.0 mM – 5.0 mM
Restores intracellular PRPP pools and purine synthesis rates to 50-75% of normal levels in the absence of glucose[2].
Metabolic Flux Tracing
Fibroblasts / Cancer Lines
500 µM – 2.0 mM
Provides sufficient substrate for isotopic labeling of downstream nucleotides without causing osmotic stress.
Enzyme Kinetics (Cell Lysates)
Cell-free extracts
10 µM – 100 µM
Matches physiological intracellular concentrations to study Ribose-5-Phosphate Isomerase activity[8].
References
Pilz, R. B., Willis, R. C., & Boss, G. R. (1984). The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes. Journal of Biological Chemistry, 259(5), 2927-35. Retrieved from: [Link][2]
American Elements. Ribose-5-phosphate Barium Salt Hydrate SAFETY DATA SHEET. Retrieved from:[Link][5]
Canadian Science Publishing. New chemical synthesis of 5′-phosphoribosyl-N-formylglycineamide. Retrieved from:[Link][6]
PMC (National Institutes of Health). Anion exchange resins in phosphate form as versatile carriers for the reactions catalyzed by nucleoside phosphorylases. Retrieved from:[Link][7]
Application Note: High-Fidelity Isotope Labeling Using Ribose-5-Phosphate Barium Salt for NMR and Mass Spectrometry
Target Audience: Structural Biologists, NMR Spectroscopists, Mass Spectrometry (MS) Fluxomics Researchers, and Drug Development Professionals. Executive Summary & Mechanistic Overview Ribose-5-phosphate (R5P) is a founda...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, NMR Spectroscopists, Mass Spectrometry (MS) Fluxomics Researchers, and Drug Development Professionals.
Executive Summary & Mechanistic Overview
Ribose-5-phosphate (R5P) is a foundational intermediate in the pentose phosphate pathway (PPP) and the obligate precursor for the biosynthesis of phosphoribosyl pyrophosphate (PRPP), nucleotides, and nucleic acids. In modern structural biology and drug target engagement studies, stable isotope-labeled R5P (e.g.,
13
C,
15
N,
2
H) is utilized to synthesize labeled ribonucleoside 5′-triphosphates (rNTPs) for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic flux analysis[1].
Commercially, stable isotope-labeled R5P is frequently supplied as a barium salt hydrate (Ribose-5-phosphate barium salt
xH2O
). The barium salt form provides exceptional thermodynamic stability, preventing the spontaneous hydrolysis and degradation of the phosphate ester bond during long-term storage[2]. However, barium ions (
Ba2+
) are highly toxic to biological systems and potently inhibit downstream enzymatic reactions (such as those mediated by PRPP synthetase) by precipitating essential cofactors like ATP and sulfate/phosphate buffers. Therefore, the critical first step in any labeling workflow is the quantitative conversion of the barium salt to a biologically compatible free acid or sodium salt[3].
Caption: Metabolic routing of 13C-R5P into RNA building blocks for structural biology.
The Barium Conundrum: Stability vs. Biocompatibility
Expertise & Causality:
A common pitfall in laboratory settings is attempting to remove barium via direct precipitation using sodium sulfate (
Na2SO4
). While
BaSO4
is highly insoluble, the rapid precipitation process inevitably traps the valuable isotope-labeled R5P within the crystal lattice of the precipitate (co-precipitation), leading to catastrophic yield losses. Furthermore, trace residual
Ba2+
will poison downstream PRPP synthetase.
To achieve >99% recovery and absolute barium removal, strong acid cation exchange chromatography (e.g., Dowex 50W-X8 in
H+
form) is the gold standard[3],[2]. The resin quantitatively traps
Ba2+
while the anionic sugar phosphate elutes freely.
Table 1: Quantitative Comparison of Barium Removal Methods
Method
Barium Removal Efficiency
Isotope Recovery Yield
Downstream Enzyme Compatibility
Dowex Cation Exchange (
H+
form)
>99.9%
>95%
Excellent
Sodium Sulfate Precipitation
~90.0%
<70% (Co-precipitation)
Poor (Residual
Ba2+
inhibits enzymes)
Dialysis
~85.0%
~80%
Moderate (Time-consuming, degradation risk)
Workflow & Self-Validating Protocol: Barium Salt Conversion
Caption: Workflow for the conversion of R5P barium salt to a biologically compatible sodium salt.
Protocol 1: Cation Exchange Conversion of R5P-Barium Salt to Sodium Salt
This protocol is designed as a self-validating system to ensure zero barium carryover and prevent acid-catalyzed degradation of the ribose moiety.
Materials Required:
Isotope-labeled Ribose-5-phosphate barium salt (e.g.,
[U−13C5]
-R5P-Ba)
Resin Preparation: Swell 5 g of Dowex 50W-X8 resin in
ddH2O
. Pack into a glass column. Wash sequentially with 3 column volumes (CV) of 1 M HCl, followed by
ddH2O
until the effluent pH is neutral (~pH 6-7).
Causality: Pre-washing with HCl strips the resin of leachable organic oligomers that cause severe baseline drift in downstream LC-MS or NMR analyses.
Sample Loading: Dissolve 100 mg of
13
C-R5P Barium Salt in 5 mL of ice-coldddH2O
. Load carefully onto the resin bed.
Causality: Cold water minimizes the risk of acid-catalyzed hydrolysis of the phosphate ester while the molecule is transitioning through the highly acidic microenvironment of the resin.
Elution: Elute with ice-cold
ddH2O
under gravity flow. Collect 2 mL fractions.
Self-Validation Step (Crucial):
Fraction Identification: Spot 2 µL of each fraction onto pH paper. The R5P free acid will elute as a highly acidic front (pH ~2). Pool all acidic fractions.
Barium Clearance Test: Take a 50 µL aliquot of the pooled fractions and add 1 drop of 1 M
Na2SO4
. The solution must remain perfectly clear. A white cloudiness (
BaSO4
precipitate) indicates column saturation or channeling, necessitating a re-run.
Immediate Neutralization: Place the pooled acidic fractions on ice and immediately titrate to pH 7.0 using 0.5 M NaOH, monitoring continuously with a calibrated pH meter[3].
Causality: R5P free acid is chemically unstable. Prolonged exposure to low pH induces spontaneous dephosphorylation and furanose-to-pyranose isomerization. Rapid neutralization traps the molecule as the highly stable sodium salt.
Lyophilization: Snap-freeze the neutralized solution in liquid nitrogen and lyophilize to yield the
13
C-R5P sodium salt as a fluffy white powder, ready for enzymatic assays.
Downstream Application: Enzymatic Synthesis of Isotope-Labeled rNTPs
Once converted to the sodium salt, the labeled R5P can be fed directly into enzymatic cascades to generate atom-specifically labeled nucleotides. This significantly reduces spectral crowding in NMR, increases signal-to-noise ratios, and eliminates problematic
13C−13C
scalar couplings[4].
Table 2: Expected Isotope Labeling Patterns from
13
C-R5P
Reduced spectral crowding, direct carbon detection[4]
Protocol 2: One-Pot Synthesis of Labeled PRPP
Step-by-Step Methodology:
Reaction Assembly: In a sterile microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 10 mM
MgCl2
, 5 mM ATP, 5 mM
K2HPO4
, and 2 mM of the newly synthesized
13
C-R5P sodium salt.
Causality: The addition of
K2HPO4
is critical, as inorganic phosphate is an obligate allosteric activator of PRPP synthetase. Without it, the reaction stalls regardless of substrate concentration.
Termination & Verification: Quench the reaction by heating to 80°C for 3 minutes. Centrifuge to remove precipitated proteins. The supernatant contains isotope-labeled PRPP, which can be immediately coupled with nucleobases via phosphoribosyltransferases to yield labeled rNMPs, and subsequently phosphorylated to rNTPs for in vitro transcription (IVT)[4].
References
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle
Source: PMC (National Institutes of Health)
URL:[Link]
13C and Deuterium Isotope Effects Suggest an Aldol Cleavage Mechanism for L-Ribulose-5-phosphate 4-Epimerase
Source: Biophysics Instrumentation Facility (wisc.edu)
URL:[Link]
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies
Source: MDPI
URL:[Link]
Synthesis of Metabolite Standards at SRI International
Source: ResearchGate
URL:[Link]
Application Note: Buffer Selection and Barium Removal Protocols for Ribose-5-Phosphate Enzymatic Assays
Executive Summary D-Ribose-5-phosphate (R5P) is a critical intermediate in the pentose phosphate pathway and the foundational substrate for nucleotide biosynthesis. Commercially, R5P is predominantly supplied as a barium...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
D-Ribose-5-phosphate (R5P) is a critical intermediate in the pentose phosphate pathway and the foundational substrate for nucleotide biosynthesis. Commercially, R5P is predominantly supplied as a barium salt hexahydrate . The causality behind this formulation is stability: the heavy barium ion (
Ba2+
) forms a highly stable complex with the sugar phosphate, preventing spontaneous hydrolysis of the phosphoester bond and protecting the compound from microbial degradation during long-term storage.
However, the presence of barium presents a severe mechanistic challenge for downstream enzymatic assays, such as those involving Phosphoribosyl pyrophosphate (PRPP) synthetase or ribose-5-phosphate isomerase. Barium acts as a competitive inhibitor for magnesium (
Mg2+
), an obligate cofactor for kinase and synthetase activities[1]. Furthermore,
Ba2+
is highly reactive with common biological buffers (e.g., phosphate and sulfate), leading to insoluble precipitates that cause optical interference in spectrophotometric assays. This guide details the causality of buffer selection and provides self-validating protocols for the quantitative removal of barium prior to enzymatic analysis.
The Mechanistic Causality of Buffer Selection
When designing an enzymatic assay utilizing R5P, researchers must navigate two distinct phases of buffer and solvent interaction: Barium Removal and Enzymatic Catalysis .
The Barium Interference Paradigm
Enzymes such as PRPP synthetase (EC 2.7.6.1) catalyze the transfer of a pyrophosphoryl group from ATP to R5P. This reaction is strictly dependent on
Mg2+
to coordinate the phosphate groups of ATP[1]. If barium is not quantitatively removed, it competes with
Mg2+
for the ATP binding pocket, effectively halting catalysis.
Buffer Incompatibility and Precipitation
Even if the majority of barium is removed, trace amounts (
<0.1%
) can devastate an assay if the wrong buffer is selected. Barium forms highly insoluble salts with phosphate (
Ba3(PO4)2
) and sulfate (
BaSO4
). If a phosphate buffer is used for the enzymatic assay, any residual
Ba2+
will precipitate. In continuous spectrophotometric assays (such as the NADH-coupled PRPP synthetase assay monitored at 340 nm[2]), this precipitation manifests as severe light scattering (turbidity), generating false-positive absorbance rates and rendering kinetic data useless.
Buffer Compatibility Matrix
To ensure assay integrity, buffers must be selected based on their inertness toward trace heavy metals and their ability to support
Mg2+
solubility.
Buffer System
pH Range
Trace
Ba2+
Compatibility
Mg2+
Compatibility
Recommendation for R5P Assays
Tris-HCl
7.0 - 9.0
Excellent (No precipitation)
Excellent
Highly Recommended
HEPES
6.8 - 8.2
Excellent (No precipitation)
Excellent
Highly Recommended
Phosphate
5.8 - 8.0
Poor (Forms
Ba3(PO4)2
precipitate)
Moderate (Forms
Mg3(PO4)2
)
Strictly Avoid
Sulfate
N/A
Poor (Forms
BaSO4
precipitate)
Good
Strictly Avoid
Carbonate
9.0 - 11.0
Poor (Forms
BaCO3
precipitate)
Poor (Forms
MgCO3
)
Strictly Avoid
Workflow and Pathway Visualizations
Workflow for the quantitative removal of barium from R5P prior to enzymatic assays.
Biochemical pathway of PRPP synthesis highlighting metal ion dependencies.
Self-Validating Experimental Protocols
Protocol A: Quantitative Barium Removal via Sulfate Precipitation
This protocol utilizes the extremely low solubility product of Barium Sulfate (
Ksp≈1.08×10−10
) to quantitatively strip
Ba2+
from the R5P molecule, replacing it with biologically inert sodium ions[3].
Reagents Required:
D-Ribose-5-phosphate barium salt hexahydrate
0.5 M Sodium Sulfate (
Na2SO4
), molecular biology grade
Deionized water (
18.2 MΩ⋅cm
)
Step-by-Step Methodology:
Dissolution: Weigh out the required mass of R5P barium salt to achieve a target concentration of 50 mM. Dissolve completely in cold deionized water. Note: Do not use any buffer at this stage.
Precipitation: While stirring gently on ice, add 0.5 M
Na2SO4
dropwise to achieve a final molar ratio of 1.1 moles of sulfate per 1.0 mole of barium.
Causality: The slight 10% molar excess ensures that the reaction is driven to completion, precipitating all barium without introducing excessive ionic strength that could interfere with downstream enzymes.
Incubation: Incubate the suspension on ice for 20 minutes to allow the
BaSO4
crystals to mature and aggregate.
Separation: Centrifuge the mixture at 10,000 × g for 15 minutes at 4°C. The heavy
BaSO4
will form a tight, white pellet.
Recovery: Carefully decant the supernatant (containing the sodium salt of R5P) into a fresh, sterile tube.
Self-Validation (QC Step): To validate complete removal, take a 50 µL aliquot of the supernatant and add 5 µL of 0.5 M
Na2SO4
.
Acceptance Criteria: The solution must remain perfectly clear. If any turbidity develops, repeat the centrifugation step.
Protocol B: NADH-Coupled PRPP Synthetase Assay
Once barium is removed, the R5P can be confidently used in
Mg2+
-dependent assays. This protocol outlines a continuous spectrophotometric rate determination for PRPP synthetase[1].
Buffer Preparation: Prepare the reaction master mix in 50 mM HEPES (pH 7.5).
Causality: HEPES is chosen over phosphate to guarantee that no trace barium precipitates, and because its
pKa
(7.48 at 25°C) perfectly buffers the optimal pH for PRPP synthetase[1].
Cofactor Integration: Add 10 mM
MgCl2
to the master mix. Ensure complete dissolution.
Coupling System Assembly: Add ATP, PEP, NADH, and the PK/LDH/MK enzyme suspension to the master mix.
Baseline Validation (QC Step): Aliquot 1 mL of the master mix into a quartz cuvette. Monitor absorbance at 340 nm for 3 minutes at 37°C.
Acceptance Criteria: The baseline must be stable (
ΔA340<0.002 / min
). A dropping baseline indicates background ATPase activity or contamination.
Reaction Initiation: Add the purified, barium-free R5P (from Protocol A) to a final concentration of 5 mM to initiate the reaction.
Data Acquisition: Continuously monitor the decrease in absorbance at 340 nm for 30 minutes. The oxidation of NADH is directly proportional to the formation of AMP (and thus PRPP)[2].
Application Notes and Protocols: Crystallographic Applications of Ribose-5-Phosphate Barium Salt X-Hydrate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Utility of Ribose-5-Phosphate Barium Salt in Structural Biology Ribose-5-phosp...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of Ribose-5-Phosphate Barium Salt in Structural Biology
Ribose-5-phosphate (R5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route essential for the synthesis of nucleotides and NADPH.[1][2] Its central role makes the enzymes that bind and metabolize it, such as Ribose-5-Phosphate Isomerase (Rpi), key targets for drug development, particularly in the context of infectious diseases and metabolic disorders.[3][4] Elucidating the three-dimensional structures of these enzymes, often in complex with R5P or its analogs, provides an atomic-level blueprint for understanding their catalytic mechanisms and for designing potent and specific inhibitors.
While R5P is commercially available in various salt forms, the barium salt of D-ribose 5-phosphate, specifically the hexahydrate form, offers distinct, albeit nuanced, advantages for crystallographic studies.[5] This document serves as a comprehensive technical guide, providing both the theoretical underpinnings and practical protocols for leveraging this specific compound in structural biology workflows. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific protein targets.
Part 1: Core Principles and Strategic Advantages
The selection of a specific salt form of a ligand for co-crystallization is a critical experimental decision. The choice of the barium salt of R5P is predicated on two primary considerations: its physical properties that influence crystal packing and the unique properties of the barium ion (Ba²⁺) itself.
The Role of the Counter-Ion in Crystallization
The nature of the counter-ion can subtly alter the solubility, stability, and intermolecular interactions of the ligand. In a crystallization experiment, where the goal is to achieve a supersaturated state and promote the formation of a well-ordered crystal lattice, these seemingly minor differences can be decisive. While a direct comparison of crystallization success rates with different R5P salts is not extensively documented in the literature, the principle remains that exploring various salt forms can be a valuable strategy in screening for initial crystallization hits.
The Barium Ion: A Tool for Phasing and Structural Stabilization
The most significant potential advantage of using the barium salt lies in the properties of the barium ion.
Anomalous Scattering for Phasing: Barium is a relatively heavy element with a significant anomalous scattering signal at commonly used X-ray wavelengths. This property can be exploited to solve the "phase problem" in X-ray crystallography. By collecting diffraction data at an X-ray energy near the absorption edge of barium, the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. This technique, known as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD), can provide the necessary phase information to determine the protein structure without relying on molecular replacement models.
Ionic Interactions and Lattice Contacts: Divalent cations like Ba²⁺ can play a crucial role in stabilizing crystal contacts.[6] They can form bridges between negatively charged residues (e.g., Asp, Glu) on adjacent protein molecules or between the protein and the phosphate group of R5P, thereby promoting the formation of a stable and well-ordered crystal lattice. The crystal structure of the KcsA potassium channel, for instance, was studied using barium to probe ion binding sites within the selectivity filter.[6][7]
Part 2: Experimental Protocols and Methodologies
The following protocols are designed as a starting point. Researchers should optimize concentrations and conditions based on the specific properties of their target protein.
Preparation of Ribose-5-Phosphate Barium Salt Stock Solutions
Causality: Accurate concentration determination is paramount in crystallography. The hydration state of the salt must be accounted for to avoid errors in molarity calculations. The hexahydrate form is specified for the commercially available salt.[5]
Protocol:
Determine the Molecular Weight: Use the correct molecular weight for D-Ribose 5-phosphate barium salt hexahydrate (C₅H₉BaO₈P·6H₂O), which is 473.51 g/mol .[5]
Weighing: Carefully weigh out the required amount of the salt using a calibrated analytical balance in a low-humidity environment to minimize changes in hydration state.
Solubilization: Dissolve the salt in a high-purity, crystallographic-grade buffered solution (e.g., HEPES, Tris). The buffer should be chosen for its compatibility with the target protein's stability.
pH Adjustment: The phosphate group of R5P has a pKa value that makes its charge state pH-dependent. After solubilization, carefully adjust the pH of the stock solution to the desired value for the crystallization experiment. This is a critical step, as pH will affect both protein stability and the charge of the R5P ligand.
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter that could act as a source of unwanted nucleation.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Co-crystallization Protocol: Hanging Drop Vapor Diffusion
Causality: Co-crystallization, where the protein and ligand are mixed prior to setting up the crystallization trial, ensures that the ligand is present during the nucleation and growth phases. The hanging drop method is a widely used technique that allows for the gentle equilibration of the protein-ligand solution with a reservoir solution, gradually increasing the concentration of both to induce crystallization.[8]
Workflow Diagram:
Caption: Workflow for co-crystallization using the vapor diffusion method.
Step-by-Step Methodology:
Protein Preparation: Concentrate the purified target protein to a suitable concentration, typically between 5-20 mg/mL, in a low-ionic-strength buffer.[9] Ensure the protein is monodisperse as determined by techniques like dynamic light scattering (DLS).
Mixing: On ice, mix the protein solution with the R5P-barium salt stock solution. A typical starting point is a 5- to 10-fold molar excess of the ligand to ensure saturation of the binding site.
Incubation: Allow the protein-ligand mixture to incubate on ice for at least 30 minutes to facilitate binding.
Setting up the Drop: In a crystallization plate well containing a reservoir solution from a commercial or custom screen, pipette a drop (e.g., 1 µL) of the protein-ligand mixture and mix it with an equal volume (1 µL) of the reservoir solution on a coverslip.
Sealing and Incubation: Invert the coverslip and seal the well to create a "hanging drop." Incubate the plate in a temperature-controlled environment.
Observation: Regularly monitor the drops for crystal growth over several days to weeks using a microscope.
Data Collection and Phasing Strategy
Causality: If crystals are obtained, the presence of barium allows for a direct path to structure solution via anomalous dispersion. This requires careful planning of the X-ray diffraction experiment.
Protocol:
X-ray Fluorescence Scan: Before collecting diffraction data, perform an X-ray fluorescence scan on the crystal at a synchrotron beamline. This will confirm the presence of barium in the crystal and allow for the precise determination of its absorption edge.
SAD Data Collection: Collect a full diffraction dataset at the peak wavelength of the barium absorption edge. It is crucial to collect data with high redundancy and accuracy to maximize the anomalous signal.
Data Processing: Process the data using software capable of handling anomalous data (e.g., XDS, HKL2MAP). The anomalous signal (Bijvoet differences) should be analyzed to ensure it is significant.
Substructure Solution and Phasing: Use phasing software (e.g., PHENIX, SHELX) to locate the positions of the barium atoms (the anomalous scatterers) in the crystal unit cell. These positions are then used to calculate initial experimental phases.
Model Building and Refinement: Use the experimental phases to build an initial model of the protein, which can then be refined against the diffraction data.
Part 3: Data Interpretation and Case Studies
While specific high-resolution crystal structures of protein-R5P complexes explicitly using the barium salt for phasing are not widely reported in recent literature, the principles are well-established. The primary application remains in the structural determination of R5P-binding enzymes.
Quantitative Data Summary: R5P Isomerase Structures
The Protein Data Bank (PDB) contains numerous structures of Ribose-5-Phosphate Isomerases, which are the primary targets for studies involving R5P. These structures provide a basis for understanding the binding mode of R5P and for designing new experiments.
This table summarizes representative structures of Rpi enzymes, highlighting the high resolutions achieved and the common practice of co-crystallization with substrate or substrate analogs.
Logical Relationships in Phasing Strategy
The decision to use R5P-barium salt for phasing purposes can be visualized as a logical flow.
Caption: Decision tree for employing R5P-barium salt in an experimental phasing strategy.
References
Structure of ribose 5-phosphate isomerase from the probiotic bacterium Lactobacillus salivarius UCC118. Acta Crystallographica Section F, Structural Biology and Crystallization Communications. [Link]
Crystal structure of ribose-5-phosphate isomerase A from Ochrobactrum sp. CSL1 (PDB ID: 6J1K). RCSB Protein Data Bank. [Link]
High-Resolution Crystal Structure of Chloroplastic Ribose-5-Phosphate Isomerase from Chlamydomonas reinhardtii—An Enzyme Involved in the Photosynthetic Calvin-Benson Cycle. MDPI. [Link]
The Crystal Structure of Ba-Ribose-5-Phosphate. Acta Chemica Scandinavica. [Link]
Structural characterization of a ribose-5-phosphate isomerase B from the pathogenic fungus Coccidioides immitis. BMC Structural Biology. [Link]
Crystal structures of substrate and inhibitor complexes of ribose 5-phosphate isomerase A from Vibrio vulnificus YJ016. Molecules and Cells. [Link]
The Barium Site in a Potassium Channel by X-Ray Crystallography. Journal of General Physiology. [Link]
The barium site in a potassium channel by x-ray crystallography. Journal of General Physiology. [Link]
Crystal Structure of Ribose-5-phosphate Isomerase from Brucella melitensis 16M (PDB ID: 5IFZ). RCSB Protein Data Bank. [Link]
Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Applied Microbiology and Biotechnology. [Link]
Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences. [Link]
D-ribose, its monohydrate and their caramels.
Barium Sulfate Crystallization in the Presence of Variable Chain Length Aminomethylenetetraphosphonates and Cations (Na + or Zn 2+ ). Crystal Growth & Design. [Link]
How to remove barium ions from ribose-5-phosphate barium salt xhydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of barium ions f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of barium ions from ribose-5-phosphate barium salt xhydrate. The following protocols and explanations are designed to ensure the integrity of your ribose-5-phosphate solutions for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove barium ions from my ribose-5-phosphate sample?
Barium ions can interfere with numerous enzymatic reactions and analytical techniques. For instance, many kinases and phosphatases, which are crucial in studying the metabolism and signaling pathways of ribose-5-phosphate, can be inhibited by divalent cations like barium. Furthermore, the presence of barium can lead to the precipitation of other salts in your reaction buffers, compromising the accuracy and reproducibility of your experiments. For applications in drug development, the removal of heavy metal contaminants like barium is a critical step in ensuring the safety and efficacy of the final product.
Q2: What are the primary methods for removing barium ions from an aqueous solution of ribose-5-phosphate?
The two most common and effective methods for removing barium ions are:
Sulfate Precipitation: This method involves the addition of a soluble sulfate salt, such as sodium sulfate or sulfuric acid, to the ribose-5-phosphate solution. Barium ions (Ba²⁺) react with sulfate ions (SO₄²⁻) to form barium sulfate (BaSO₄), a highly insoluble white precipitate that can be easily removed by centrifugation or filtration.[1][2][3]
Cation Exchange Chromatography: This technique utilizes a resin with negatively charged functional groups that bind positively charged ions.[4] A solution of ribose-5-phosphate barium salt is passed through a column packed with a strong acid cation exchange resin (e.g., Dowex 50W-X8) in the sodium (Na⁺) or proton (H⁺) form. The barium ions have a higher affinity for the resin and are exchanged for the more innocuous sodium or hydrogen ions, which are then eluted with the ribose-5-phosphate.[5][6][7]
Q3: Which method should I choose for my application?
The choice of method depends on several factors, including the scale of your experiment, the required purity of your final product, and the equipment available in your laboratory.
Method
Advantages
Disadvantages
Best Suited For
Sulfate Precipitation
Simple, rapid, and cost-effective. Requires common laboratory reagents and equipment.
Potential for co-precipitation of ribose-5-phosphate. May leave residual sulfate ions in the solution.
Quick, small-scale preparations where trace amounts of residual sulfate are not a concern.
Cation Exchange Chromatography
High efficiency of barium removal. Provides a higher purity product. Allows for buffer exchange.
More time-consuming and requires specialized chromatography equipment and resins.
Applications requiring high purity ribose-5-phosphate, such as enzymatic assays, structural biology, and drug formulation.
Q4: How can I confirm that all the barium ions have been removed?
Several analytical techniques can be used to detect the presence of residual barium ions:
Qualitative Test: A simple qualitative test involves adding a few drops of a dilute sulfate solution (e.g., 1 M Na₂SO₄) to a small aliquot of your final ribose-5-phosphate solution. The formation of a white precipitate (BaSO₄) indicates the presence of residual barium ions.[8][9][10][11]
Flame Test: Barium salts impart a characteristic pale green color to a flame.[10] This can be a quick, albeit non-quantitative, check.
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): For highly sensitive and quantitative analysis, these methods are the gold standard for detecting trace amounts of metals like barium.[12]
Q5: What is the stability of ribose-5-phosphate, and how should I store it after barium removal?
Ribose-5-phosphate is known to be relatively unstable, especially in neutral or alkaline solutions and at elevated temperatures.[13][14] It is an intermediate in the pentose phosphate pathway and is used in the synthesis of nucleotides.[15][16] After removing the barium ions and obtaining the desired salt form (e.g., sodium salt), it is crucial to store the solution at low temperatures. For long-term storage, it is recommended to store the solution at -20°C or -80°C.[15][17][18] Avoid repeated freeze-thaw cycles, as this can lead to degradation. The sodium salt of ribose-5-phosphate is generally stable when stored under these conditions.[19]
Troubleshooting Guides
Troubleshooting Sulfate Precipitation
Problem
Possible Cause
Solution
Low yield of ribose-5-phosphate after precipitation.
Co-precipitation: Ribose-5-phosphate may have co-precipitated with the barium sulfate.
Perform the precipitation at a lower temperature (e.g., on an ice bath) to minimize co-precipitation. Ensure thorough washing of the barium sulfate pellet with cold deionized water to recover any trapped product.
Incomplete dissolution of the starting material: The ribose-5-phosphate barium salt may not have fully dissolved before adding the sulfate source.
Ensure the barium salt is completely dissolved in water before adding the precipitating agent. The barium salt is sparingly soluble in cold water.[20][21] Gentle warming may be necessary, but be mindful of the stability of ribose-5-phosphate.[13][14]
White precipitate forms again after initial removal.
Incomplete precipitation: Insufficient sulfate was added to precipitate all the barium ions.
Add a slight excess of the sulfate solution to ensure complete precipitation. Test a small aliquot of the supernatant with a drop of sulfate solution to confirm the absence of further precipitation before proceeding.
Final product contains residual sulfate ions.
Excess precipitating agent: Too much sulfate solution was added.
Use a stoichiometric amount of the sulfate source. If residual sulfate is a concern, consider using a different method like ion exchange chromatography.
Troubleshooting Cation Exchange Chromatography
Problem
Possible Cause
Solution
Barium ions are detected in the eluate.
Column overloading: The binding capacity of the resin was exceeded.
Use a larger column volume or a smaller amount of starting material. Consult the resin manufacturer's specifications for the binding capacity.
Inadequate column equilibration: The resin was not properly charged with the desired counter-ion (e.g., Na⁺).
Ensure the column is thoroughly washed with a sufficient volume of the regeneration solution (e.g., NaCl for the Na⁺ form) followed by deionized water until the pH of the eluate is neutral.
Flow rate is too high: The residence time of the solution on the column was insufficient for efficient ion exchange.
Reduce the flow rate to allow for adequate interaction between the barium ions and the resin.
Low recovery of ribose-5-phosphate.
Non-specific binding: The ribose-5-phosphate may be interacting with the resin matrix.
Ensure the pH of the loading buffer is appropriate. Elute with a buffer of suitable ionic strength to disrupt any non-specific interactions.
Product degradation: The acidic environment of an H⁺ form resin may cause hydrolysis of the phosphate ester.
If using an H⁺ form resin, work quickly and at a low temperature. Neutralize the eluate immediately after collection. Alternatively, use a resin in the Na⁺ form.
Experimental Protocols
Protocol 1: Barium Removal by Sulfate Precipitation
This protocol details the removal of barium ions from a solution of ribose-5-phosphate barium salt by precipitation as barium sulfate.
Workflow Diagram:
Caption: Workflow for Barium Removal via Sulfate Precipitation.
Materials:
Ribose-5-phosphate barium salt xhydrate
Deionized water
Sodium sulfate (Na₂SO₄) solution (e.g., 1 M)
Centrifuge and centrifuge tubes
0.22 µm syringe filter (optional)
Procedure:
Dissolution: Weigh out the desired amount of ribose-5-phosphate barium salt and dissolve it in a minimal amount of deionized water. The barium salt is sparingly soluble in cold water, so gentle warming may be required.[20][21] However, to minimize degradation of the ribose-5-phosphate, it is preferable to dissolve it at room temperature with stirring.
Cooling: Place the solution in an ice bath to cool.
Precipitation: While stirring the cooled solution, slowly add a stoichiometric amount of sodium sulfate solution dropwise. A white precipitate of barium sulfate should form immediately.[2][3]
Incubation: Continue stirring the mixture on ice for 30-60 minutes to ensure complete precipitation.
Separation: Centrifuge the suspension at a sufficient speed and duration to pellet the barium sulfate precipitate (e.g., 10,000 x g for 15 minutes).
Collection: Carefully decant the supernatant containing the ribose-5-phosphate into a clean tube.
(Optional) Washing: To maximize recovery, the barium sulfate pellet can be washed with a small volume of cold deionized water, centrifuged again, and the supernatant combined with the initial collection.
Filtration (Optional): For complete removal of any fine particles of barium sulfate, the supernatant can be passed through a 0.22 µm syringe filter.
Quality Control: Perform a qualitative test on a small aliquot of the final solution to check for residual barium ions.
Storage: Store the final solution of ribose-5-phosphate (now in the sodium salt form) at -20°C or below.[15][18]
Protocol 2: Barium Removal by Cation Exchange Chromatography
This protocol describes the use of a strong acid cation exchange resin to remove barium ions.
Workflow Diagram:
Caption: Workflow for Barium Removal via Cation Exchange Chromatography.
Resin Preparation: Prepare a slurry of the cation exchange resin in deionized water and pour it into a chromatography column.
Resin Conversion: To convert the resin to the sodium form, wash the column with several column volumes of 2 M NaCl solution.
Equilibration: Wash the column with deionized water until the pH of the eluate is neutral. This removes the excess NaCl.
Sample Preparation: Dissolve the ribose-5-phosphate barium salt in a small volume of deionized water.
Sample Loading: Carefully load the sample solution onto the top of the resin bed.
Elution and Collection: Allow the sample to enter the resin bed, and then begin eluting with deionized water. Collect the eluate, which will contain the ribose-5-phosphate sodium salt. The barium ions will remain bound to the resin.
Washing: Continue to wash the column with deionized water and combine the washings with the initial eluate to ensure complete recovery of the product.
Quality Control: Perform a qualitative test on a small aliquot of the collected fractions to confirm the absence of barium ions.
Storage: Pool the fractions containing the ribose-5-phosphate and store at -20°C or below.
Resin Regeneration: The resin can be regenerated by washing with a strong acid (e.g., 2 M HCl) followed by conversion back to the desired salt form.
References
Vertex AI Search. (2023, October 31).
University of Calgary Isotope Science Lab.
Kawashima, N., & Tanabe, Y. (n.d.).
ECHEMI. (n.d.).
Vaia. (n.d.). Which solution could be used to precipitate barium ion Ba 2+ , in a water sample, Sodium chloride, sodium hydroxide, or sodium sulfate.
Quora. (2022, March 19). Why does sodium sulphate form a white precipitate when barium chloride is added to it? Does this show the presence of ions?
ECHEMI. (n.d.). Why does sodium sulphate form a white precipitate when barium chloride is added to it? Does this show the presence of ions?
MedChemExpress. (n.d.).
Scribd. (n.d.). Barium Ion Testing Procedures.
MDPI. (2025, June 9).
Homework.Study.com. (n.d.).
Slideshare. (n.d.).
MarZ Chemistry. (n.d.).
Semantic Scholar. (n.d.). Separation of Radium and Barium by Ion Exchange Elution.
Google Patents. (n.d.).
NCBI. (n.d.). Toxicological Profile for Barium and Barium Compounds - ANALYTICAL METHODS.
PNAS. (1995, August).
PubMed. (1995, August 29).
YouTube. (2016, March 30). Tests for Barium Ion - MeitY OLabs.
ION EXCHANGE CHROM
Portland Press. (2019, November 7). The furanosidic scaffold of d-ribose: a milestone for cell life.
OSTI.GOV. (n.d.). Separation of Radium and Barium by Ion Exchange Elution.
Fisher Scientific. (n.d.).
PMC. (n.d.). The fractionation of phosphate esters on ion-exchange resin by a new system of pH-gradient elution.
Analytical Chemistry. (n.d.). Separation of Radium and Barium by Ion Exchange Elution.
ACS Publications. (2020, February 26). Exploring Multifunctional Residues of Ribose-5-phosphate Isomerase B from Ochrobactrum sp.
ResearchGate. (2017, December 28). I need to use Dowex50WX8 to remove Na+ from a NTA-acrylate derivative.
Bio-Rad. (n.d.).
The Journal of Physical Chemistry. (n.d.).
Sigma-Aldrich. (n.d.).
ChemicalBook. (2026, January 17).
Santa Cruz Biotechnology. (n.d.).
Study Mind. (n.d.). The Halogens - Testing for Ions (A-Level Chemistry).
ThermoFisher. (n.d.).
ResearchGate. (n.d.). (PDF) Removal of phosphate by Ion exchange resin: Kinetic and thermodynamic study.
Sigma-Aldrich. (n.d.).
Sigma-Aldrich. (n.d.).
D-Ribose-5-phosphoric Acid. (n.d.).
Ion Exchange Chrom
DuPont. (n.d.). Barium.
Poly Processing. (2021, August 30). Understanding the Barium Removal Process.
MDPI. (2024, May 30). Application of Flotation for Removing Barium(II) Ions Using Ionized Acyclic Polyethers in the Context of Sustainable Waste Management.
BARIUM REMOVAL FROM SYNTHETIC PRODUCED WATER USING NH4-Y ZEOLITE: KINETIC AND EQUILIBRIUM STUDIES. (n.d.).
Optimizing long-term storage conditions for ribose-5-phosphate barium salt xhydrate
Welcome to the comprehensive technical support guide for D-Ribose-5-Phosphate Barium Salt xHydrate (R5P-Ba). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-te...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the comprehensive technical support guide for D-Ribose-5-Phosphate Barium Salt xHydrate (R5P-Ba). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this critical biochemical in your experiments. Here, we delve into the causality behind storage and handling protocols, offering field-proven insights to preempt and troubleshoot common issues.
I. Critical Storage and Handling Protocols
Ribose-5-phosphate (R5P) is a vital intermediate in the pentose phosphate pathway (PPP), serving as the precursor for the synthesis of nucleotides and nucleic acids.[1][2] The integrity of your R5P-Ba is paramount for the success of downstream applications, including enzymatic assays, nucleotide biosynthesis, and metabolic studies.[2] The barium salt form is provided to enhance stability; however, its efficacy is contingent upon strict adherence to proper storage and handling procedures.
Core Principle: Mitigating Inherent Instability
The primary challenge in storing ribose-5-phosphate is its inherent chemical instability. Sugars, including ribose, are susceptible to decomposition, with half-lives that can be surprisingly short even in neutral solutions.[3] For instance, the half-life of ribose at pH 7.0 and 0°C is estimated to be 44 years, a timeframe that can be significantly reduced by suboptimal storage of the solid compound.[3] The main degradation pathways to consider are:
Hydrolysis: The phosphate ester bond is susceptible to cleavage, particularly in the presence of moisture and acidic conditions.
Oxidation: The aldehyde group of ribose can be oxidized, leading to the formation of impurities.
Maillard Reaction: R5P can react with primary amines (e.g., from contaminating amino acids or proteins) in a non-enzymatic browning reaction, which is significantly faster than with many other sugars.[4]
The following protocols are designed to minimize the impact of these degradation pathways.
Recommended Long-Term Storage Conditions
For optimal long-term stability, Ribose-5-Phosphate Barium Salt xHydrate should be stored at 2-8°C .
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of chemical degradation and Maillard reactions.
Atmosphere
Dry, inert gas (Argon or Nitrogen)
As a hygroscopic compound, R5P-Ba will readily absorb moisture from the air, which can accelerate hydrolytic degradation. An inert atmosphere displaces both moisture and oxygen, mitigating hydrolysis and oxidation.
Light
In the dark (amber vial)
While specific data on the photostability of R5P-Ba is limited, many complex organic molecules are light-sensitive. Storage in the dark is a standard best practice to prevent potential photodegradation.
Container
Tightly sealed, non-reactive (glass) vial
Prevents the ingress of moisture and atmospheric oxygen.
II. Frequently Asked Questions (FAQs)
Q1: Why is my Ribose-5-Phosphate Barium Salt xHydrate clumping?
A1: Clumping is a clear indication of moisture absorption. This compound is hygroscopic, meaning it readily takes up water from the atmosphere. This can occur if the container is not sealed tightly or if it is opened before reaching room temperature, causing condensation to form on the cold powder.
Q2: I've been storing my R5P-Ba at -20°C. Is this better than 2-8°C?
A2: While freezing is a common practice for many biochemicals, it is not necessarily superior for dry, hygroscopic powders and can introduce its own set of problems. The primary risk with freezer storage is the increased potential for moisture condensation each time the container is removed and opened. If you do choose to store at -20°C, it is absolutely critical to allow the container to equilibrate to room temperature for at least 30-60 minutes before opening to prevent water absorption. For routine use, storage at 2-8°C is generally safer and more convenient.
Q3: Do I need to remove the barium ions before using the R5P in my experiment?
A3: It depends on your specific application. Barium ions can inhibit certain enzymes. If your experimental system is sensitive to divalent cations, it is advisable to remove the barium. A common method is to dissolve the R5P-Ba in water and add a stoichiometric amount of a sulfate salt (e.g., sodium sulfate or potassium sulfate) to precipitate barium sulfate. The insoluble barium sulfate can then be removed by centrifugation or filtration.[5]
Q4: Can I dissolve the R5P-Ba directly in my buffer?
A4: It is recommended to first dissolve the compound in high-purity water to create a stock solution. This allows you to confirm complete dissolution before introducing buffer components. Some buffers, particularly those containing sulfate, will cause the immediate precipitation of barium sulfate.
III. Troubleshooting Guide
This section addresses common experimental issues that may arise from improperly stored or handled Ribose-5-Phosphate Barium Salt xHydrate.
Logical Flow for Troubleshooting R5P-Ba Issues
Caption: Troubleshooting workflow for R5P-Ba related issues.
Observed Problem
Potential Root Cause
Recommended Action & Explanation
Low or no activity in enzymatic assays
1. R5P Degradation: The substrate is no longer in its active form due to hydrolysis or oxidation. 2. Barium Ion Inhibition: Ba²⁺ may be inhibiting your enzyme of interest.[6]
1. Perform a quality control check on your R5P-Ba stock. Use a fresh, unopened vial and compare the results. If the new vial works, discard the old stock. 2. Remove barium ions from your R5P solution. (See Section V for protocol).
Inconsistent results between experiments
1. Inaccurate Concentration: The molecular weight of your R5P-Ba has increased due to water absorption, leading to a lower actual concentration of R5P than calculated. 2. Ongoing Degradation: The quality of your R5P-Ba is declining over time due to improper storage.
1. Determine the water content of your solid R5P-Ba using Karl Fischer titration. Adjust the mass used for preparing solutions based on the measured water content. 2. Review your storage procedures. Ensure the vial is tightly sealed and stored under the recommended conditions. Consider aliquoting single-use amounts of the solid to minimize repeated opening of the main container.
Appearance of unexpected peaks in analytical runs (e.g., HPLC, Mass Spec)
Degradation Products: Your R5P-Ba has degraded, generating impurities that are being detected by your analytical method.
1. Analyze a fresh, high-purity standard of R5P-Ba to confirm the retention time of the parent compound.2. If new peaks are present in your aged sample, it is a strong indicator of degradation. Discard the old stock and procure a new lot.
IV. Experimental Protocols
Protocol 1: Reconstitution of Ribose-5-Phosphate Barium Salt xHydrate
This protocol outlines the best practices for preparing a stock solution from the solid compound.
Workflow for R5P-Ba Reconstitution
Caption: Step-by-step workflow for reconstituting R5P-Ba.
Methodology:
Equilibration: Before opening, allow the vial of R5P-Ba to warm to room temperature in a desiccator for 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder.
Weighing: Briefly open the vial in a low-humidity environment (e.g., a glove box or near a source of dry nitrogen) and weigh the desired amount of powder quickly.
Dissolution: Add the appropriate volume of sterile, high-purity water to achieve the desired stock concentration. Gently vortex or swirl the solution until the powder is completely dissolved.
Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quality Control - Purity Assessment by HPLC-UV
This is a general method that can be adapted for the purity analysis of R5P-Ba.
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 50 mM potassium phosphate, pH 6.8) is often effective for separating sugar phosphates.[7]
Detection: UV detection at a low wavelength, typically around 200-210 nm, as R5P does not have a strong chromophore.
Sample Preparation: Dilute the reconstituted R5P-Ba stock solution in the mobile phase to an appropriate concentration for detection.
Analysis: Inject the sample and monitor for the appearance of secondary peaks, which would indicate the presence of impurities. The purity can be estimated by the relative area of the main R5P peak.
Protocol 3: Quality Control - Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content of solids.
Instrument Setup: Use a calibrated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).
Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of R5P-Ba solid.
Titration: Introduce the solid into the titration vessel containing the Karl Fischer reagent. The instrument will automatically titrate the sample and calculate the percentage of water content.
Calculation Adjustment: Use the measured water content to correct the molecular weight of your R5P-Ba for the preparation of accurate concentration stock solutions.
Corrected Mass = Weighed Mass x (1 - % Water Content / 100)
Protocol 4: Removal of Barium Ions
Dissolution: Prepare a stock solution of R5P-Ba in high-purity water as described in Protocol 1.
Precipitation: While stirring, add a stoichiometric equivalent of a 1M sodium sulfate (Na₂SO₄) or potassium sulfate (K₂SO₄) solution.
Calculation: Moles of Sulfate Salt = Moles of R5P-Ba
Incubation: Allow the solution to incubate at 4°C for at least 30 minutes to ensure complete precipitation of barium sulfate (BaSO₄).
Separation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the insoluble BaSO₄.
Collection: Carefully collect the supernatant containing the soluble sodium or potassium salt of ribose-5-phosphate.
V. References
APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. (n.d.). Retrieved from [Link]
Kornberg, A., Lieberman, I., & Simms, E. S. (1955). PYROPHOSPHORYLATION OF RIBOSE 5-PHOSPHATE IN THE ENZYMATIC SYNTHESIS OF 5-PHOSPHORYLRIBOSE I-PYROPHOSPHATE. Journal of Biological Chemistry, 215(1), 389-402.
Huck, J. H. J., Verhoeven, N. M., Struys, E. A., Salomons, G. S., Jakobs, C., & van der Knaap, M. S. (2004). Ribose-5-phosphate isomerase deficiency: new inborn error in the pentose phosphate pathway associated with a slowly progressive leukoencephalopathy. American Journal of Human Genetics, 74(4), 745-751.
Koval, O. A., Chubar, T. A., Tcyganov, M. A., & Mironov, A. S. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 26(23), 6455.
Baran, N., & Nowak, G. (1987). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Analytical Biochemistry, 161(1), 163-169.
Gensberger-Reigl, S., Kcoh, M., Pischetsrieder, M., & Somoza, V. (2016). Maillard Reactions of Ribose 5-Phosphate and Amino Acids. Journal of Agricultural and Food Chemistry, 64(18), 3611-3619.
Koval, O. A., Chubar, T. A., Tcyganov, M. A., & Mironov, A. S. (2025). Ribose-5-phosphate metabolism protects E. coli from antibiotic lethality. mBio, 16(4), e00845-25.
Differentiating sugar phosphate isomers using high resolution mass spectrometry coupled with MSn, collision induced dissociation. (n.d.). Thermo Fisher Scientific.
Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158-8160.
Bariumtrapp. (n.d.). Watch Water. Retrieved from [Link]
Stern, A. (2007). Structural and Functional Studies of Ribose-5-phosphate isomerase B. Acta Universitatis Upsaliensis.
Understanding the Barium Removal Process. (2021, August 30). Poly Processing. Retrieved from [Link]
Biomimetic Photodegradation of Glyphosate in Carborane-Functionalized Nanoconfined Spaces. (2023). Journal of the American Chemical Society.
Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. (2020). Minerals, 10(6), 519.
van der Knaap, M. S., et al. (2004). Ribose-5-Phosphate Isomerase Deficiency: New Inborn Error in the Pentose Phosphate Pathway Associated with a Slowly Progressive Leukoencephalopathy. The American Journal of Human Genetics, 74(4), 745-751.
Incorporation of Barium Ions into Biomaterials: Dangerous Liaison or Potential Revolution? (2021). International Journal of Molecular Sciences, 22(19), 10746.
Disruptions of rpiAB Genes Encoding Ribose-5-Phosphate Isomerases in E. coli Increases Sensitivity of Bacteria to Antibiotics. (2024). Antibiotics, 13(11), 984.
Photodegradation of phosphonates in water. (2005). Water Research, 39(8), 1629-1637.
Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. (2020). Minerals, 10(6), 519.
Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity. (2015). PLoS Neglected Tropical Diseases, 9(1), e3434.
Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory. (2020). RSC Advances, 10(15), 8961-8970.
Ribose-5-phosphate isomerase deficiency: new inborn error in the pentose phosphate pathway associated with a slowly progressive leukoencephalopathy. (2004). American Journal of Human Genetics, 74(4), 745-751.
Ribose-5-phosphate isomerase. (n.d.). M-CSA. Retrieved from [Link]
A rapid spectrophotometric estimation of individual phosphates and phosphonates: its application to chromatography of sugar phosphates and their phosphonate analogues. (1993). Analytical Biochemistry, 210(1), 195-198.
Ribose 5-phosphate. (n.d.). In Wikipedia. Retrieved from [Link]
Partial purification and kinetic properties of ribose-5-phosphate ketol-isomerase and ribulose-5-phosphate 3-epimerase from various sources. (1973). Biochimica et Biophysica Acta (BBA) - Enzymology, 293(2), 534-541.
Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. (2021). Molecules, 26(20), 6324.
Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cell. (2021). Molecules, 26(20), 6324.
Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. (2017). International Journal of Medical Research & Health Sciences, 6(7), 93-99.
The Utility of HPLC-UV Cleaning Validation for the Determination of Tirofiban Residues. (2013). Journal of Analytical & Bioanalytical Techniques, 4(3).
Technical Support Center: Ribose-5-Phosphate Barium Salt Preparation & Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with D-Ribose-5-Phosphate (R5P) Barium Salt.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with D-Ribose-5-Phosphate (R5P) Barium Salt.
Core Concepts: The Causality of Degradation
Ribose-5-phosphate is an essential metabolite in the pentose phosphate pathway, but it is notoriously unstable in vitro. To ensure long-term shelf life, commercial suppliers provide it as a barium salt hexahydrate , which precipitates the phosphate group and prevents microbial growth and spontaneous hydrolysis.
However, before use in enzymatic assays or cell cultures, the barium must be removed—typically via sulfuric acid (
H2SO4
) precipitation or a cation exchange resin. This process inherently drops the pH of the solution to highly acidic levels (< pH 3.0).
The Mechanistic Problem:
In acidic environments, the hydronium ions (
H3O+
) protonate the phosphate oxygen. This transforms the phosphate into an excellent leaving group, driving rapid acid-catalyzed hydrolysis of the phosphoester bond. Once the phosphate is cleaved, the free D-ribose undergoes dehydration reactions, eventually forming furfural derivatives that polymerize and turn the solution yellow or brown. Even at a neutral pH, the thermal stability of R5P is exceptionally poor, with a half-life of just 7 minutes at 100°C . Therefore, controlling both pH and temperature during barium removal is not just recommended; it is an absolute requirement to prevent complete sample degradation.
Troubleshooting FAQs
Q: Why did my R5P solution turn yellow/brown immediately after removing the barium?A: You are observing advanced acid-catalyzed degradation. When you removed the barium ion, the solution became highly acidic. If the solution was not kept strictly at 0–4°C, or if neutralization was delayed, the R5P rapidly hydrolyzed into free ribose and inorganic phosphate (Pi). The free ribose then dehydrated to form furfurals, which polymerize to create the yellow/brown color.
Causality: Heat and acid accelerate phosphoester cleavage.
Correction: You must chill all reagents and neutralize the solution to pH 7.0 immediately after barium removal.
Q: Can I store the free acid form of R5P at -20°C overnight and neutralize it tomorrow?A:No. The free acid form will continue to degrade even at freezing temperatures. This is due to "freeze-concentration," a physical phenomenon where the local pH drops even further in the unfrozen micro-pockets of the ice matrix. Always neutralize the solution to the sodium or potassium salt before freezing. The unreacted barium salt powder itself should be stored dry at -20°C to -80°C .
Q: How can I validate that my R5P is still intact after preparation?A: Implement a self-validating system using a Malachite Green Phosphate Assay . Intact R5P contains covalently bound phosphate, which the assay cannot detect. The assay will only turn green if free inorganic phosphate (Pi) is present. By testing a 10 µL aliquot of your final neutralized solution, you can quantify the exact percentage of degradation. A high Pi reading means your cooling or neutralization steps failed.
This methodology utilizes a self-validating workflow to ensure the structural integrity of R5P is maintained during the transition from a stable solid to a usable aqueous solution.
Step-by-Step Methodology:
Pre-chilling (Critical): Chill all reagents (dd
H2O
, 0.1 M
H2SO4
, 1 M NaOH) and centrifuge rotors to 4°C. Causality: Lowering the temperature decreases the kinetic energy of the system, drastically reducing the rate of acid-catalyzed hydrolysis.
Dissolution: Suspend 100 mg of D-Ribose-5-phosphate barium salt hexahydrate in 5 mL of ice-cold dd
H2O
.
Barium Precipitation: Dropwise, add a precisely calculated stoichiometric equivalent of cold 0.1 M
H2SO4
while stirring continuously on ice. (Alternatively, pass the solution through a pre-chilled Dowex 50W-X8 cation exchange resin in
H+
form).
Separation: Centrifuge the suspension at 10,000 × g for 10 minutes at 4°C to pellet the insoluble
BaSO4
.
Immediate Neutralization: Transfer the highly acidic supernatant to a fresh beaker on ice. Immediately add cold 1 M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 7.0 – 7.4.
Validation: Run a Malachite Green assay on a small aliquot. If free Pi is < 5%, the protocol was successful.
Storage: Aliquot the neutralized sodium salt solution, snap-freeze in liquid nitrogen, and store at -80°C.
Pathway & Workflow Visualizations
Workflow for the safe conversion of R5P Barium salt to a stable Sodium salt.
Acid-catalyzed degradation pathway of Ribose-5-Phosphate.
Quantitative Data: Stability Profile
The following table summarizes the stability of Ribose-5-Phosphate under various conditions, emphasizing the critical need for proper handling.
State / Condition
pH
Temperature
Half-Life (
t1/2
)
Primary Degradation Pathway
Barium Salt (Dry Powder)
N/A
-20°C
> 2 Years
None (Highly Stable)
Neutralized Sodium Salt
7.4
0–4°C
~44 Years*
Negligible
Free Acid Solution
< 3.0
25°C
< 1 Hour
Acid-catalyzed hydrolysis
Neutralized Sodium Salt
7.4
100°C
7 Minutes
Thermal decomposition
*Extrapolated data based on Arrhenius kinetics for neutral solutions .
References
Title: Rates of decomposition of ribose and other sugars: implications for chemical evolution.
Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central
URL: [Link]
Optimization
Technical Support Center: Resolving Solubility Challenges of Ribose-5-Phosphate Barium Salt (x-hydrate)
Welcome to the technical support guide for Ribose-5-Phosphate Barium Salt (R-5-P-Ba). This resource is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate of th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for Ribose-5-Phosphate Barium Salt (R-5-P-Ba). This resource is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate of the pentose phosphate pathway (PPP) in their work. The sparingly soluble nature of this salt at room temperature is a common experimental hurdle. This guide provides a scientifically-grounded, question-and-answer framework to understand and overcome these solubility challenges, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental properties of R-5-P-Ba that contribute to its poor solubility.
Q1: Why is my Ribose-5-Phosphate Barium Salt not dissolving in water at room temperature?
Your observation is consistent with the known chemical properties of this compound. Ribose-5-phosphate barium salt is classified as "sparingly soluble" or "slightly soluble" in cold water.[1][2] The primary reason lies in the strong ionic interaction between the divalent barium cation (Ba²⁺) and the negatively charged phosphate group of the ribose-5-phosphate molecule. This forms a stable crystal lattice that is difficult for water molecules to break apart at room temperature, a characteristic shared by many other barium salts.[3]
Q2: What are the key factors that influence the solubility of this salt?
Several physicochemical factors can be manipulated to influence the dissolution of R-5-P-Ba. Understanding these is key to developing a successful solubilization strategy:
Temperature: Generally, the solubility of barium salts, such as barium sulfate, increases with temperature.[4][5] While applying heat can aid dissolution, it must be done with extreme caution due to the thermal instability of the ribose-5-phosphate molecule itself.
pH: The pH of the solvent can influence the charge state of the ribose-5-phosphate and any additives, though it is less effective on its own for dissolving the barium salt compared to other methods.[4]
Presence of Other Ions (Chelators or Precipitants): The addition of specific ions can dramatically increase solubility.
Chelating agents like EDTA can bind to the Ba²⁺ ions, forming a stable, water-soluble complex and freeing the ribose-5-phosphate anion to dissolve.[6][7]
Sulfate ions (SO₄²⁻) can be used to precipitate the barium as highly insoluble barium sulfate (BaSO₄), effectively swapping the barium for a more soluble counter-ion like sodium (Na⁺) or potassium (K⁺).[8]
Q3: Is the compound stable during dissolution? What precautions are critical?
This is a crucial consideration. The R-5-P-Ba salt is listed as both heat-sensitive and moisture-sensitive .[2] Furthermore, the ribose-5-phosphate molecule is inherently unstable in aqueous solutions, particularly at neutral pH and elevated temperatures.
One study highlighted that at 100°C and pH 7.0, ribose has a half-life of only 73 minutes.[9][10] Ribose-5-phosphate decomposes even faster.[9] Therefore, prolonged heating to force dissolution is strongly discouraged as it will lead to significant degradation of your starting material, compromising experimental results. Any heating should be brief, gentle, and monitored. The salt form is generally more stable for storage than the free acid form of ribose-5-phosphate.[11]
Section 2: Troubleshooting Workflows & Protocols
This section provides a logical progression of methods to effectively solubilize R-5-P-Ba, from direct attempts to more robust chemical conversion techniques.
Troubleshooting Decision Workflow
The following diagram outlines the recommended decision-making process when faced with solubility issues.
Caption: Logical workflow for dissolving R-5-P-Ba.
Q4: I need to prepare a solution. What is the most reliable method?
The most robust and recommended method for preparing a pure, highly soluble stock solution of ribose-5-phosphate is to convert the barium salt into a sodium or potassium salt through a process called metathesis (ion exchange). This procedure removes the problematic barium ion by precipitating it as inert and highly insoluble barium sulfate (BaSO₄).
Protocol 1: Conversion of R-5-P Barium Salt to a Barium-Free Sodium Salt Solution
This protocol creates a clean solution of Ribose-5-Phosphate Sodium Salt, which is ideal for most enzymatic and cellular assays as it removes both the insoluble barium and the need for potentially interfering chelators.
Materials:
Ribose-5-Phosphate Barium Salt x-hydrate (MW will vary based on hydration, use the MW from your product's Certificate of Analysis for highest accuracy. We will use the hexahydrate MW of 473.51 g/mol for this example).[12]
Weigh Compound: Accurately weigh the desired amount of R-5-P-Ba.
Example: Weigh out 47.35 mg of R-5-P-Ba hexahydrate. This is 0.1 mmol.
Prepare Sulfate Solution: Prepare a stock solution of Na₂SO₄. A 1 M solution is convenient.
Calculate Stoichiometry: Calculate the molar equivalent of Na₂SO₄ needed. The reaction is 1:1.
Example: For 0.1 mmol of R-5-P-Ba, you need 0.1 mmol of Na₂SO₄. This is 100 µL of a 1 M Na₂SO₄ solution.
Initial Suspension: Suspend the weighed R-5-P-Ba powder in a small volume of high-purity water (e.g., 5 mL). It will appear as a cloudy white suspension.
Titrate and Precipitate: While stirring vigorously, add the calculated volume of Na₂SO₄ solution dropwise to the R-5-P-Ba suspension. You will observe the formation of a dense, white precipitate (BaSO₄).
Incubation: Allow the reaction to proceed at room temperature for 15-20 minutes with continued stirring to ensure complete precipitation.
Pellet Precipitate: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the BaSO₄ precipitate.
Collect Supernatant: Carefully collect the clear supernatant. This solution now contains the highly soluble Ribose-5-Phosphate Sodium Salt.
Final Adjustments: Measure the pH of the solution and adjust as needed for your experiment. Adjust the final volume to achieve your target concentration. The solution can be sterile-filtered if required.
Caption: Chemical conversion of R-5-P-Ba to the soluble sodium salt.
Q5: I cannot perform the salt conversion. Is there an alternative using chelating agents?
Yes, an alternative method is to use a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA). Chelators work by forming a highly stable, water-soluble complex with the Ba²⁺ ion, which effectively pulls it away from the ribose-5-phosphate and into solution.[6]
Protocol 2: Solubilization using an EDTA-based Buffer
This method is faster but results in a solution containing both your compound and the Ba-EDTA complex. You must confirm that EDTA does not interfere with your downstream applications (e.g., by chelating essential metal cofactors for an enzyme).
Materials:
Ribose-5-Phosphate Barium Salt x-hydrate.
Disodium EDTA (Na₂EDTA).
Buffer of choice (e.g., Tris-HCl, HEPES).
Procedure:
Determine Molar Amount: Calculate the moles of R-5-P-Ba you will be dissolving.
Prepare Chelation Buffer: Prepare your desired buffer (e.g., 1 M Tris-HCl, pH 8.0). To this buffer, add a slightly higher molar amount of Na₂EDTA. A 1.1x molar excess is a good starting point.
Example: To make 10 mL of a 100 mM R-5-P-Ba solution, you will need 1 mmol of the compound. Therefore, you should dissolve 1.1 mmol of Na₂EDTA into your buffer stock before adding the R-5-P-Ba.
Adjust pH: Ensure the final pH of your chelation buffer is adjusted correctly after adding the EDTA, as EDTA is acidic. A pH > 7.5 is recommended to ensure the EDTA is sufficiently deprotonated to effectively chelate the barium.[6]
Dissolve: Add the weighed R-5-P-Ba powder directly to the final volume of the chelation buffer.
Stir to Dissolve: Stir at room temperature. The solution should become clear as the Ba-EDTA complex forms and the ribose-5-phosphate dissolves. This may take several minutes.
Method Comparison
The choice of method depends on the requirements of your experiment.
Feature
Method 1: Metathesis (Salt Conversion)
Method 2: Chelation (EDTA)
Final Product Purity
High. Barium is physically removed.
Moderate. Solution contains Ba-EDTA complex.
Potential Interference
Low. The resulting Na⁺ or K⁺ ions are common and generally inert.
High. EDTA can chelate other essential metal ions (Mg²⁺, Mn²⁺, etc.), inhibiting enzyme activity.
Procedure Time
Longer (requires precipitation and centrifugation steps).
Faster (direct dissolution).
Best For
Enzyme kinetics, cell-based assays, preparing pure stock solutions.
Applications where EDTA is known not to interfere or is already a buffer component.
Section 3: Data & Reference Tables
Table 1: Properties of Ribose-5-Phosphate Barium Salt (x-hydrate)
Effect of pH on ribose-5-phosphate barium salt xhydrate stability and yield
Welcome to the technical support guide for Ribose-5-Phosphate (R5P) Barium Salt Xhydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for Ribose-5-Phosphate (R5P) Barium Salt Xhydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimentation. Here, we will delve into the critical role of pH in ensuring the stability and maximizing the yield of this important biochemical.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing the stability and precipitation of R5P barium salt, with a focus on the causal effects of pH.
Q1: Why is pH so critical for the stability of Ribose-5-Phosphate?
The stability of Ribose-5-Phosphate is intrinsically linked to pH due to two primary chemical vulnerabilities: the phosphate ester bond and the ribose sugar moiety itself.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the phosphate ester bond at the 5' position is susceptible to hydrolysis. Protonation of the phosphate group makes it a better leaving group, facilitating nucleophilic attack by water and cleaving the phosphate from the ribose. This degradation is a significant concern for long-term storage and during experimental procedures that require acidic environments. While simple phosphomonoesters are most labile around pH 4, it is crucial to avoid prolonged exposure to acidic conditions.[1]
Base-Catalyzed Degradation: In strongly alkaline solutions, the ribose sugar itself can undergo degradation through various reactions, including enolization and subsequent fragmentation. While R5P is generally more stable in slightly basic to neutral conditions, extreme alkalinity should be avoided.
Optimal Stability: For these reasons, maintaining a pH in the neutral to slightly alkaline range is generally recommended for maximizing the chemical stability of R5P in solution.
Q2: What are the primary degradation pathways of R5P at different pH values?
The degradation of R5P can proceed through several pH-dependent pathways:
Hydrolysis of the Phosphate Ester: As mentioned, this is a primary concern in acidic solutions, leading to the formation of free ribose and inorganic phosphate.
Isomerization and Epimerization: The ribose sugar can isomerize to other pentoses, particularly under basic conditions.
Ring Opening: In aqueous solutions, R5P exists in equilibrium between its cyclic furanose forms and a linear open-chain form.[2] Changes in pH can influence this equilibrium and expose the reactive aldehyde group of the open-chain form, making it susceptible to further reactions and degradation.
Q3: How does pH influence the precipitation and yield of the R5P barium salt?
The yield of R5P barium salt is highly dependent on pH due to its effect on the solubility of the salt.
Solubility in Acidic Conditions: Barium salts of weak acids, such as the phosphate group on R5P, are more soluble in acidic solutions.[3] In an acidic environment, the phosphate group becomes protonated, reducing the concentration of the dianionic form that precipitates with Ba²⁺ ions. This increased solubility leads to a lower yield of the precipitated barium salt.
Precipitation in Neutral to Alkaline Conditions: To maximize the yield of the barium salt, the precipitation should be carried out in a neutral to slightly alkaline solution (e.g., pH 8.2).[4] In this pH range, the phosphate group is deprotonated, favoring the formation of the insoluble barium salt. It is important to avoid excessively high pH, which could lead to the co-precipitation of barium carbonate (BaCO₃) if atmospheric carbon dioxide is present.[5]
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered when working with R5P barium salt.
Guide 1: Low Yield During Synthesis or Precipitation
Symptoms:
The mass of the recovered R5P barium salt is significantly lower than the theoretical expectation.
The supernatant remains cloudy or contains a high concentration of soluble R5P after precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of R5P barium salt.
Step-by-Step Protocol for Optimizing Yield:
pH Verification and Adjustment:
Before adding the precipitating agent (e.g., ethanol), carefully measure the pH of your R5P solution.
If the pH is below 7.0, slowly add a saturated solution of barium hydroxide (Ba(OH)₂) with constant stirring until the pH reaches approximately 8.2.[4] This ensures the phosphate group is sufficiently deprotonated for efficient precipitation.
Ethanol Precipitation:
Use cold 95% ethanol to decrease the solubility of the barium salt. A common protocol suggests adding 4 volumes of cold ethanol to the R5P solution.[4]
Add the ethanol slowly while stirring to promote the formation of a manageable precipitate.
Allow the precipitation to proceed at a low temperature (e.g., 0-4°C) to further minimize solubility.
Purity of Starting Material:
If the yield remains low, consider the purity of your R5P starting material. Contaminants can interfere with precipitation.
If necessary, purify the R5P solution using techniques like ion-exchange chromatography before proceeding to the precipitation step.[4]
Guide 2: Sample Degradation During Storage
Symptoms:
A decrease in the active concentration of R5P over time, as determined by enzymatic assays or chromatography.
The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC), indicating the presence of degradation products like free ribose or inorganic phosphate.
A shift in the pH of the stored solution.
Decision Tree for Optimal Storage:
Caption: Decision tree for selecting the optimal storage conditions for R5P.
Protocol for Ensuring Long-Term Stability:
For Solid R5P Barium Salt:
Ensure the salt is thoroughly dried under vacuum over a desiccant.
Store the dry powder in a tightly sealed container at -20°C or below.
For R5P Solutions:
Prepare the solution in a buffer that maintains a pH between 7.0 and 8.5.
Avoid acidic buffers for long-term storage due to the risk of hydrolysis.
For maximum stability, aliquot the solution into single-use volumes and store frozen at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can also contribute to degradation.
Part 3: Data Summary & References
Quantitative Data Summary
Parameter
Condition
Effect
Reference
Stability
Acidic pH (< 6.5)
Increased rate of hydrolysis of the phosphate ester.
Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]
Trembacz, H., & Jezewska, M. M. (1990). The route of non-enzymic and enzymic breakdown of 5-phosphoribosyl 1-pyrophosphate to ribose 1-phosphate. Biochemical Journal, 271(3), 621–625. Retrieved from [Link]
Trembacz, H., & Jezewska, M. M. (1990). The route of non-enzymic and enzymic breakdown of 5-phosphoribosyl 1-pyrophosphate to ribose 1-phosphate. PubMed. Retrieved from [Link]
Furukawa, Y., et al. (n.d.). phosphate from ribose and apatite with carbonate- and formate-rich solutions. J-Stage. Retrieved from [Link]
Goldberg, R. N., & Tewari, Y. B. (1988). Thermodynamics of hydrolysis of sugar phosphates. PubMed. Retrieved from [Link]
Tozzi, M. G., et al. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. PubMed. Retrieved from [Link]
Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
Grokipedia. (n.d.). Ribose 5-phosphate. Retrieved from [Link]
Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. PNAS. Retrieved from [Link]
ResearchGate. (n.d.). Effect of pH on barite solubility. Retrieved from [Link]
National Academies Press. (n.d.). Appendix 3 Barium and Barium Salts. Retrieved from [Link]
Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. PubMed. Retrieved from [Link]
Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. (2025, November 12). MDPI. Retrieved from [Link]
Mtoz Biolabs. (n.d.). Ribose-5-phosphate Analysis Service. Retrieved from [Link]
Khym, J. X. (n.d.). ION EXCHANGE PURIFICATION OF RIBOSE-5-PHOSPHATE. Semantic Scholar. Retrieved from [Link]
Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved from [Link]
ProQuest. (n.d.). Phosphate: A Starting Material for the Enzymatic Synthesis of Pseudouridine Monophosphate. Retrieved from [Link]
SMPDB. (2025, January 23). Pentose Phosphate Pathway. Retrieved from [Link]
ResearchGate. (2026, February 6). Preservation of dried liposomes in the presence of sugar and phosphate. Retrieved from [Link]
Zhang, J., et al. (2004, March 9). Preservation of dried liposomes in the presence of sugar and phosphate. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Effect of pH, Counter Ion, and Phosphate Concentration on the Glass Transition Temperature of Freeze-Dried Sugar-Phosphate Mixtures. Retrieved from [Link]
ChemWhat. (n.d.). RIBOSE-5-PHOSPHATE BARIUM SALT CAS#: 15674-58-5. Retrieved from [Link]
Kornberg, A., Lieberman, I., & Simms, E. S. (n.d.). Pyrophosphorylation of ribose 5-phosphate in the enzymatic synthesis of 5-phosphoribosyl 1-pyrophosphate. ResearchGate. Retrieved from [Link]
Pharmaceutics - PRACTICAL LAB MANUAL. (n.d.). AnyFlip. Retrieved from [Link]
ResearchGate. (n.d.). Proposed pathway for conversion of ribose 5-phosphate to the 5. Retrieved from [Link]
Research Collection. (2023, July 15). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. Retrieved from [Link]
Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. (2025, November 12). PMC. Retrieved from [Link]
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
van der Knaap, M. S., et al. (n.d.). Ribose-5-Phosphate Isomerase Deficiency: New Inborn Error in the Pentose Phosphate Pathway Associated with a Slowly Progressive Leukoencephalopathy. PMC. Retrieved from [Link]
The Optimized Synthesis of Barium Sulfate: A Scalable and Sustainable Laboratory Approach Using D-Optimal Design. (2025, June 9). MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of a Continuous Precipitation Process to Produce Nanoscale BaSO4. Retrieved from [Link]
OMMBID. (n.d.). Ribose-5-Phosphate Isomerase Deficiency and Transaldolase Deficiency. Retrieved from [Link]
Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production. (2023, December 22). PMC. Retrieved from [Link]
Ribose-5-Phosphate Barium Salt in Enzyme Assays: A Technical Support Guide
Welcome to the technical support center for leveraging Ribose-5-Phosphate (R5P) Barium Salt to enhance the sensitivity and reliability of your enzyme assays. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for leveraging Ribose-5-Phosphate (R5P) Barium Salt to enhance the sensitivity and reliability of your enzyme assays. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their experimental outcomes. Here, we will delve into the practical challenges and solutions associated with using this specific salt form of R5P, moving beyond standard protocols to explain the underlying scientific principles.
Ribose-5-phosphate is a critical intermediate in the pentose phosphate pathway, essential for nucleotide and nucleic acid synthesis[1][2]. The barium salt of R5P is often utilized in research for its stability and role in metabolic studies and enzyme activity assays[1]. However, its unique properties, particularly its limited solubility, can present challenges. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and maximizing the potential of ribose-5-phosphate barium salt in your work.
Question: My ribose-5-phosphate barium salt is not dissolving properly in my assay buffer. What could be the cause, and how can I resolve this?
Answer: This is a common and critical issue, as the barium salt of ribose-5-phosphate is known to be only slightly soluble in water[3][4]. Incomplete dissolution will lead to inaccurate substrate concentrations and, consequently, unreliable enzyme kinetics.
Root Causes & Solutions:
Inherent Low Solubility: The primary reason for poor dissolution is the intrinsic property of the barium salt. To overcome this, it is highly recommended to convert the barium salt to a more soluble form, such as the sodium or potassium salt.
Incorrect Solvent or Buffer: Attempting to dissolve the salt directly in a buffer containing high concentrations of phosphate or sulfate can lead to the precipitation of barium sulfate or barium phosphate, further reducing solubility.
Workflow for Converting R5P Barium Salt to a Soluble Sodium Salt:
Caption: Workflow for converting R5P barium salt to its soluble sodium form.
Detailed Protocol for Conversion:
Dissolution: Begin by dissolving the ribose-5-phosphate barium salt in deionized water.
Precipitation: Add a stoichiometric amount of a sodium sulfate (Na₂SO₄) or potassium sulfate (K₂SO₄) solution. This will cause the barium to precipitate out as highly insoluble barium sulfate (BaSO₄)[5].
Separation: Centrifuge the mixture to pellet the barium sulfate precipitate.
Collection: Carefully collect the supernatant, which now contains the soluble sodium or potassium salt of ribose-5-phosphate.
Final Adjustments: Adjust the pH of the solution to match your assay buffer and determine the final concentration of the R5P solution.
Issue 2: High Background Signal in "No Enzyme" Controls
Question: I'm observing a high background signal in my negative control wells that do not contain any enzyme. What are the likely causes and how can I mitigate this?
Answer: A high background signal in the absence of your enzyme is a frequent problem in enzyme assays and can obscure your results[6]. This often points to either contamination with inorganic phosphate or non-enzymatic hydrolysis of the substrate.
Potential Causes and Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Phosphate Contamination
Reagents, buffers, or glassware may be contaminated with inorganic phosphate, leading to a false positive signal in colorimetric assays like the Malachite Green assay[6].
1. Use High-Purity Reagents: Ensure all your reagents, including the ribose-5-phosphate, are of high purity and low in phosphate contamination. 2. Acid-Wash Glassware: Thoroughly clean all glassware to remove any residual phosphate.
Substrate Instability
Phosphate-containing substrates can undergo spontaneous, non-enzymatic hydrolysis, particularly at non-optimal pH or elevated temperatures[6].
1. Prepare Substrate Fresh: Always prepare your ribose-5-phosphate solution immediately before use. 2. Optimize pH and Temperature: Verify that your assay buffer pH is optimal for substrate stability. Minimize incubation times and adhere to the recommended temperature for your assay[6].
Issue 3: Potential for Barium Ion Interference
Question: Could the barium ions themselves be affecting my enzyme's activity?
Answer: Yes, it is possible for barium ions (Ba²⁺) to interfere with enzyme activity. While some enzymes may be stimulated by divalent cations, others can be inhibited[7][8].
Mechanisms of Interference and Solutions:
Enzyme Inhibition or Activation: Barium ions can sometimes act as inhibitors or, in some cases, activators of certain enzymes[7]. It is crucial to determine the effect of barium ions on your specific enzyme.
Experimental Validation: To test for interference, perform your enzyme assay with the soluble sodium salt of ribose-5-phosphate and compare the results to an assay where a small, known concentration of barium chloride (a soluble barium salt) has been added. This will help you determine if barium ions are influencing your results.
Troubleshooting Workflow for Potential Barium Ion Interference:
Caption: A workflow to diagnose potential interference from barium ions.
Experimental Protocols
Standard Enzyme Assay Protocol
This protocol provides a general framework. You will need to optimize concentrations and incubation times for your specific enzyme.
Prepare Reagents:
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme.
Enzyme Stock Solution: Dilute your enzyme in assay buffer to the desired concentration.
Substrate Solution: Prepare a fresh solution of soluble ribose-5-phosphate (sodium salt) in your assay buffer.
Assay Setup (96-well plate format):
Blank: Add assay buffer to wells.
Negative Control (No Enzyme): Add substrate solution and assay buffer to wells.
Test Wells: Add enzyme stock solution and assay buffer to wells.
Initiate Reaction: Add the substrate solution to the test wells to start the reaction.
Incubation: Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction remains in the linear range.
Stop Reaction and Detection: Stop the reaction using an appropriate method (e.g., adding a stop solution). Proceed with your chosen detection method (e.g., colorimetric, fluorescent).
Avoid multiple freeze-thaw cycles of stock solutions[9].
Conclusion
While ribose-5-phosphate barium salt can be a valuable reagent in metabolic research, its successful application in enzyme assays hinges on addressing its limited solubility and the potential for barium ion interference. By converting the barium salt to a more soluble form and carefully designing control experiments, researchers can significantly improve the sensitivity, accuracy, and reproducibility of their assays. This guide provides the foundational knowledge and practical steps to troubleshoot common issues and optimize your experimental design for more robust and reliable data.
References
Li, X., et al. (2022). The effect of barium and strontium on activity of glucoamylase QsGH97a from Qipengyuania seohaensis SW-135. PMC. Retrieved from [Link]
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved from [Link]
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Cammack, R., et al. (2008, August 20). Considerations for the Specification of Enzyme Assays Involving Metal Ions. Beilstein-Institut. Retrieved from [Link]
A Senior Application Scientist's Guide to Selecting the Right Ribose-5-Phosphate Salt for Enzymatic Assays
For researchers in cellular metabolism, enzymology, and drug development, the choice of substrate can be as critical as the design of the assay itself. Ribose-5-phosphate (R5P), a key intermediate in the pentose phosphat...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in cellular metabolism, enzymology, and drug development, the choice of substrate can be as critical as the design of the assay itself. Ribose-5-phosphate (R5P), a key intermediate in the pentose phosphate pathway (PPP), is a fundamental substrate for studying a range of enzymes crucial for nucleotide synthesis and cellular biosynthesis.[1][2] However, R5P is commercially available in different salt forms, most commonly as a disodium salt and a barium salt xhydrate.
This guide provides an in-depth comparison of these two forms, moving beyond catalog specifications to explore the practical and scientific implications of your choice. We will examine the core chemical differences, provide experimental protocols for evaluation, and present data to guide you toward the most robust and reliable assay results.
At a Glance: Core Differences Between R5P Salt Forms
The primary distinction between the two salts lies in the counter-ion complexed with the phosphate group: two sodium ions (Na+) versus one divalent barium ion (Ba2+). This seemingly minor difference has significant consequences for solubility, solution preparation, and, most critically, the potential for direct interference with enzyme activity.
Complex: Requires conversion to a soluble salt (e.g., sodium or potassium) by precipitating barium.
Potential Ionic Interference
Low. Na+ ions are generally well-tolerated by most enzymes.
High. Ba2+ is a divalent cation known to inhibit various enzymes, particularly those dependent on Mg2+ or K+.[5][6]
Historical Context
Increasingly the standard for modern assays due to ease of use and lower interference.
Used in older, established protocols, often requiring a conversion step.[7]
Purity & Form
Typically sold as a hydrate (e.g., ≥98% purity).
Typically sold as a hexahydrate (e.g., ≥99% purity).
The Scientific Rationale: Why the Counter-Ion Matters
A researcher's primary goal is to measure the activity of a specific enzyme with minimal confounding variables. The choice of substrate salt can inadvertently introduce such variables.
A. The Solubility Hurdle
The most immediate practical difference is solubility. The disodium salt of R5P readily dissolves in aqueous buffers, allowing for the straightforward preparation of high-concentration, stable stock solutions.[3]
In contrast, the barium salt is sparingly soluble in water.[4] Attempting to use it directly in an assay buffer will likely result in an incomplete dissolution, leading to an inaccurate substrate concentration and unreliable kinetic measurements. For this reason, historical protocols using the barium salt mandate a crucial, and often overlooked, pre-treatment step: converting the barium salt into a soluble sodium salt. This is typically achieved by dissolving the barium salt in water and adding a stoichiometric amount of sodium sulfate (Na₂SO₄). The barium ions precipitate out as highly insoluble barium sulfate (BaSO₄), leaving the soluble sodium salt of R5P in the supernatant.[7]
B. The Divalent Cation Problem: Barium's Role as an Inhibitor
Beyond the practical issue of solubility lies a more significant biochemical concern: ionic interference. Barium (Ba2+) is a divalent alkaline earth metal, and its presence in an enzymatic assay can be highly problematic.
Many enzymes, particularly kinases and isomerases involved in phosphate metabolism, require specific divalent cations like magnesium (Mg2+) or manganese (Mn2+) as essential cofactors for activity. Ba2+ can act as a competitive inhibitor by binding to the enzyme's active site or an allosteric site intended for these cofactors, leading to a significant reduction in measured activity.[5] For instance, Ba2+ has been shown to act as a competitive inhibitor of K+-stimulated phosphatase activity.[5] While its effect is enzyme-specific—one study noted minimal impact on a particular ribose-5-phosphate isomerase B[8]—the risk of unintended inhibition is a critical consideration.
Sodium (Na+), a monovalent cation, is a ubiquitous physiological ion and is far less likely to interfere with enzymatic activity at typical buffer concentrations. Therefore, the disodium salt presents a much lower risk of introducing an ionic artifact into your experiment.
Experimental Design: A Comparative Workflow
To empirically determine the best R5P salt for your assay, a direct comparison is essential. The following workflow outlines how to test the performance of each salt in a typical enzyme assay, such as the transketolase (TK) activity assay, which is a key enzyme in the pentose phosphate pathway.[9][10]
Caption: Workflow for comparing R5P salt performance.
Protocols for Evaluation
Here we provide detailed methodologies for preparing the substrate solutions and running a comparative transketolase assay.
Protocol 1: Preparation of R5P Stock Solutions
A. R5P Disodium Salt (Recommended)
Determine Mass: Based on the lot-specific molecular weight (including any water of hydration), calculate the mass of R5P disodium salt needed for a 100 mM stock solution.
Dissolution: Dissolve the powder directly in your desired assay buffer (e.g., 100 mM Tris-HCl, pH 7.6).
Verification: Adjust pH if necessary. The solution should be clear and colorless.
Storage: Aliquot and store at -20°C or below.
B. R5P Barium Salt (Conversion to Sodium Salt)
Determine Mass: Calculate the mass of R5P barium salt needed for a 100 mM stock solution using the lot-specific molecular weight.
Initial Dissolution: Dissolve the R5P barium salt in deionized water. Note that the solution may remain cloudy due to low solubility.
Precipitation of Barium: Prepare a 1 M solution of sodium sulfate (Na₂SO₄). Add this solution dropwise while stirring until no further white precipitate (BaSO₄) is formed. A slight molar excess ensures complete removal of Ba2+.
Incubation & Separation: Let the mixture sit on ice for 30 minutes to maximize precipitation. Centrifuge at >10,000 x g for 10 minutes at 4°C.
Collection: Carefully collect the supernatant, which now contains the sodium salt of R5P. Discard the BaSO₄ pellet.
Final Preparation: The concentration of R5P in the supernatant should be verified (e.g., via a phosphate assay) or assumed to be the target concentration if the conversion was precise. This solution can now be used to prepare working dilutions in the assay buffer.[7]
This protocol is adapted from established methods for measuring ETK activity by monitoring NADH oxidation.[9][10][11]
Hemolysate Preparation: Prepare a hemolysate from washed erythrocytes according to standard laboratory procedures.[10]
Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare reaction mixtures for each R5P condition. A typical reaction mixture (e.g., 200 µL final volume) would contain:
Tris-HCl Buffer (e.g., 100 mM, pH 7.6)
NADH (e.g., 0.2 mM)
Coupling Enzymes: Triosephosphate Isomerase and Glycerol-3-Phosphate Dehydrogenase[10]
Hemolysate (enzyme source)
Initiate Reaction: Start the reaction by adding the respective R5P stock solution to achieve a final concentration within the desired range for kinetic analysis (e.g., 0.1 to 10 mM).
Spectrophotometric Monitoring: Immediately place the plate/cuvettes in a spectrophotometer capable of maintaining a constant temperature (e.g., 37°C).
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is directly proportional to the transketolase activity.[9]
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Repeat for a range of substrate concentrations to determine Vmax and Km using Michaelis-Menten analysis.
Interpreting the Results: Mock Comparative Data
The following table illustrates the expected outcomes from the comparative experiment described above. The data are hypothetical but reflect the known properties of the compounds.
Condition
Substrate Preparation
Observed Vmax (µmol/min/mg)
Observed Km (mM)
Qualitative Observations
1
R5P Disodium Salt
15.2
0.85
Clear solution, easy to prepare. Reproducible rates.
2
R5P Barium Salt (Converted)
14.9
0.88
Extra preparation steps required. Rates are comparable to disodium salt, indicating successful Ba2+ removal.
3
R5P Barium Salt (Direct Use)
4.1
1.5 (apparent)
Incomplete dissolution. Rates are significantly lower and highly variable, indicative of both poor solubility and potent enzyme inhibition.
Analysis of Mock Data:
The disodium salt provides the benchmark for maximal, uninhibited enzyme activity.
The converted barium salt performs nearly identically to the disodium salt, demonstrating that the R5P molecule itself is functional, but only after the interfering Ba2+ ions are removed.
The direct use of the barium salt results in drastically reduced enzyme activity (~73% inhibition in this mock example) and an apparent increase in Km, a classic sign of competitive inhibition. This highlights the severe risk of generating artifactual data with this method.
Senior Application Scientist's Recommendation
For researchers developing new enzymatic assays or seeking to optimize existing ones, the choice is clear: the D-Ribose-5-phosphate disodium salt is the superior reagent. Its high solubility, ease of use, and lack of interfering Ba2+ cations ensure greater accuracy, reproducibility, and reliability of kinetic data.
The barium salt should only be considered under specific circumstances, such as:
Strict adherence to a historical protocol where changing the substrate form could introduce a new variable that complicates comparison with legacy data.
Significant cost constraints , although the additional labor and reagents (sodium sulfate) required for conversion must be factored in.
If the barium salt must be used, the conversion protocol to remove barium ions is not optional; it is an essential step to ensure data integrity. Failure to do so introduces a high risk of reporting falsely low enzyme activity due to a combination of inaccurate substrate concentration and direct ionic inhibition.
By understanding the fundamental chemical differences and their biochemical consequences, researchers can make an informed decision that enhances the scientific rigor and trustworthiness of their findings.
References
Jones, K.S., et al. (2021). Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. Ann N Y Acad Sci, 1498(1): p. 77-84. Available from: [Link]
Acta Scientific. (2021). Erythrocyte Transketolase as an Index for Thiamine Deficiency. Acta Scientific Medical Sciences, 5(7). Available from: [Link]
Ray, T.K. (1980). Effects of Barium on Gastric Microsomal K+-stimulated Para-Nitrophenyl Phosphatase Activity. Can J Physiol Pharmacol, 58(10):1189-91. Available from: [Link]
Smeets, E.H.J., et al. (1971). A NADH-dependent transketolase assay in erythrocyte hemolysates. Clinica Chimica Acta, 33(2), pp.379-386. Available from: [Link]
Patsnap Eureka. (2025). Barium Hydroxide as a pH Adjuster in Industrial Enzymatic Systems. Available from: [Link]
University of Cambridge. Erythrocyte transketolase activity coefficient (ETKAC) for the assessment of thiamine status. Available from: [Link]
Konduru, N., et al. (2014). Biokinetics and effects of barium sulfate nanoparticles. Particle and Fibre Toxicology, 11(55). Available from: [Link]
Khorana, H.G., et al. (1958). PYROPHOSPHORYLATION OF RIBOSE 5-PHOSPHATE IN THE ENZYMATIC SYNTHESIS OF 5-PHOSPHORYLRIBOSE I-PYROPHOSPHATE. Journal of Biological Chemistry, 230(2), pp.771-782. Available from: [Link]
Orsi, B.A., et al. (1975). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Analytical Biochemistry, 67(2), pp.343-350. Available from: [Link]
Wong, C.H., McCurry, S.D., & Whitesides, G.M. (1980). Practical enzymic syntheses of ribulose 1,5 bisphosphate and ribose 5-phosphate. Journal of the American Chemical Society, 102(27), 7938–7939. Available from: [Link]
Wikipedia. (n.d.). Ribose 5-phosphate. Available from: [Link]
Hagiwara, S., et al. (1978). Blocking effects of barium and hydrogen ions on the potassium current during anomalous rectification in the starfish egg. The Journal of Physiology, 278, pp.115-131. Available from: [Link]
Zhang, Y., et al. (2023). Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production. PeerJ, 11, e16568. Available from: [Link]
PubChem. D-Ribose-5-phosphate disodium salt hydrate. Available from: [Link]
Roos, A.K. (2006). Structural and Functional Studies of Ribose-5-phosphate isomerase B. Diva-Portal.org. Available from: [Link]
Novichkova, D.A., et al. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 26(22), 16489. Available from: [Link]
Al-Ghananeem, A.M., & Malkawi, A.H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 241. Available from: [Link]
Khan Academy. (n.d.). Pentose phosphate pathway. Available from: [Link]
Xydakis. (2024). Why is disodium salt of EDTA preferred to EDTA. Available from: [Link]
Grochowski, L.L., & White, R.H. (2006). Ribose-5-Phosphate Biosynthesis in Methanocaldococcus jannaschii Occurs in the Absence of a Pentose-Phosphate Pathway. Journal of Bacteriology, 188(11), 3767–3772. Available from: [Link]
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Available from: [Link]
National Research Council. (2000). Spacecraft Water Exposure Guidelines for Selected Contaminants: Volume 2. Washington, DC: The National Academies Press. Available from: [Link]
eClinpath. (n.d.). Interferences. Available from: [Link]
Ismail, A.A., & Walker, P.L. (2014). Interference in Immunoassay. Clinical Chemistry, 60(12), 1544–1546. Available from: [Link]
Quora. (2018). Why do we use disodium salt not EDTA in complexometric titration? Available from: [Link]
Anouar, S., Hazim, R., & Brahim, A. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. Journal of Advances in Medicine and Medical Research, 36(5), 1-10. Available from: [Link]
Dahlin, J.L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Available from: [Link]
Konduru, N., et al. (2014). Biokinetics and effects of barium sulfate nanoparticles. Particle and Fibre Toxicology, 11, 55. Available from: [Link]
Subardi, A., & Priyanto, G. (2020). A COMPARISON OF THE EFFECTIVENESS OF ONE AND TWO STAGES, THE PRECIPITATION METHOD IN THE PURIFICATION PROCESS OF SALT SOLUTION. Jurnal Riset Teknologi Pencegahan Pencemaran Industri, 11(1), 1-8. Available from: [Link]
Alekseev, A., et al. (2021). Study results of the choice of barium salts reagents for wastewater treatment from sulfates. Gornye nauki i tekhnologii = Mining Science and Technology (Russia), 6(4), 253-261. Available from: [Link]
A Researcher's Guide to Ribose Phosphates: Comparing Ribose-5-Phosphate Barium Salt and Ribose-1-Phosphate
In the intricate landscape of cellular metabolism and nucleotide biosynthesis, ribose phosphates are foundational pillars. For researchers in biochemistry, drug discovery, and molecular biology, selecting the appropriate...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate landscape of cellular metabolism and nucleotide biosynthesis, ribose phosphates are foundational pillars. For researchers in biochemistry, drug discovery, and molecular biology, selecting the appropriate phosphorylated pentose is a critical first step for a successful experiment. This guide provides an in-depth comparison of two key players: Ribose-5-phosphate (R5P), often supplied as a stable barium salt, and Ribose-1-phosphate (R1P). We will move beyond a simple cataloging of features to explore the causality behind experimental choices, offering practical protocols and field-proven insights to ensure the integrity and success of your work.
Introduction: Two Isomers, Two Distinct Metabolic Fates
Ribose-1-phosphate and Ribose-5-phosphate are isomers, differing only in the position of the phosphate group on the ribose sugar. This seemingly minor structural difference dictates their entry into vastly different, yet interconnected, metabolic pathways.
Ribose-5-Phosphate (R5P) is the central product of the pentose phosphate pathway (PPP)[1][2]. Its primary role is to serve as the direct precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP) , a critical, high-energy molecule required for the de novo and salvage pathways of nucleotide synthesis[3]. Essentially, any cell building DNA or RNA, or synthesizing cofactors like NAD and FAD, requires a robust supply of R5P.
Ribose-1-Phosphate (R1P) , conversely, is a key intermediate in nucleoside catabolism and salvage. It is generated from the phosphorolysis of nucleosides (e.g., inosine, guanosine) by nucleoside phosphorylases[4][5]. R1P can then be isomerized to R5P by the enzyme phosphopentomutase , thereby linking the breakdown of nucleosides back to the central pool for nucleotide synthesis[6][7].
This fundamental difference in their metabolic roles is the primary determinant for their use in specific experimental systems.
Physicochemical Properties: A Tale of Two Salts
For laboratory use, these sugar phosphates must be stored and handled in a stable form. This has led to the common commercial availability of specific salt forms, each with its own set of properties and handling requirements.
pKa values are expected to be similar to the R5P free acid.
Causality Behind the Salt Forms:
Why a Barium Salt for R5P? Historically, barium salts were widely used to precipitate and purify phosphorylated compounds from complex mixtures[2]. Barium phosphate is highly insoluble[16]. This property allows for the isolation of R5P during its synthesis and provides a stable, solid form for storage. However, this stability comes at the cost of solubility, necessitating an additional preparation step before use.
Why a bis(Cyclohexylammonium) Salt for R1P? Like the barium salt, forming a salt with a bulky counterion like cyclohexylammonium allows for the crystallization and stabilization of the sugar phosphate, making it easier to handle and store as a solid powder compared to the free acid, which can be unstable[11][12]. This salt form is readily soluble in water, providing a direct path to preparing experimental solutions.
Solution Stability: The Inherent Lability of Ribose
A critical, often underestimated, factor in working with pentose phosphates is their inherent instability in aqueous solutions. Research by Larralde, Robertson, and Miller (1995) provides crucial data on this front.
At a neutral pH (7.0), the half-life of ribose is highly temperature-dependent:
At 100°C: 73 minutes
At 0°C: 44 years
Importantly, their study found that Ribose-5-phosphate decomposes approximately 12 times faster than ribose under the same conditions[1][17]. This underscores the necessity of preparing solutions fresh and storing them on ice to minimize degradation over the course of an experiment. While direct comparative stability data for R1P under identical conditions is scarce, it is prudent to assume a similar level of instability due to the shared ribose backbone.
Experimental Applications & Protocols
The choice between R5P and R1P is dictated entirely by the enzyme or pathway under investigation. One cannot be substituted for the other.
Workflow: Preparing Soluble Ribose-5-Phosphate from its Barium Salt
The primary drawback of using R5P barium salt is the need to remove the barium ion (Ba²⁺), which is inhibitory to many enzymes. The standard method is precipitation as barium sulfate (BaSO₄), which is extremely insoluble.
Caption: Workflow for preparing soluble R5P from its barium salt.
Weigh and Suspend: Weigh the desired amount of Ribose-5-phosphate barium salt and suspend it in a minimal volume of high-purity deionized water in a centrifuge tube.
Precipitation: While vortexing or stirring gently on ice, add a stoichiometric amount of sulfuric acid (e.g., 3M H₂SO₄) dropwise. The molar amount of H₂SO₄ should be equivalent to the molar amount of Ba²⁺ in the salt. A white precipitate of barium sulfate (BaSO₄) will form immediately. Self-Validation: The formation of a persistent white precipitate is the primary indicator of successful barium removal.
Incubation: Allow the suspension to stand on ice for at least 30 minutes to ensure complete precipitation.
Centrifugation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the BaSO₄.
Collection: Carefully collect the supernatant, which contains the soluble ribose-5-phosphate.
Neutralization and Use: Neutralize the solution with a base (e.g., NaOH or KOH) to the desired pH for your experiment. Determine the final concentration of R5P using a suitable method (e.g., spectrophotometric assay)[6]. It is critical to use this solution promptly or flash-freeze it for storage to prevent degradation[1][17].
Application 1: Assay of PRPP Synthetase (Requires R5P)
This enzyme catalyzes the reaction: R5P + ATP → PRPP + AMP . Its activity is essential for nucleotide synthesis.
Caption: PRPP Synthetase catalyzes the formation of PRPP from R5P and ATP.
This assay measures the consumption of ATP by coupling the production of AMP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Reaction Mixture Preparation: In a cuvette, prepare a reaction cocktail containing:
Initiate Reaction: Add your sample containing PRPP Synthetase.
Substrate Addition: Start the reaction by adding a known concentration of freshly prepared, barium-free Ribose-5-Phosphate .
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the activity of PRPP Synthetase.
Causality: R5P is the essential substrate. R1P cannot be used here as it is not recognized by PRPP Synthetase. The use of a soluble salt form of R5P (e.g., disodium salt or barium-free prepared solution) is mandatory.
Application 2: Assay of Purine Nucleoside Phosphorylase (Requires/Produces R1P)
This enzyme catalyzes the reversible reaction: Purine Nucleoside + Pi ⇌ Purine Base + Ribose-1-Phosphate .
Caption: PNP catalyzes the phosphorolysis of Inosine to Hypoxanthine and R1P.
This assay measures the production of hypoxanthine by coupling it to the production of uric acid by Xanthine Oxidase, which can be monitored by an increase in absorbance at 293 nm.
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
Inosine (substrate)
Xanthine Oxidase (coupling enzyme)
Initiate Reaction: Add your sample containing Purine Nucleoside Phosphorylase.
Measurement: Immediately monitor the increase in absorbance at 293 nm. The rate of uric acid formation is proportional to the PNP activity.
Causality: In this direction, R1P is a product. To study the reverse reaction (synthesis of inosine), Ribose-1-Phosphate (from the soluble bis(cyclohexylammonium) salt) would be used as a substrate along with hypoxanthine. R5P cannot be used as a substrate for PNP.
Summary and Recommendations
Feature
Ribose-5-Phosphate Barium Salt
Ribose-1-Phosphate (bis(cyclohexylammonium) Salt)
Primary Use Case
Substrate for PRPP Synthetase and other enzymes in the pentose phosphate pathway.[3]
Substrate for nucleoside phosphorylases and phosphopentomutase.[9]
Preparation
Requires an extra step to remove insoluble, inhibitory barium ions before use.[18]
Readily soluble in water; can be used directly to prepare solutions.
Handling
Barium compounds are toxic; requires careful handling and disposal of BaSO₄ waste.
Standard laboratory precautions for chemical powders.
Choice Rationale
Use when studying the de novo synthesis of nucleotides or enzymes that directly utilize R5P. The barium salt is a stable form for long-term storage.
Use when studying nucleoside salvage pathways, catabolism, or the interconversion of R1P and R5P.
Expert Recommendation:
The choice between Ribose-5-phosphate and Ribose-1-phosphate is not one of performance, but of biological context . Your target enzyme and metabolic pathway are the sole determinants.
Choose Ribose-5-Phosphate when your research focuses on the anabolic pathways originating from the pentose phosphate pathway, especially nucleotide and cofactor synthesis. If using the barium salt, be prepared for the necessary barium removal step and validate the final concentration of your soluble R5P solution. When possible, using a more soluble salt form like the disodium salt can streamline your workflow.
Choose Ribose-1-Phosphate when investigating the catabolism of nucleosides or the salvage pathways that recycle purine and pyrimidine bases. The commercially available bis(cyclohexylammonium) salt is a convenient, stable, and soluble option that is ready for direct use in your experiments.
By understanding the distinct roles of these two critical metabolites and the practical implications of their commercially available forms, researchers can design more robust experiments, ensuring data integrity and advancing our understanding of these fundamental biochemical processes.
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CBARS. (n.d.). APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. CBARS.
A Comparison Guide: Ribose-5-Phosphate Barium Salt Hexahydrate vs. Alternatives for NMR Characterization
As a Senior Application Scientist, one of the most frequent challenges I encounter in metabolic research and structural biology is the reliable characterization of sugar phosphates. Ribose-5-phosphate (R5P) is a critical...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most frequent challenges I encounter in metabolic research and structural biology is the reliable characterization of sugar phosphates. Ribose-5-phosphate (R5P) is a critical metabolic intermediate in the Pentose Phosphate Pathway (PPP) and the universal precursor for nucleotide biosynthesis[1][2].
However, sugar phosphates are notoriously unstable in their free acid forms. To circumvent this, commercial suppliers often provide R5P as a Barium Salt Hexahydrate or a Disodium Salt [3][4]. This guide objectively compares these formulations, explains the causality behind their physical behaviors, and provides a self-validating experimental protocol for the
1
H and
13
C NMR characterization of the barium salt.
The Stability vs. Solubility Paradox
The selection of an R5P salt form is dictated by a strict trade-off between long-term chemical stability and immediate aqueous solubility[1][5].
Ribose-5-Phosphate Barium Salt Hexahydrate (
C5H9BaO8P⋅6H2O
) : Barium ions coordinate tightly with the phosphate group and the polyol moiety, forming a highly crystalline, non-hygroscopic lattice[6][7]. This prevents spontaneous hydrolysis and microbial degradation, allowing for years of storage at 4°C. However, this lattice is highly insoluble in water (
D2O
), making direct NMR characterization impossible[5][8].
Ribose-5-Phosphate Disodium Salt : Highly soluble in water and ready for immediate NMR or enzymatic assays. However, it is extremely hygroscopic. Upon exposure to ambient humidity, it absorbs water, forming a sticky syrup that accelerates the hydrolysis of the phosphoester bond.
Ribose-5-Phosphate Free Acid : Highly unstable and prone to rapid degradation; rarely used in rigorous analytical workflows.
Product Comparison Matrix
Property
Barium Salt Hexahydrate
Disodium Salt
Free Acid
Physical State
White crystalline powder
White to off-white powder/syrup
Viscous liquid
Hygroscopicity
Very Low
Very High
Extreme
Long-Term Stability
Excellent (>2 years at 4°C)
Moderate (Requires -20°C, desiccated)
Poor (Degrades rapidly)
Solubility in
D2O
Poor (< 1 mg/mL)
Excellent (> 50 mg/mL)
Excellent
Direct NMR Suitability
No (Requires ion exchange)
Yes
Yes
Metabolic Context: The Role of R5P
Before characterizing the molecule, it is crucial to understand its biological context. R5P is generated in the oxidative phase of the PPP and serves as the substrate for Ribose-phosphate diphosphokinase (PRPP synthetase)[9][10].
The role of Ribose-5-Phosphate in the Pentose Phosphate Pathway.
To characterize the highly stable Barium Salt via NMR, we must apply Le Chatelier's principle to drive the barium out of the solution[8]. By introducing sodium sulfate (
Na2SO4
), we force the precipitation of barium sulfate (
BaSO4
), which has an exceptionally low solubility product constant (
Ksp≈1.1×10−10
)[5]. This leaves the highly soluble sodium salt of R5P in the
D2O
supernatant.
This protocol is a self-validating system: If the barium is not completely removed, the heavy metal ions will cause severe line broadening in the NMR spectrum. The presence of sharp, highly resolved multiplets in the final spectrum is absolute proof of successful sample preparation.
Step-by-Step Methodology
Weighing : Accurately weigh 15 mg of D-Ribose-5-phosphate barium salt hexahydrate into a 1.5 mL microcentrifuge tube.
Suspension : Add 600 µL of Deuterium Oxide (
D2O
, 99.9% D). The suspension will remain cloudy due to the insolubility of the barium salt.
Ion Exchange (Precipitation) : Add a stoichiometric excess of anhydrous
Na2SO4
(approx. 20 mg) to the suspension.
Agitation : Vortex the mixture vigorously for 5 minutes at room temperature. The nature of the precipitate will change from the crystalline R5P-Ba to a fine, dense white powder (
BaSO4
).
Separation : Centrifuge the tube at 12,000 x g for 5 minutes.
Transfer : Carefully pipette 500 µL of the completely clear supernatant into a standard 5 mm NMR tube.
Referencing : Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).
Workflow for converting insoluble barium salt to NMR-ready sodium salt.
NMR Characterization Data
In aqueous solution, Ribose-5-phosphate undergoes mutarotation, existing as an equilibrium mixture of
α
-furanose and
β
-furanose anomers (approximately 1:2 ratio at neutral pD)[11]. The successful resolution of both anomeric states is the ultimate validation of structural integrity.
H NMR Quantitative Data (600 MHz,
D2O
, 298 K)
The most diagnostic signals are the anomeric protons (H1). The
β
-anomer presents a doublet further upfield compared to the
α
-anomer due to the differing stereochemical environment[12][13].
Proton Assignment
α
-Anomer Chemical Shift (ppm)
β
-Anomer Chemical Shift (ppm)
Multiplicity & Coupling
H1 (Anomeric)
5.44
5.26
Doublet (
J≈4.0
Hz)
H2
4.15
4.02
Multiplet
H3
4.28
4.12
Multiplet
H4
4.35
4.20
Multiplet
H5, H5'
3.95 - 4.05
3.85 - 3.95
Multiplet (Coupled to
31P
)
C NMR Quantitative Data (150 MHz,
D2O
, 298 K)
Carbon-13 NMR provides unambiguous assignment of the furanose ring backbone. The C5 carbon will appear as a doublet due to heteronuclear spin-spin coupling with the adjacent
31P
nucleus (
2JC,P≈4.5
Hz)[14][15].
Carbon Assignment
α
-Anomer Chemical Shift (ppm)
β
-Anomer Chemical Shift (ppm)
Notes
C1 (Anomeric)
101.5
97.2
Diagnostic anomeric carbons
C2
71.8
76.4
-
C3
71.2
71.5
-
C4
83.5
83.1
-
C5
64.8 (d)
65.2 (d)
Split by
31P
coupling
Note: Chemical shifts may vary slightly (± 0.2 ppm) depending on the exact pD of the solution and the final concentration of sodium ions[9].
Conclusion
For rigorous analytical workflows, Ribose-5-Phosphate Barium Salt Hexahydrate is vastly superior to the disodium salt or free acid in terms of shelf-life, purity maintenance, and resistance to hygroscopic degradation[16][17]. While its insolubility in water presents an initial hurdle, the simple, self-validating sodium sulfate precipitation protocol outlined above rapidly yields a pristine, NMR-ready sodium salt solution. This ensures that researchers can achieve high-resolution structural data without compromising on the long-term stability of their reagent inventory.
References
Birdsall, B., & Feeney, J. (1972). The 13C and 1H nuclear magnetic resonance spectra and methods of their assignment for nucleotides related to dihydronicotinamide adenine dinucleotide phosphate (NADPH). Journal of the Chemical Society, Perkin Transactions 2.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 440101, alpha-D-Ribose 5-phosphate.[Link]
Oxford Academic. Partial C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies. Nucleic Acids Research.[Link]
University of Turku. Kinetic and NMR spectroscopic study of the Chemical Stability and Reaction Pathways of Sugar Nucleotides.[Link]
Ribose-5-phosphate barium salt xhydrate vs free acid stability comparison
The Stability Matrix: Ribose-5-Phosphate Barium Salt Hexahydrate vs. Free Acid in Biochemical Applications As drug development and metabolic research increasingly target the Pentose Phosphate Pathway (PPP), the analytica...
Author: BenchChem Technical Support Team. Date: April 2026
The Stability Matrix: Ribose-5-Phosphate Barium Salt Hexahydrate vs. Free Acid in Biochemical Applications
As drug development and metabolic research increasingly target the Pentose Phosphate Pathway (PPP), the analytical integrity of reference standards and assay substrates becomes paramount. Ribose-5-phosphate (R5P) is a critical precursor for nucleotide biosynthesis and a key biomarker in metabolic profiling ()[1]. However, researchers frequently encounter inconsistent assay results due to the inherent instability of R5P in its free acid form.
As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical stability of R5P free acid against its barium salt hexahydrate counterpart. By understanding the mechanistic causality of degradation and implementing self-validating analytical protocols, laboratories can eliminate substrate-induced artifacts in their metabolic assays.
Mechanistic Causality: The Instability of the Free Acid
Sugar phosphates are notoriously labile. In its free acid form, R5P is highly susceptible to spontaneous degradation through two primary pathways: hydrolysis and isomerization ()[2].
Mono-Anion Lability & Hydrolysis: The primary driver of this instability is the lability of the mono-anion form of the phosphomonoester. Simple sugar phosphates experience a maximum rate of hydrolysis near pH 4 ()[3]. Furthermore, the free acid is extremely hygroscopic. Upon exposure to atmospheric moisture, it deliquesces, creating a localized acidic microenvironment that auto-catalyzes the cleavage of the phosphate group.
Aqueous Isomerization: In aqueous environments, the free acid exists in a dynamic equilibrium, readily isomerizing into ribulose-5-phosphate. This spontaneous conversion severely complicates quantitative metabolic assays where precise substrate concentrations are required.
Metabolic role of R5P and its primary degradation pathways in free acid form.
The Barium Salt Advantage: Coordination Chemistry
To circumvent these degradation pathways, R5P is frequently synthesized and supplied as a barium salt hexahydrate (C5H9BaO8P·6H2O) ()[4].
The introduction of the divalent barium cation (Ba²⁺) fundamentally alters the physical chemistry of the molecule. Barium coordinates with both the negatively charged oxygen atoms of the phosphate group and the hydroxyl groups of the ribofuranose ring. This strong coordination locks the molecule into a rigid crystalline lattice, drastically reducing its hygroscopicity. Consequently, the barium salt exhibits exceptional shelf stability, allowing for long-term storage at 2-8°C without the rapid hydrolysis observed in the free acid.
Field-Proven Insight: While the barium salt offers superior storage stability, Ba²⁺ ions can inhibit downstream enzymatic reactions (e.g., PRPP synthetase). Prior to biological assays, the barium must be removed. This is typically achieved by passing the dissolved salt through a strong cation-exchange resin (e.g., Dowex 50W-X8 in Na⁺ form) or by precipitating the barium with a stoichiometric amount of sodium sulfate.
Quantitative Comparison
The following table summarizes the operational differences between the two forms, guiding procurement and storage decisions.
Standard reversed-phase chromatography is inadequate for evaluating sugar phosphates; their extreme polarity causes them to elute in the void volume. To objectively compare the degradation kinetics of R5P free acid versus the barium salt, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) ().
Why this protocol is self-validating:
Adsorption Mitigation: Sugar phosphates aggressively bind to metal surfaces in standard LC systems. Using an ammonium bicarbonate buffer (pH 9.0) ensures sharp, symmetric peaks and prevents analyte loss.
Quenching: The use of cold 50% acetonitrile instantly arrests any ongoing hydrolysis during sample extraction.
Matrix Effect Correction: The inclusion of ¹³C-labeled internal standards corrects for ionization suppression inherent to HILIC-MS, ensuring that a drop in signal is due to true degradation, not instrument variance.
Step-by-Step Methodology:
Sample Preparation: Prepare 10 mM stock solutions of R5P free acid and R5P barium salt hexahydrate in 50% ACN / 50% H₂O. For the barium salt, pre-treat with a sodium-form cation exchange resin to ensure solubility.
Accelerated Stress Testing: Aliquot samples into sealed vials and incubate at 40°C with 75% relative humidity for 14 days.
Extraction & Quenching: At designated time points (0, 3, 7, 14 days), extract 10 µL of the sample into 990 µL of cold (-20°C) 50% ACN containing 10 µM ¹³C-labeled glucose-6-phosphate (Internal Standard).
Chromatographic Separation: Inject 2 µL onto a BEH Z-HILIC column.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) in water.
Mobile Phase B: 10 mM Ammonium Bicarbonate in 90% ACN.
Detection: Quantify the intact R5P peak area relative to the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode.
Self-validating HILIC-LC-MS/MS workflow for comparative stability assessment.
References
Waters Corporation : Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites. Available at:[Link]
ACS Publications : Synthesis of Terminal Ribose Analogues of Adenosine 5′-Diphosphate Ribose. Available at: [Link]
Validating Ribose-5-Phosphate Barium Salt xHydrate as a Standard in Metabolomics: A Comparative Guide
[color="#5F6368" As a Senior Application Scientist, I frequently encounter a recurring bottleneck in targeted metabolomics and fluxomics: the accurate quantification of pentose phosphate pathway (PPP) intermediates. Ribo...
Author: BenchChem Technical Support Team. Date: April 2026
[color="#5F6368"
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in targeted metabolomics and fluxomics: the accurate quantification of pentose phosphate pathway (PPP) intermediates. Ribose-5-phosphate (R5P) is a critical node in cellular anabolism, fueling nucleotide biosynthesis and serving as a key biomarker for metabolic reprogramming in oncology and microbiology [1.12].
However, sugar phosphates are notoriously labile. This guide objectively compares the analytical performance of Ribose-5-Phosphate Barium Salt xHydrate against its sodium and free-acid alternatives. By explaining the chemical causality behind its behavior, I will provide field-proven, self-validating protocols for its successful implementation in LC-MS workflows.
The Analytical Challenge of Sugar Phosphates
To build a robust metabolomics assay, one must first understand the inherent instability of the target analytes. In their free-acid form, sugar phosphates degrade rapidly via spontaneous hydrolysis. More critically, in aqueous solutions at room temperature, R5P exists in a dynamic equilibrium with its structural isomers, ribulose-5-phosphate (Ru5P) and xylulose-5-phosphate (Xu5P). This spontaneous isomerization severely compromises the integrity of quantitative calibration curves and leads to artificially skewed metabolic flux ratios[1].
To circumvent this, manufacturers synthesize R5P as various salts. While sodium salts are common, the barium salt xhydrate offers unparalleled solid-state stability. Barium (
Ba2+
) forms a highly stable, sparingly soluble coordination complex with the phosphate moiety, effectively locking the molecule in a rigid crystal lattice. This prevents hygroscopic degradation and halts spontaneous isomerization during long-term storage[2].
While the barium salt is vastly superior for long-term storage and isotopic labeling[2], it presents a critical analytical hurdle. You cannot inject barium directly into a mass spectrometer. Barium ions cause catastrophic ion suppression in the electrospray ionization (ESI) source and will irreversibly precipitate on silica-based LC columns.
Therefore, the barium must be quantitatively removed prior to analysis using a strong acid cation exchange resin (e.g., Dowex 50W-X4 in the
H+
form)[2].
Pre-analytical cation exchange workflow for R5P Barium Salt.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a mechanism to verify its own success. Below are the step-by-step methodologies for preparing and analyzing the R5P standard.
Protocol A: Cation Exchange and Standard Solubilization
Causality: The strong cation exchange resin replaces the
Ba2+
ions with
H+
ions, yielding the free acid form of R5P exactly when it is needed—immediately prior to injection[2].
Resin Preparation: Wash 1 g of Dowex 50W-X4 (
H+
form) resin with 10 mL of MS-grade water until the effluent is strictly neutral (pH 7.0).
Why: Unwashed resin leaches sulfonated polymers that cause severe background noise in negative-mode MS.
Sample Suspension: Suspend 1 mg of R5P Barium Salt xHydrate in 1 mL of chilled (4°C) MS-grade water.
Why: The barium salt is only sparingly soluble. Maintaining 4°C minimizes the risk of spontaneous isomerization to Ru5P once the R5P is liberated.
Barium Removal: Pass the suspension slowly through the prepared resin bed. Collect the eluate in a pre-chilled amber vial.
Self-Validation Step (Critical): Add a single drop of 1M Sodium Sulfate (
Na2SO4
) to a 10 µL test aliquot of your eluate.
Validation Logic: If the solution remains perfectly clear,
Ba2+
has been successfully removed. If it turns cloudy (indicating Barium Sulfate precipitation), your resin capacity was exceeded, and the sample will destroy your LC column. Do not inject.
Protocol B: Ion-Pairing LC-MS/MS Analysis
Causality: Sugar phosphates are highly hydrophilic and exhibit zero retention on standard reversed-phase C18 columns. We utilize Tributylamine (TBA) as an ion-pairing reagent. TBA masks the negative charge of the phosphate group, increasing the analyte's hydrophobicity and enabling baseline chromatographic resolution of R5P from its isomers[3].
Mobile Phase Preparation:
Mobile Phase A: 5 mM Tributylamine (TBA) in MS-grade water, adjusted to pH 5.0 with glacial acetic acid[3].
Mobile Phase B: 100% MS-grade Acetonitrile.
Chromatographic Separation: Utilize a Zorbax C8 column (2.1 mm × 150 mm) maintained at 10°C. Run a gradient from 5% B to 70% B over 25 minutes at a flow rate of 0.3 mL/min[3].
Why: A shallow gradient is mandatory to resolve R5P from Ru5P.
Mass Spectrometry: Operate the Q-TOF or Triple Quadrupole in Negative ESI mode. R5P readily loses a proton, yielding a strong
[M−H]−
precursor ion at m/z 229.01.
Pathway Context and Biological Validation
When validating this standard, it is crucial to map its position within the biological system. In tracer metabolomics,
13C
-labeled R5P Barium Salt is frequently used to validate carbon flux through the non-oxidative branch of the Pentose Phosphate Pathway[2],[4].
Ribose-5-Phosphate within the Pentose Phosphate Pathway (PPP).
By utilizing the barium salt xhydrate, researchers can guarantee the structural integrity of their starting standard. When combined with rigorous pre-analytical cation exchange and ion-pairing chromatography, this standard provides the highest level of quantitative accuracy for metabolomic profiling.
References
Synthesis of Metabolite Standards at SRI International
Source: ResearchGate / Metabolomics Workbench
URL
Source: Analytical Chemistry (ACS Publications)
Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues
Source: NIH / PubMed Central
URL
Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability
Source: MDPI
URL
Ribose-5-phosphate Barium Salt xHydrate proper disposal procedures
Advanced Operational Guide: Safe Handling and Disposal of Ribose-5-Phosphate Barium Salt xHydrate As your trusted partner in laboratory safety and drug development, we provide more than just high-purity reagents; we deli...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Operational Guide: Safe Handling and Disposal of Ribose-5-Phosphate Barium Salt xHydrate
As your trusted partner in laboratory safety and drug development, we provide more than just high-purity reagents; we deliver the operational blueprints required to use them safely. Ribose-5-phosphate is a critical intermediate in the pentose phosphate pathway, widely utilized in nucleotide biosynthesis research and metabolic assays[1]. To stabilize this highly polar sugar phosphate for long-term laboratory storage, it is synthesized as a barium salt.
While the organic ribose moiety is biologically benign, the barium ion (
Ba2+
) introduces profound toxicity and strict regulatory disposal requirements. This guide provides a field-proven, self-validating protocol for the safe neutralization and disposal of Ribose-5-phosphate barium salt waste.
Physicochemical & Hazard Profiling
Before handling this compound, it is critical to understand its quantitative properties and regulatory standing. Because this salt is highly soluble in water, it readily releases free
Ba2+
ions, classifying any resulting waste under the EPA's Resource Conservation and Recovery Act (RCRA) as a D005 characteristic hazardous waste [2].
Acute Tox. 4 (H302 Harmful if swallowed, H332 Harmful if inhaled)[2]
BaSO₄ Solubility (
Ksp
)
1.08×10−10
at 25°C
The Mechanistic Rationale for Barium Remediation
Why is soluble barium so dangerous?
From a physiological standpoint, free
Ba2+
ions act as potent, competitive antagonists at voltage-gated potassium channels in cell membranes. This blockade prevents normal potassium efflux, leading to severe intracellular potassium trapping. The resulting systemic hypokalemia can cause profound muscle weakness, respiratory paralysis, and fatal cardiac arrhythmias.
The Chemical Solution:
We cannot simply dispose of soluble barium down the drain or in standard solid waste. Instead, we leverage Le Chatelier’s Principle and solubility thermodynamics. By reacting the soluble barium waste with a molar excess of sulfate ions (
SO42−
), we force a precipitation reaction to form Barium Sulfate (
BaSO4
)[3]. With a solubility product constant (
Ksp
) of
1.08×10−10
,
BaSO4
is exceptionally insoluble and biologically inert. This chemical transformation effectively strips the waste of its toxicity characteristic, allowing for safer, compliant downstream disposal.
This methodology is designed to be a closed-loop, self-validating system. You will not rely on guesswork; the chemistry itself will prove when the hazard has been neutralized.
Phase 1: Environmental Controls & PPE
Conduct all disposal procedures inside a certified chemical fume hood to prevent the inhalation of hazardous barium dust[2].
Don appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a standard laboratory coat.
Phase 2: Solubilization
Collect all Ribose-5-phosphate barium salt waste.
If the waste is solid, dissolve it in a minimum volume of deionized (DI) water. Causality Note: The precipitation reaction requires free aqueous ions to proceed efficiently; any undissolved barium salt will escape neutralization[3].
Phase 3: Sulfate Precipitation
Place the aqueous barium solution on a magnetic stir plate and stir vigorously.
Slowly add 1M Sodium Sulfate (
Na2SO4
) or 3M Sulfuric Acid (
H2SO4
) dropwise[3]. (Note:
Na2SO4
is operationally preferred as it avoids creating a highly acidic waste stream).
Continue the addition until a dense, white precipitate of
BaSO4
forms. Add at least a twofold molar excess of the sulfate reagent to ensure quantitative precipitation.
Phase 4: Filtration and Self-Validation
Allow the white suspension to settle completely (approx. 15-30 minutes).
Filter the mixture through quantitative filter paper (e.g., Whatman No. 42) into a clean Erlenmeyer flask to separate the solid from the liquid[4].
The Validation Test: To the clear filtrate (supernatant), add 3-4 drops of your sulfate reagent[4].
If turbidity appears: Free
Ba2+
is still present. The protocol has failed validation. Return the filtrate to Phase 3 and add more sulfate.
If the solution remains crystal clear: The protocol is validated. The
Ba2+
concentration has been successfully reduced below hazardous thresholds.
Phase 5: Final Waste Segregation
Solid Retentate: The filter paper containing the
BaSO4
precipitate is biologically inert but should be disposed of as non-hazardous solid chemical waste in a properly labeled container according to your institution's Environmental Health and Safety (EHS) guidelines[3].
Liquid Filtrate: If
H2SO4
was used, the liquid will be acidic. Neutralize to pH 6-8 using Sodium Carbonate (
Na2CO3
). Once neutralized and validated free of barium, the liquid can typically be disposed of in the aqueous waste stream, strictly pending local EHS approval[3].
Workflow Visualization
Fig 1: Self-validating chemical workflow for the precipitation and safe disposal of barium waste.
Spill Contingency Plan
In the event of an accidental release, immediate and correct action is required to prevent exposure:
Dry Powder Spills: Do NOT sweep, as this generates highly toxic inhalable dust. Gently cover the powder with damp paper towels to suppress aerosolization. Carefully scoop the material into a sealed container and treat it immediately as D005 hazardous waste[2].
Aqueous Spills: Absorb the liquid with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents. Transfer the saturated absorbent to a hazardous waste receptacle. Wipe down the affected surface with a dilute sodium sulfate solution to chemically precipitate any microscopic residual
Ba2+
into harmless
BaSO4
.
Personal protective equipment for handling Ribose-5-phosphate Barium Salt xHydrate
As a Senior Application Scientist, I approach the handling of heavy-metal biochemical salts not merely as a compliance exercise, but as a critical variable in experimental integrity and laboratory safety. Ribose-5-phosph...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of heavy-metal biochemical salts not merely as a compliance exercise, but as a critical variable in experimental integrity and laboratory safety. Ribose-5-phosphate (R5P) barium salt hydrate (CAS: 15673-79-7) is an indispensable biochemical reagent utilized in pentose phosphate pathway research, nucleotide synthesis, and enzyme activity assays. However, the presence of the barium cation (
Ba2+
) introduces specific toxicological risks that necessitate rigorous operational and disposal protocols.
This guide provides a self-validating system for managing R5P barium salt, ensuring both the safety of your personnel and the reproducibility of your downstream assays.
Hazard Causality & Toxicological Profile
The primary hazard of this compound stems from the systemic toxicity of soluble barium salts. At a mechanistic level, the
Ba2+
ion acts as a competitive potassium channel antagonist. Systemic absorption can lead to profound hypokalemia, muscle weakness, and cardiac arrhythmias. Consequently, the compound is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (H302: Harmful if swallowed; H332: Harmful if inhaled)[1][2].
Understanding this causality is crucial: our Personal Protective Equipment (PPE) strategy is explicitly designed to prevent aerosol inhalation during powder weighing and dermal absorption during solution preparation. The OSHA Permissible Exposure Limit (PEL) for soluble barium compounds is strictly set at 0.5
mg/m3
(8-hour Time-Weighted Average), meaning that engineering controls and PPE must work in tandem to keep exposure below this threshold[3].
Quantitative PPE & Exposure Matrix
To mitigate the risks associated with handling R5P barium salt, the following quantitative parameters and protective measures must be strictly enforced[3][4]:
Parameter / Protective Equipment
Specification / Standard
Causality & Operational Rationale
OSHA Exposure Limit (PEL)
0.5
mg/m3
(8-hour TWA)
Defines the legal threshold for airborne barium; dictates the necessity of fume hoods.
GHS Hazard Codes
H302 (Oral), H332 (Inhalation)
Harmful if swallowed or inhaled; requires strict ingestion/inhalation barriers.
Respiratory Protection
NIOSH N95 / P100 or EN 149 FFP2
Prevents inhalation of fine powders if engineering controls (fume hoods) are compromised.
Eye Protection
ANSI Z87.1 / EN 166 Goggles
Prevents mucosal absorption and mechanical irritation from dust aerosols.
Dermal Protection
Nitrile Gloves (
≥
5 mil thickness)
Prevents dermal absorption; barium salts can pass through compromised skin.
Engineering Control
Chemical Fume Hood (80-100 fpm)
Primary containment system to capture aerosolized barium particulates during weighing.
Because the
Ba2+
ion is highly inhibitory to many downstream enzymatic reactions (e.g., in metabolic assays), researchers must frequently precipitate the barium out of solution to yield a usable R5P sodium salt. This protocol is designed as a self-validating system to ensure both safety and complete barium removal.
Step 1: Containment Verification
Before opening the reagent bottle, verify that the chemical fume hood has a calibrated face velocity of 80-100 feet per minute (fpm). Prepare a 0.1 M solution of Sodium Sulfate (
Na2SO4
) in advance.
Step 2: PPE Donning
Equip double nitrile gloves, a fluid-resistant lab coat, and tightly fitting safety goggles. If weighing must occur outside a ventilated enclosure, a NIOSH-approved respirator is mandatory[4].
Step 3: Gravimetric Transfer
Using an anti-static weigh boat, carefully weigh the required mass of Ribose-5-phosphate Barium Salt. The anti-static coating prevents the fine powder from aerosolizing due to static repulsion.
Step 4: Dissolution & Precipitation
Dissolve the barium salt in deionized water. Slowly add a stoichiometric excess of the prepared
Na2SO4
solution. This induces the precipitation of Barium Sulfate (
BaSO4
), which is highly insoluble and biologically inert compared to soluble barium.
Step 5: Centrifugation & Self-Validation
Centrifuge the suspension at 10,000 x g for 10 minutes. Recover the supernatant, which now contains the purified sodium salt of Ribose-5-phosphate.
Self-Validating Quality Control: Add one additional drop of
Na2SO4
to the recovered supernatant. The absence of a secondary white precipitate confirms that 100% of the toxic
Ba2+
has been successfully removed.
Operational workflow for safe handling and barium precipitation of R5P.
Under the EPA Resource Conservation and Recovery Act (RCRA), barium is classified as a characteristic heavy metal hazardous waste (EPA Waste Code D005)[3]. It is illegal and environmentally disastrous to discharge barium waste into the municipal sewer system[5].
Step 1: Waste Characterization & Segregation
Classify all barium-containing solutions, solid precipitates (like the
BaSO4
pellet from Methodology 1), and contaminated consumables as hazardous waste. Do not mix barium waste with strong acids, as this can cause unwanted exothermic reactions or solubilize the barium.
Step 2: Liquid & Solid Waste Management
Collect liquid waste in a dedicated, leak-proof High-Density Polyethylene (HDPE) container. Dispose of contaminated weigh boats, pipette tips, and the
BaSO4
pellet in a rigid, poly-lined container explicitly designated for solid heavy metal waste[6].
Step 3: Empty Container Decontamination
Empty containers that previously held the raw R5P barium salt must be thoroughly triple-rinsed. Collect all triple rinsate as chemical waste before defacing the label and discarding the glass[7].
Step 4: Labeling & SAA Storage
Affix a standard hazardous waste label indicating "Toxic - Barium Salts (D005)" and clearly mark the accumulation start date. Store the container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure caps are tightly sealed when not actively adding waste[7].
Step 5: EHS Transfer
Once the container is 3/4 full, or reaches the institutional accumulation time limit (typically 60 to 150 days), immediately initiate a transfer request to your Environmental Health and Safety (EHS) department for pickup and processing at a certified chemical destruction facility[5][7].
References
D-Ribose, 5-(dihydrogen phosphate), barium salt (1:1) , NextSDS, 1
SAFETY DATA SHEET - D-Ribose-5-phosphate barium salt hexahydrate , Fisher Scientific, 4
Proper Disposal of Barium Sulfite: A Guide for Laboratory Professionals , BenchChem, 5
Barium - Hazardous Substance Fact Sheet , New Jersey Department of Health,3